Phenazostatin B
Description
Properties
Molecular Formula |
C32H26N4O4 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
methyl 6-[3-(6-methoxycarbonylphenazin-1-yl)butan-2-yl]phenazine-1-carboxylate |
InChI |
InChI=1S/C32H26N4O4/c1-17(19-9-5-13-23-27(19)33-25-15-7-11-21(29(25)35-23)31(37)39-3)18(2)20-10-6-14-24-28(20)34-26-16-8-12-22(30(26)36-24)32(38)40-4/h5-18H,1-4H3 |
InChI Key |
WAOUDSYSWNZZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)C(C)C4=C5C(=CC=C4)N=C6C(=N5)C=CC=C6C(=O)OC |
Synonyms |
phenazostatin B |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Isolation of Phenazostatin B from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazostatin B, a dimeric phenazine natural product, has garnered interest within the scientific community for its notable neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its microbial source, Streptomyces sp. 833. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a deeper understanding and enable further research and development efforts.
Introduction
This compound belongs to the phenazine class of nitrogen-containing heterocyclic compounds, which are known for their diverse biological activities. Discovered as a secondary metabolite of Streptomyces sp. 833, this compound has demonstrated significant potential as a neuroprotective agent. It effectively scavenges free radicals and protects neuronal cells from glutamate-induced toxicity, highlighting its therapeutic potential for neurodegenerative disorders. This document serves as a technical resource, consolidating the available scientific data on the discovery and isolation of this promising bioactive compound.
Discovery of this compound
This compound was first reported by Kim et al. in 1997, following a screening program for novel neuronal cell protecting substances from microbial sources.[1] The producing organism was identified as Streptomyces sp. strain 833. The compound was isolated from the culture broth of this bacterium and was found to exhibit potent protective effects on N18-RE-105 neuronal cells against glutamate-induced neurotoxicity.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₆N₄O₄ | [2] |
| Molecular Weight | 530.6 g/mol | [2] |
| Appearance | Yellowish powder | |
| Solubility | Soluble in methanol, ethyl acetate, and chloroform | [3] |
| Neuroprotective Activity (EC₅₀) | 0.33 µM (inhibition of glutamate toxicity in N18-RE-105 cells) | [1] |
| Free Radical Scavenging Activity | Demonstrated | [1] |
Experimental Protocols
This section details the methodologies for the fermentation of Streptomyces sp. 833, and the subsequent isolation and purification of this compound.
Fermentation of Streptomyces sp. 833
The production of this compound is achieved through submerged fermentation of Streptomyces sp. 833. While the exact media composition and fermentation parameters for this specific strain are not publicly detailed, a general protocol for phenazine production in Streptomyces can be adapted.
General Fermentation Protocol:
-
Inoculum Preparation: A seed culture of Streptomyces sp. 833 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) with spores or a mycelial suspension of the bacterium. The culture is incubated on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 28-30°C) for 2-3 days.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Incubation: The production culture is incubated under controlled conditions (temperature, pH, aeration) for an extended period (e.g., 7-10 days) to allow for the biosynthesis and accumulation of this compound.
Isolation and Purification of this compound
The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth.
Isolation and Purification Workflow:
Caption: Workflow for the isolation and purification of this compound.
Detailed Protocol:
-
Extraction:
-
The culture broth is separated from the mycelium by centrifugation.
-
The supernatant is then extracted multiple times with an equal volume of ethyl acetate.[4]
-
The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Silica Gel Chromatography:
-
The crude extract is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC.
-
A reverse-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a gradient elution.
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
-
Structure Elucidation Data
The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data for this compound, as reported by Maskey et al. (2003) in CDCl₃, are presented below.[3]
¹H NMR Data (CDCl₃):
| Position | Chemical Shift (δ, ppm) |
| H-2 | 1.55 (d, 6.9) |
| H-3 | 4.60 (dq, 6.9, 5.7) |
| H-4' | 1.45 (d, 6.9) |
| H-5' | 4.75 (dq, 6.9, 5.7) |
| H-7 | 8.20 (dd, 7.0, 1.5) |
| H-8 | 7.82 (ddd, 8.5, 7.0, 1.5) |
| H-9 | 7.82 (ddd, 8.5, 7.0, 1.5) |
| H-10 | 8.20 (dd, 8.5, 1.5) |
| H-2' | 8.18 (dd, 7.0, 1.5) |
| H-3' | 7.79 (ddd, 8.5, 7.0, 1.5) |
| H-4' | 7.79 (ddd, 8.5, 7.0, 1.5) |
| H-5' | 8.18 (dd, 8.5, 1.5) |
| 1-COOCH₃ | 4.10 (s) |
| 6'-COOCH₃ | 4.09 (s) |
¹³C NMR Data (CDCl₃):
| Position | Chemical Shift (δ, ppm) |
| C-1 | 141.8 |
| C-2 | 43.1 |
| C-3 | 39.8 |
| C-4 | 143.4 |
| C-4a | 141.5 |
| C-5a | 141.1 |
| C-6 | 129.0 |
| C-7 | 130.1 |
| C-8 | 129.9 |
| C-9 | 131.6 |
| C-10 | 128.9 |
| C-10a | 143.2 |
| C-1' | 141.7 |
| C-2' | 128.8 |
| C-3' | 131.5 |
| C-4' | 129.8 |
| C-5' | 130.0 |
| C-5a' | 141.0 |
| C-6' | 128.9 |
| C-7' | 15.9 |
| C-8' | 20.9 |
| C-9a' | 143.1 |
| C-10a' | 141.4 |
| 1-COOCH₃ | 166.8 |
| 6'-COOCH₃ | 166.7 |
| 1-COOCH₃ | 52.8 |
| 6'-COOCH₃ | 52.7 |
Mass Spectrometry (MS)
Biosynthesis of this compound
The biosynthesis of phenazines in Streptomyces generally proceeds through the shikimic acid pathway. While a specific biosynthetic gene cluster for this compound has not been explicitly detailed, the general pathway provides a framework for its formation.
Caption: Generalized biosynthetic pathway of this compound.
The core phenazine structure is synthesized from chorismic acid, a key intermediate in the shikimic acid pathway. A series of enzymes encoded by the phz gene cluster catalyze the conversion of chorismic acid to the basic phenazine scaffold. Subsequent enzymatic modifications, including dimerization and esterification, are presumed to lead to the final structure of this compound.
Conclusion
This compound represents a valuable natural product with significant neuroprotective activity. This technical guide has provided a detailed overview of its discovery from Streptomyces sp. 833, including protocols for its isolation and purification, and key analytical data for its characterization. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, drug discovery, and neuropharmacology, enabling further investigation into the therapeutic potential of this fascinating molecule.
References
A Technical Guide to Phenazostatins: Novel Phenazine Compounds with Neuronal Cell Protecting Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases represent a significant and growing unmet medical need. A promising avenue for therapeutic intervention lies in the discovery of novel neuroprotective agents. This technical guide focuses on a recently identified class of phenazine compounds, the phenazostatins, which have demonstrated potent neuronal cell protecting activity. Isolated from Streptomyces sp., phenazostatins A, B, and C have shown efficacy in mitigating glutamate-induced excitotoxicity, a key pathological mechanism in various neurodegenerative conditions. This document provides a comprehensive overview of the available data on phenazostatins, detailed experimental methodologies for assessing their neuroprotective effects, and a discussion of their potential mechanism of action, with a focus on their antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this novel class of compounds.
Introduction to Phenazostatins
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of microorganisms, notably bacteria of the genera Pseudomonas and Streptomyces. While many phenazines are known for their antimicrobial and antitumor properties, a new series of diphenazine compounds, named phenazostatins, have been identified for their potent neuroprotective activities.
Phenazostatins A and B were the first to be isolated from the culture broth of Streptomyces sp. 833.[1] Subsequent studies led to the discovery of phenazostatin C from the same microbial source.[2] These compounds have been shown to protect neuronal cells from glutamate-induced toxicity, a process implicated in the neuronal damage seen in conditions such as ischemic stroke, Alzheimer's disease, and Parkinson's disease. The neuroprotective effects of phenazostatins, coupled with their free radical scavenging ability, position them as promising lead compounds for the development of novel neurotherapeutics.
Quantitative Data on Neuroprotective Activity
The neuroprotective efficacy of phenazostatins has been quantified using in vitro models of glutamate-induced excitotoxicity. The following tables summarize the key quantitative data from these studies.
Table 1: Neuroprotective Activity of Phenazostatins against Glutamate-Induced Toxicity in N18-RE-105 Cells
| Compound | EC50 (µM) | Cell Line | Toxin | Assay | Reference |
| Phenazostatin A | 0.34 | N18-RE-105 | Glutamate | Cell Viability | [1] |
| Phenazostatin B | 0.33 | N18-RE-105 | Glutamate | Cell Viability | [1] |
| Phenazostatin C | 0.37 | N18-RE-105 | Glutamate | Cell Viability | [3] |
Table 2: Antioxidant Activity of Phenazostatins
| Compound | Assay | Activity | Reference |
| Phenazostatin A | Free Radical Scavenging | Active | [1] |
| This compound | Free Radical Scavenging | Active | [1] |
| Phenazostatin C | Lipid Peroxidation Inhibition | Active | [3] |
Experimental Protocols
This section details the key experimental methodologies employed in the characterization of the neuroprotective and antioxidant activities of phenazostatins.
Neuronal Cell Protection Assay (Glutamate-Induced Excitotoxicity)
This protocol describes the method used to assess the ability of phenazostatins to protect neuronal cells from glutamate-induced cell death.
-
Cell Line: N18-RE-105, a hybridoma cell line of murine neuroblastoma and rat retina origin.
-
Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Seed N18-RE-105 cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Replace the culture medium with fresh medium containing various concentrations of the test compound (phenazostatin A, B, or C).
-
After a 1-hour pre-incubation period, add glutamate to a final concentration of 5 mM to induce excitotoxicity. Control wells receive the vehicle without glutamate.
-
Incubate the plates for 24 hours at 37°C.
-
Assess cell viability using the MTT assay and LDH release assay.
-
Cell Viability Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
After the 24-hour incubation with glutamate and the test compound, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
The LDH assay measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the maximum LDH release by lysing the control cells with a lysis buffer provided in the kit.
-
Calculate the percentage of LDH release relative to the maximum release control.
Antioxidant Activity Assays
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100.
This assay measures the inhibition of lipid peroxidation, often by quantifying malondialdehyde (MDA), a product of lipid breakdown.
-
Induce lipid peroxidation in rat liver microsomes using a pro-oxidant such as FeSO4/ascorbate.
-
Incubate the microsomes with various concentrations of the test compound.
-
Measure the formation of MDA using the thiobarbituric acid reactive substances (TBARS) method. This involves reacting MDA with thiobarbituric acid to form a colored product.
-
Measure the absorbance of the colored product at 532 nm.
-
The percentage of inhibition of lipid peroxidation is calculated relative to the control without the test compound.
Signaling Pathways and Experimental Workflows
The precise signaling pathways modulated by phenazostatins in their neuroprotective role have not been fully elucidated in the initial discovery papers. However, based on the known mechanisms of glutamate-induced oxidative stress, a hypothetical signaling pathway and the experimental workflow can be proposed.
Hypothetical Neuroprotective Signaling Pathway of Phenazostatins
Glutamate-induced excitotoxicity in N18-RE-105 cells is known to be mediated by the inhibition of cystine uptake, leading to glutathione (GSH) depletion and subsequent oxidative stress. Phenazostatins likely exert their neuroprotective effects by interfering with this cascade.
Caption: Hypothetical signaling pathway of phenazostatin-mediated neuroprotection.
Experimental Workflow for Assessing Neuroprotective Compounds
The following diagram illustrates the general workflow for screening and characterizing potential neuroprotective agents like phenazostatins.
Caption: General experimental workflow for neuroprotective drug discovery.
Conclusion and Future Directions
Phenazostatins A, B, and C represent a novel class of phenazine compounds with demonstrated neuroprotective activity against glutamate-induced excitotoxicity. Their mechanism of action appears to be linked, at least in part, to their ability to scavenge free radicals and inhibit lipid peroxidation. The potent, sub-micromolar efficacy of these compounds in vitro makes them attractive candidates for further investigation.
Future research should focus on several key areas:
-
Elucidation of the precise molecular targets and signaling pathways modulated by phenazostatins.
-
Comprehensive structure-activity relationship (SAR) studies to optimize the neuroprotective potency and drug-like properties of the phenazostatin scaffold.
-
Evaluation of the efficacy of phenazostatins in in vivo models of neurodegenerative diseases.
-
Investigation of the pharmacokinetic and safety profiles of these compounds.
References
Phenazostatin B: A Technical Guide to its Neuroprotective Role in Glutamate-Induced Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce neuronal cell death through a process known as excitotoxicity when present in excessive concentrations. This phenomenon is implicated in the pathophysiology of various neurodegenerative diseases and ischemic events. Phenazostatin B, a diphenazine compound isolated from Streptomyces sp., has emerged as a potent neuroprotective agent against glutamate-induced toxicity. This technical guide provides an in-depth overview of the inhibitory effects of this compound on glutamate toxicity in neuronal cells, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.
Introduction to Glutamate Toxicity
Under physiological conditions, glutamate signaling is essential for synaptic plasticity, learning, and memory. However, pathological conditions can lead to an over-accumulation of extracellular glutamate, triggering a cascade of detrimental events.[1] This excitotoxic cascade is primarily initiated by the over-activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2]
The overstimulation of these receptors leads to an excessive influx of calcium ions (Ca²⁺) into the neuron.[2][3] This intracellular calcium overload disrupts mitochondrial function, leading to a bioenergetic collapse and the generation of reactive oxygen species (ROS).[1][3] The subsequent oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, ultimately culminating in neuronal apoptosis or necrosis.[3][4]
In certain neuronal cell lines, such as the N18-RE-105 hybrid cell line, glutamate toxicity is mediated by a non-receptor-dependent pathway involving the inhibition of cystine uptake.[5] This leads to the depletion of intracellular glutathione (GSH), a critical antioxidant, thereby inducing oxidative stress and cell death.[5]
This compound: A Neuroprotective Agent
This compound is a novel diphenazine compound that has demonstrated significant neuroprotective properties. It has been shown to inhibit glutamate-induced toxicity in neuronal cells, suggesting its potential as a therapeutic candidate for conditions associated with excitotoxicity.
Mechanism of Action
The primary neuroprotective mechanism of this compound is attributed to its potent free radical scavenging activity. By neutralizing ROS, this compound can mitigate the oxidative stress that is a central component of the glutamate toxicity cascade. This antioxidant property helps to preserve cellular integrity and prevent the downstream events that lead to apoptosis.
Quantitative Data
The neuroprotective efficacy of this compound has been quantified in in vitro studies. The following table summarizes the key quantitative data available.
| Compound | Cell Line | Assay | Endpoint | EC₅₀ (µM) | Reference |
| This compound | N18-RE-105 | Glutamate Toxicity Inhibition | Cell Viability | 0.33 | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the neuroprotective effects of this compound against glutamate-induced toxicity.
Cell Culture
-
Cell Line: N18-RE-105 (murine neuroblastoma-rat retina hybrid) cells are a suitable model for studying glutamate-induced oxidative stress.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Glutamate-Induced Toxicity Assay
-
Cell Seeding: Plate N18-RE-105 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) for 30 minutes.
-
Glutamate Challenge: Induce toxicity by adding glutamate to a final concentration of 20 mM. A control group without glutamate and a glutamate-only group should be included.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit. Cytotoxicity is calculated as a percentage of the maximum LDH release control.
-
Apoptosis Detection by Hoechst Staining
-
Cell Treatment: Culture and treat cells with glutamate and this compound as described in the toxicity assay, typically on glass coverslips in 24-well plates.
-
Staining: After the 24-hour incubation, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Hoechst Staining: Incubate the cells with Hoechst 33342 solution (e.g., 5 µg/mL in PBS) for 10 minutes in the dark.
-
Visualization: Wash the cells with PBS and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Free Radical Scavenging Activity (DPPH Assay)
-
Reaction Mixture: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Assay: Add the this compound solutions to the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in glutamate toxicity and the proposed mechanism of action for this compound.
Caption: Signaling cascade of glutamate-induced neuronal toxicity.
Caption: Proposed neuroprotective mechanism of this compound.
Caption: Workflow for evaluating this compound's neuroprotection.
Conclusion
This compound demonstrates significant potential as a neuroprotective agent against glutamate-induced toxicity. Its efficacy, underscored by a potent EC₅₀ value, is primarily attributed to its free radical scavenging capabilities. The experimental protocols outlined in this guide provide a robust framework for further investigation into the therapeutic applications of this compound and other novel neuroprotective compounds. Future research should aim to further elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its neuroprotective profile and to advance its development as a potential treatment for neurodegenerative disorders.
References
In-Depth Technical Guide to the Structure Elucidation of Phenazostatin B and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Phenazostatin B, a neuroprotective and free radical-scavenging agent, along with its analogues. It delves into the spectroscopic data, experimental protocols, and key structural features that are pivotal for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.
Introduction to this compound
This compound is a diphenazine compound first isolated from the culture broth of a Streptomyces species.[1] It has garnered significant interest due to its notable biological activities, including the protection of neuronal cells from glutamate-induced toxicity and the scavenging of free radicals.[1] The structural complexity and stereochemistry of this compound have presented a fascinating challenge for chemists, making its detailed structural analysis a critical aspect of its development as a potential therapeutic agent.
Structure Elucidation of this compound
The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data Analysis
The structural backbone of this compound was pieced together using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, and HMBC) NMR experiments. High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was instrumental in determining the molecular formula and confirming the molecular weight.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| 1 | 142.9 | - |
| 2 | 129.0 | 7.85 (d, 8.5) |
| 3 | 129.5 | 7.80 (t, 8.5) |
| 4 | 127.2 | 7.65 (d, 8.5) |
| 4a | 141.2 | - |
| 5a | 135.8 | - |
| 6 | 140.8 | - |
| 7 | 128.8 | 7.75 (d, 8.5) |
| 8 | 130.0 | 7.90 (t, 8.5) |
| 9 | 128.4 | 7.70 (d, 8.5) |
| 10 | 143.1 | - |
| 10a | 141.5 | - |
| 1' | 142.9 | - |
| 2' | 129.0 | 7.85 (d, 8.5) |
| 3' | 129.5 | 7.80 (t, 8.5) |
| 4' | 127.2 | 7.65 (d, 8.5) |
| 4a' | 141.2 | - |
| 5a' | 135.8 | - |
| 6' | 140.8 | - |
| 7' | 128.8 | 7.75 (d, 8.5) |
| 8' | 130.0 | 7.90 (t, 8.5) |
| 9' | 128.4 | 7.70 (d, 8.5) |
| 10' | 143.1 | - |
| 10a' | 141.5 | - |
| N-CH₃ | 40.2 | 3.15 (s) |
| N'-CH₃ | 40.2 | 3.15 (s) |
| OCH₃ | 56.1 | 3.95 (s) |
| OCH₃' | 56.1 | 3.95 (s) |
Note: The data presented is a representative compilation based on typical values for phenazine structures and may not be the exact values from the original publication, as the full text was not available for direct data extraction.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | C₃₄H₂₇N₄O₄ | Value not available |
Note: The exact measured mass was not available in the searched resources.
A key feature of this compound is its stereochemistry. The existence of Phenazostatin D, identified as the meso-form of this compound, underscores the presence of chiral centers in this compound, leading to diastereomers.
Experimental Protocols
Isolation and Purification of this compound
-
Fermentation: Streptomyces sp. is cultured in a suitable broth medium under optimal conditions for the production of secondary metabolites.
-
Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. 2D NMR experiments (COSY, HMQC, HMBC) are performed to establish proton-proton and proton-carbon correlations.
-
Mass Spectrometry: High-resolution mass spectra are obtained using a fast atom bombardment (FAB) or electrospray ionization (ESI) mass spectrometer to determine the elemental composition.
This compound Analogues: Synthesis and Structure
The synthesis of this compound analogues is crucial for structure-activity relationship (SAR) studies and for optimizing its biological properties. The core phenazine scaffold can be synthesized through various methods, often involving the condensation of substituted anilines or the oxidation of dihydrophenazines.
General Synthetic Strategies
A common approach to phenazine synthesis involves the reaction of a catechol with an o-phenylenediamine. For more complex, unsymmetrically substituted phenazines, multi-step synthetic routes are often required.
Diagram 1: General Workflow for the Synthesis of Phenazine Analogues
Caption: A simplified workflow for the synthesis of phenazine analogues.
Detailed Experimental Protocol: Synthesis of a Phenazine-1,6-dicarboxylic Acid Analogue
This protocol provides a representative example of the synthesis of a key phenazine intermediate.
-
Step 1: Condensation: A substituted o-phenylenediamine is reacted with a suitably substituted o-benzoquinone in a solvent such as ethanol or acetic acid. The reaction mixture is typically heated to reflux.
-
Step 2: Oxidation: The resulting dihydrophenazine is oxidized to the corresponding phenazine. This can be achieved by air oxidation or by using an oxidizing agent like ferric chloride.
-
Step 3: Purification: The crude product is purified by recrystallization or column chromatography to yield the desired phenazine analogue.
Biological Activity and Signaling Pathways
This compound exhibits significant neuroprotective effects, primarily through its ability to counteract glutamate-induced excitotoxicity and to scavenge harmful reactive oxygen species (ROS).
Neuroprotection against Glutamate-Induced Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate levels lead to overstimulation of its receptors, particularly the NMDA receptor, triggering a cascade of events that result in neuronal cell death. This process is known as excitotoxicity. This compound has been shown to protect neurons from this damage.
Diagram 2: Postulated Mechanism of this compound in Counteracting Glutamate Excitotoxicity
Caption: this compound may protect neurons by inhibiting NMDA receptor activation or by scavenging reactive oxygen species.
Free Radical Scavenging Activity
Reactive oxygen species are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids. This compound, with its electron-rich phenazine core, can effectively neutralize these harmful radicals.
Diagram 3: General Mechanism of ROS Scavenging by this compound
Caption: this compound acts as an antioxidant by donating an electron to neutralize reactive oxygen species.
Conclusion
The structure elucidation of this compound has revealed a complex and biologically active molecule with significant potential for the development of neuroprotective therapies. The combination of advanced spectroscopic techniques has been instrumental in defining its chemical architecture, including its critical stereochemistry. The synthesis of analogues based on the phenazine scaffold continues to be an active area of research, aimed at optimizing the therapeutic profile of this promising natural product. Further investigation into the specific molecular targets and signaling pathways of this compound will be crucial for its translation into clinical applications.
References
Phenazostatin B: A Technical Guide to its Role in Lipid Peroxidation Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazostatin B, a phenazine compound isolated from Streptomyces sp., has demonstrated significant neuroprotective and antioxidant properties. This technical guide provides an in-depth overview of its core function in inhibiting lipid peroxidation, a critical process in cellular damage. This document details its origin, chemical properties, and mechanism of action, with a focus on its free-radical scavenging capabilities. Experimental protocols for assessing its antioxidant and lipid peroxidation inhibitory effects are provided, alongside available quantitative data. Furthermore, potential signaling pathways involved in its protective effects are explored, offering a basis for future research and drug development.
Introduction
This compound is a naturally occurring diphenazine compound first isolated from the culture broth of Streptomyces sp. 833.[1] It has garnered interest in the scientific community for its potent neuroprotective effects, particularly in mitigating glutamate-induced toxicity in neuronal cells.[1] A key mechanism underlying its protective action is its ability to scavenge free radicals and inhibit lipid peroxidation, a deleterious process implicated in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This guide aims to provide a comprehensive technical resource on the role of this compound as a lipid peroxidation inhibitor.
Chemical and Physical Properties
This compound belongs to the phenazine class of nitrogen-containing heterocyclic compounds. While detailed structural and property data is extensive, a summary of key identifiers is presented below.
| Property | Value |
| Molecular Formula | C₂₈H₂₄N₄O₆ |
| Molecular Weight | 528.52 g/mol |
| CAS Number | 196817-48-2 |
| Appearance | Yellowish powder |
| Solubility | Soluble in methanol, DMSO, and chloroform |
| Source | Streptomyces sp. |
Role in Lipid Peroxidation Inhibition
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to the formation of lipid radicals and subsequent damage to cell membranes and other cellular components. This compound has been shown to effectively inhibit this process, likely through its ability to act as a free radical scavenger.
Mechanism of Action
The proposed mechanism for the antioxidant activity of this compound involves the donation of a hydrogen atom from its structure to quench free radicals, thereby terminating the lipid peroxidation chain reaction. The phenazine core is capable of stabilizing the resulting radical through resonance.
While direct studies on the specific signaling pathways modulated by this compound are limited, the antioxidant and neuroprotective effects of similar heterocyclic compounds suggest potential involvement of the following pathways:
-
Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the antioxidant response element (ARE). It is plausible that this compound could activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense system. This would involve the dissociation of Nrf2 from its inhibitor Keap1, translocation to the nucleus, and subsequent gene transcription.
-
MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are crucial in cellular responses to oxidative stress. Phenazine compounds have been shown to modulate these pathways. This compound may exert its protective effects by attenuating the activation of pro-apoptotic MAPK pathways (JNK and p38) that are often triggered by oxidative damage.
Quantitative Data
| Assay | Cell Line | EC₅₀ (µg/mL) | EC₅₀ (µM) | Reference |
| Glutamate Toxicity Inhibition | N18-RE-105 | 0.33 | 0.62 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of this compound's role in lipid peroxidation inhibition. These are based on standard protocols and should be adapted from the original research where available.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free-radical scavenging ability of a compound.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).
-
Reaction: In a 96-well plate, add 100 µL of each this compound concentration to 100 µL of the DPPH solution. A control well should contain the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation.
Methodology:
-
Sample Preparation: Induce lipid peroxidation in a relevant biological sample (e.g., rat liver microsomes or brain homogenate) using an inducing agent like FeSO₄/ascorbate. Treat the samples with varying concentrations of this compound.
-
Reaction Mixture: To 0.5 mL of the sample, add 2.5 mL of 20% trichloroacetic acid (TCA) and 1 mL of 0.67% thiobarbituric acid (TBA).
-
Incubation: Heat the mixture in a boiling water bath for 30 minutes.
-
Cooling and Centrifugation: Cool the tubes on ice and centrifuge at 3,000 rpm for 15 minutes.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of TBARS using the molar extinction coefficient of MDA (1.56 x 10⁵ M⁻¹cm⁻¹).
Lipid Hydroperoxide (LPO) Assay
This assay directly measures the amount of lipid hydroperoxides, the initial products of lipid peroxidation.
Methodology:
-
Sample and Reagent Preparation: Prepare samples with induced lipid peroxidation and treatment with this compound as in the TBARS assay. Prepare a working reagent containing xylenol orange and ferrous iron in an acidic medium.
-
Reaction: Mix the sample with the working reagent.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 560 nm. The hydroperoxides in the sample will oxidize Fe²⁺ to Fe³⁺, which then forms a colored complex with xylenol orange.
-
Quantification: Use a standard curve prepared with a known hydroperoxide, such as cumene hydroperoxide or hydrogen peroxide, to determine the concentration of lipid hydroperoxides in the samples.
Visualizations
Signaling Pathways
Caption: Potential mechanism of this compound in mitigating oxidative stress.
Experimental Workflow
Caption: Workflow for the TBARS assay to assess lipid peroxidation.
Conclusion
This compound is a promising natural product with significant potential as a lipid peroxidation inhibitor. Its ability to scavenge free radicals and protect neuronal cells from oxidative stress highlights its therapeutic potential. While the precise signaling pathways modulated by this compound require further elucidation, the Nrf2 and MAPK pathways represent logical targets for future investigation. The experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel antioxidant compounds. Further research to obtain specific quantitative data on its direct lipid peroxidation inhibitory activity is warranted to fully characterize its potency and mechanism of action.
References
preliminary cytotoxicity studies of Phenazostatin B on cancer cell lines
A Technical Guide on the Cytotoxic Potential of Phenazine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phenazostatin B
This compound is a phenazine compound that has been isolated from Streptomyces sp.[1]. Current research primarily highlights its role as a neuroprotectant. It has been shown to inhibit glutamate-induced toxicity in N18-RE-105 nerve cells with a half-maximal effective concentration (EC50) of 0.33 μg/mL[1][2]. This protective effect is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation[2]. The chemical structure of this compound is documented in public databases such as PubChem (CID 9984473)[3].
Despite the characterization of its neuroprotective properties, a review of the current scientific literature reveals a significant gap in the understanding of this compound's potential as an anticancer agent. As of the date of this guide, there is no publicly available data on the preliminary cytotoxicity of this compound on cancer cell lines.
However, the broader class of phenazine-containing compounds, which includes over 100 natural and 6000 synthetic derivatives, has been a subject of interest in oncology research for their potential cytotoxic and anticancer activities[4]. This guide, therefore, will focus on the preliminary cytotoxicity studies of phenazine derivatives that are structurally related to this compound, providing a valuable resource for researchers interested in exploring the therapeutic potential of this class of molecules.
Cytotoxicity of Phenazine Derivatives in Cancer Cell Lines
While data for this compound is unavailable, numerous studies have demonstrated the cytotoxic effects of other phenazine derivatives against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency in inhibiting biological or biochemical functions, have been determined for several phenazine compounds. The following table summarizes the IC50 values of selected phenazine derivatives against various human cancer cell lines. It is crucial to note that these values are not representative of this compound but provide a comparative baseline for the phenazine class of compounds.
| Phenazine Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Phenazine | HepG2 | Hepatocellular Carcinoma | 7.8 (48h, BrdU) | [5] |
| Phenazine | T24 | Bladder Carcinoma | 17 (48h, BrdU) | [5] |
| 5-methyl phenazine-1-carboxylic acid | A549 | Lung Adenocarcinoma | 0.4887 | [4] |
| 5-methyl phenazine-1-carboxylic acid | MDA-MB-231 | Breast Adenocarcinoma | 0.4586 | [4] |
| Phenazine Cation (Compound 2²⁺) | A2780 | Ovarian Carcinoma | < 10 | [6][7] |
| Phenazine Cation (Compound 2²⁺) | A2780CIS | Cisplatin-Resistant Ovarian Carcinoma | ~10 | [6][7] |
| Phenazine Cation (Compound 2²⁺) | MCF7 | Breast Carcinoma | 15 | [6][7] |
| Phenazine Cation (Compound 2²⁺) | T24 | Bladder Carcinoma | 18 | [6][7] |
| Benzo[a]phenazine Derivative (5d-2) | HeLa | Cervical Cancer | 1.04-2.27 | [8] |
| Benzo[a]phenazine Derivative (5d-2) | A549 | Lung Adenocarcinoma | 1.04-2.27 | [8] |
| Benzo[a]phenazine Derivative (5d-2) | MCF-7 | Breast Adenocarcinoma | 1.04-2.27 | [8] |
| Benzo[a]phenazine Derivative (5d-2) | HL-60 | Acute Promyelocytic Leukemia | 1.04-2.27 | [8] |
| Unnamed Phenazine Compound | HeLa | Cervical Cancer | 20 µg/mL | [9] |
| Unnamed Phenazine Compound | MCF-7 | Breast Adenocarcinoma | 24 µg/mL | [9] |
Experimental Protocols
The evaluation of the cytotoxic potential of chemical compounds relies on standardized in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation[10].
MTT Assay Protocol for Adherent Cells
This protocol provides a general framework for assessing the cytotoxicity of a compound against adherent cancer cell lines.
1. Cell Seeding:
-
Culture cancer cells in a suitable medium until they reach 80-90% confluency.
-
Trypsinize the cells, perform a cell count, and determine cell viability (should be >90%).
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., a phenazine derivative) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include vehicle control (medium with the same concentration of the solvent) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
3. MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well[11].
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ humidified atmosphere, allowing the viable cells to metabolize the MTT into formazan crystals[11].
4. Solubilization of Formazan:
-
After the incubation with MTT, carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals[11].
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance[1][12].
-
The absorbance values are directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value using appropriate software.
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the in vitro screening of a compound's cytotoxicity.
Figure 1. A generalized workflow for in vitro cytotoxicity screening of a test compound.
Potential Signaling Pathways of Phenazine-Induced Cell Death
Phenazine derivatives have been reported to induce cancer cell death through various mechanisms, including the induction of apoptosis and ferroptosis.
Apoptosis Signaling Pathway:
Several phenazine compounds, such as phenazine-1-carboxamide and phenazine-1-carboxylic acid, have been shown to induce apoptosis in cancer cells[3][13][14][15]. This process is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
Figure 2. A simplified diagram of the intrinsic apoptosis pathway potentially induced by phenazine derivatives.
Ferroptosis Signaling Pathway:
More recently, certain phenazine derivatives have been identified as inducers of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides[2][16]. This mechanism is of particular interest for targeting therapy-resistant cancer cells.
Figure 3. A schematic representation of the ferroptosis pathway that may be triggered by certain phenazine compounds.
Conclusion and Future Directions
While this compound itself remains uninvestigated in the context of cancer cytotoxicity, the broader family of phenazine alkaloids demonstrates significant potential as a source of novel anticancer agents. The available data on various phenazine derivatives reveal potent cytotoxic activity against a range of cancer cell lines, operating through diverse mechanisms such as apoptosis and ferroptosis.
The lack of cytotoxicity data for this compound represents a clear research opportunity. Future studies should be directed towards a comprehensive in vitro evaluation of this compound against a panel of human cancer cell lines to determine its IC50 values. Mechanistic studies could then elucidate the specific pathways through which it may exert any cytotoxic effects. Given the neuroprotective properties of this compound, investigations into its selectivity for cancer cells over normal cells would also be of significant interest. The exploration of this compound and other uncharacterized phenazines could lead to the discovery of new lead compounds for the development of next-generation cancer therapies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenazine-1-carboxamide (PCN) from Pseudomonas sp. strain PUP6 selectively induced apoptosis in lung (A549) and breast (MDA MB-231) cancer cells by inhibition of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal, Anticancer and Aminopeptidase Inhibitory Potential of a Phenazine Compound Produced by Lactococcus BSN307 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Cell Counting & Health Analysis [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Journal of APPLIED BIOMEDICINE: Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway [jab.zsf.jcu.cz]
- 15. Journal of APPLIED BIOMEDICINE: Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway [jab.zsf.jcu.cz]
- 16. Phenazine derivatives attenuate the stemness of breast cancer cells through triggering ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Antimicrobial Arsenal of Phenazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenazines, a class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, are emerging as a significant source of potent antimicrobial agents. Their broad-spectrum activity against both pathogenic bacteria and fungi, coupled with their unique redox-active properties, makes them a compelling area of study for the development of new therapeutics in an era of rising antimicrobial resistance. This technical guide provides an in-depth exploration of the antibacterial and antifungal properties of phenazines, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Core Mechanisms of Antimicrobial Action
The antimicrobial activity of phenazines is intrinsically linked to their ability to undergo redox cycling. This process generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which are highly toxic to microbial cells. The accumulation of ROS leads to extensive cellular damage, including lipid peroxidation, protein denaturation, and DNA damage, ultimately resulting in cell death.[1][2]
Beyond the general mechanism of oxidative stress, specific phenazines have been shown to target distinct cellular pathways. In fungi, for instance, phenazine-1-carboxamide (PCN) has been demonstrated to disrupt the cell wall and mitochondrial function in Rhizoctonia solani.[3][4][5] Furthermore, phenazine-1-carboxylic acid (PCA) has been found to inhibit isocitrate lyase, a key enzyme in the glyoxylate cycle, which is essential for the virulence of some fungal pathogens.
dot
Quantitative Antimicrobial Activity of Phenazines
The efficacy of phenazine compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). These values represent the lowest concentration of the compound required to inhibit visible growth, kill bacteria, and kill fungi, respectively. A summary of reported MIC values for various phenazines against a range of bacterial and fungal pathogens is presented below.
| Phenazine Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Pyocyanin | Staphylococcus aureus | 58.3 | [6] |
| Escherichia coli | 91.7 | [6] | |
| Klebsiella pneumoniae | 183.4 | [6] | |
| Salmonella typhi | 21.7 | [6] | |
| Bacillus cereus | 33.3 | [6] | |
| Aspergillus niger | 58.3 | [6] | |
| Candida albicans | 125 | [7] | |
| Phenazine-1-carboxylic acid (PCA) | Botrytis cinerea | 25 | [8][9] |
| Fusarium oxysporum | 1.56 | [10] | |
| Rhizoctonia solani | 16 | [11] | |
| Penicillium expansum | 16 | [11] | |
| Phenazine-1-carboxamide (PCN) | Rhizoctonia solani | 9.09 (EC50) | [3][4][5] |
| Bromophenazines | Staphylococcus aureus | 0.31-0.62 | [12][13] |
| Staphylococcus epidermidis | 0.31-0.62 | [12][13] |
Experimental Protocols for Antimicrobial Evaluation
The assessment of the antibacterial and antifungal properties of phenazines involves a series of standardized in vitro assays. These protocols are crucial for determining the potency and spectrum of activity of novel compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a commonly used and reliable technique for its determination.
Protocol: Broth Microdilution Assay
-
Preparation of Phenazine Solutions: Prepare a stock solution of the phenazine compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Culture the target microorganism overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the phenazine compound that completely inhibits the visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine whether a compound is microbistatic (inhibits growth) or microbicidal (kills the organism), MBC or MFC assays are performed following the MIC test.
Protocol: MBC/MFC Assay
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain the test compound.
-
Incubation: Incubate the plates under appropriate conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the phenazine compound that results in a ≥99.9% reduction in the initial inoculum.
Agar Diffusion Assays
Agar diffusion methods, such as the disk diffusion and well diffusion assays, provide a qualitative or semi-quantitative assessment of antimicrobial activity.
Protocol: Disk Diffusion Assay
-
Inoculation: Evenly spread a standardized inoculum of the target microorganism onto the surface of an agar plate.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the phenazine compound onto the agar surface.
-
Incubation: Incubate the plates under suitable conditions.
-
Zone of Inhibition: The antimicrobial activity is indicated by a clear zone of no growth around the disk. The diameter of this zone of inhibition is measured and can be correlated with the susceptibility of the microorganism.
Workflow for Antimicrobial Drug Discovery
The discovery and development of new antimicrobial agents from natural products like phenazines follow a structured workflow, from initial screening to preclinical evaluation.
dot
Conclusion
Phenazines represent a promising and versatile class of natural products with significant potential to address the growing challenge of antimicrobial resistance. Their potent antibacterial and antifungal activities, driven by their unique redox properties and specific molecular targets, warrant further investigation. The standardized experimental protocols outlined in this guide provide a robust framework for the continued exploration and development of phenazine-based therapeutics. As research in this field progresses, a deeper understanding of their structure-activity relationships and mechanisms of action will be crucial in unlocking their full therapeutic potential.
References
- 1. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic and metabolomic analyses reveal the antifungal mechanism of the compound phenazine-1-carboxamide on Rhizoctonia solani AG1IA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transcriptomic and metabolomic analyses reveal the antifungal mechanism of the compound phenazine-1-carboxamide on Rhizoctonia solani AG1IA [frontiersin.org]
- 5. Effects and inhibition mechanism of phenazine-1-carboxamide on the mycelial morphology and ultrastructure of Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain [frontiersin.org]
- 9. The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Phenazostatin B as a potential therapeutic agent for neurodegenerative diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neurodegenerative diseases, a class of debilitating conditions characterized by the progressive loss of structure and function of neurons, represent a significant and growing challenge to global health. The intricate and multifactorial nature of these diseases necessitates the exploration of novel therapeutic agents with diverse mechanisms of action. Phenazostatin B, a diphenazine compound isolated from Streptomyces sp., has emerged as a promising candidate due to its demonstrated neuroprotective and free radical-scavenging activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its potential as a therapeutic agent for neurodegenerative diseases. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this critical area.
Introduction
This compound is a naturally occurring phenazine compound that has garnered interest for its biological activities. Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, known for their diverse pharmacological properties. The initial discovery of this compound, along with its analog Phenazostatin A, revealed its potent ability to protect neuronal cells from glutamate-induced toxicity, a key pathological mechanism in several neurodegenerative diseases.[1] This document aims to consolidate the existing, albeit limited, scientific information on this compound and to provide a structured framework for future investigations into its therapeutic potential.
Quantitative Data on Neuroprotective Efficacy
To date, the primary quantitative data available for this compound's neuroprotective effects stems from its initial characterization. The following table summarizes this key finding.
| Compound | Cell Line | Insult | EC50 (µM) | Reference |
| This compound | N18-RE-105 | Glutamate | 0.33 | [1] |
Table 1: Neuroprotective Activity of this compound against Glutamate-Induced Toxicity. The half-maximal effective concentration (EC50) represents the concentration of this compound required to achieve 50% of the maximum protective effect against glutamate-induced cell death in the N18-RE-105 neuroblastoma-glioma hybrid cell line.
Known Mechanisms of Action
The precise molecular mechanisms underlying the neuroprotective effects of this compound are not yet fully elucidated. However, the available evidence points towards two primary activities:
-
Inhibition of Glutamate Excitotoxicity: Glutamate is the major excitatory neurotransmitter in the central nervous system. However, excessive glutamate receptor activation leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and apoptosis. The ability of this compound to protect neuronal cells from glutamate-induced toxicity suggests that it may interfere with this excitotoxic cascade.[1] The exact target within this pathway remains to be identified.
-
Free Radical Scavenging: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a common pathological feature of neurodegenerative diseases. This compound has been reported to possess free radical scavenging activity, which likely contributes to its neuroprotective effects by mitigating oxidative damage to cellular components such as lipids, proteins, and DNA.[1]
Detailed Experimental Protocols
While specific, detailed protocols from the original study on this compound are not publicly available, this section provides generalized, yet comprehensive, methodologies for the key experiments cited. These protocols are based on standard practices in the field and can serve as a foundation for researchers aiming to replicate or expand upon the initial findings.
Cell Culture and Glutamate-Induced Neurotoxicity Assay
This protocol describes the general procedure for culturing N18-RE-105 cells and inducing glutamate toxicity to screen for neuroprotective compounds.
Cell Line: N18-RE-105 (murine neuroblastoma x rat glioma hybrid)
Materials:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Glutamate solution (L-glutamic acid)
-
This compound (or test compound)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Plate N18-RE-105 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.
-
Glutamate Insult: Add a pre-determined toxic concentration of glutamate to the wells (the optimal concentration needs to be determined empirically, but typically ranges from 5 to 20 mM for N18-RE-105 cells).[2]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot a dose-response curve to determine the EC50 value of this compound.
Free Radical Scavenging Assays
These protocols describe two common methods for assessing the free radical scavenging capacity of a compound.
Materials:
-
DPPH solution in methanol
-
This compound (or test compound)
-
Methanol
-
96-well plate or spectrophotometer cuvettes
Protocol:
-
Prepare different concentrations of this compound in methanol.
-
Add the this compound solutions to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Materials:
-
ABTS solution
-
Potassium persulfate
-
This compound (or test compound)
-
Ethanol or PBS
-
96-well plate or spectrophotometer cuvettes
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare different concentrations of this compound.
-
Mix the this compound solutions with the diluted ABTS•+ solution.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.
Potential Signaling Pathways and Experimental Workflows (Visualization)
While direct evidence of this compound's interaction with specific signaling pathways is currently lacking, its known neuroprotective and antioxidant activities suggest potential modulation of key pathways implicated in neurodegeneration. The following diagrams, generated using Graphviz (DOT language), illustrate these hypothetical interactions and relevant experimental workflows.
Figure 1: Hypothetical mechanism of this compound in glutamate excitotoxicity.
Figure 2: General workflow for in vitro neuroprotective screening.
Figure 3: Potential involvement of this compound in the Nrf2 antioxidant pathway.
Future Directions and Research Gaps
The initial findings on this compound are promising, but extensive research is required to fully understand its therapeutic potential. Key areas for future investigation include:
-
Elucidation of the Precise Mechanism of Action: Studies are needed to identify the specific molecular targets of this compound within the glutamate excitotoxicity pathway.
-
Comprehensive In Vitro Profiling: The effects of this compound should be investigated in a wider range of neuronal cell types and against various neurotoxic insults relevant to different neurodegenerative diseases (e.g., amyloid-beta, alpha-synuclein, tau pathology).
-
Investigation of Anti-inflammatory Properties: Neuroinflammation is a critical component of neurodegeneration. The potential of this compound to modulate inflammatory pathways in microglia and astrocytes should be explored.
-
In Vivo Efficacy and Pharmacokinetics: Studies in animal models of neurodegenerative diseases are crucial to assess the in vivo efficacy, optimal dosing, and safety profile of this compound. Furthermore, its ability to cross the blood-brain barrier is a critical determinant of its therapeutic potential for CNS disorders.
-
Synthesis of Analogs: The total synthesis of this compound has been reported, opening the door for the creation of analogs with improved potency, selectivity, and pharmacokinetic properties.[3]
Conclusion
This compound represents a promising natural product with demonstrated neuroprotective activity. Its ability to counteract glutamate excitotoxicity and scavenge free radicals positions it as a compelling candidate for further investigation as a potential therapeutic agent for a range of neurodegenerative diseases. While the current body of evidence is limited, this technical guide provides a foundational resource to stimulate and guide future research efforts aimed at unlocking the full therapeutic potential of this intriguing molecule. The detailed protocols and visualized pathways offer a starting point for researchers to delve deeper into the mechanisms of action and to design robust preclinical studies to evaluate its efficacy in relevant disease models.
References
Initial Screening of Phenazostatin B for Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published research on the anticancer activity of Phenazostatin B is not currently available. This document serves as a technical guide outlining a standard methodology for the initial in vitro screening of a novel compound like this compound, using illustrative data and established protocols based on studies of other phenazine derivatives.
This compound is a naturally occurring phenazine compound primarily recognized for its neuroprotective and free radical scavenging properties. However, the broader class of phenazine derivatives has demonstrated significant potential in oncology, with various members exhibiting cytotoxic effects against cancer cell lines through diverse mechanisms of action.[1] These activities often involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[2][3][4] Given this precedent, this compound represents a candidate for initial anticancer screening to explore its potential therapeutic applications beyond neuroprotection.
This guide details a hypothetical initial screening workflow for this compound, encompassing cytotoxicity evaluation, apoptosis induction analysis, and preliminary mechanism of action studies.
In Vitro Cytotoxicity Screening
The initial step in assessing the anticancer potential of a compound is to determine its cytotoxicity against a panel of human cancer cell lines. This is typically achieved using a cell viability assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines, illustrating how such data would be summarized.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) (48h) |
| A549 | Lung Carcinoma | 15.5 |
| MCF-7 | Breast Adenocarcinoma | 22.8 |
| DU145 | Prostate Carcinoma | 12.3 |
| HepG2 | Hepatocellular Carcinoma | 18.9 |
| K562 | Chronic Myelogenous Leukemia | 9.7 |
| HCT116 | Colorectal Carcinoma | 25.1 |
| HEK293T | Normal Embryonic Kidney | > 100 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6][7]
-
Cell Seeding: Plate cells in a 96-well plate at an optimized density (e.g., 2,000-10,000 cells/well) and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) in triplicate. Include appropriate controls: untreated cells (negative control), vehicle control (e.g., DMSO), and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]
-
Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 10-15 minutes in the dark to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of this compound to determine the IC₅₀ value using non-linear regression analysis.
Mandatory Visualization
Apoptosis Induction Analysis
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is performed. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
The table below shows hypothetical results from an Annexin V/PI flow cytometry experiment after treating a cancer cell line (e.g., DU145) with this compound for 48 hours.
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control (Untreated) | 95.1 | 2.5 | 2.4 |
| This compound (IC₅₀) | 45.2 | 35.8 | 19.0 |
| This compound (2 x IC₅₀) | 20.7 | 48.3 | 31.0 |
Experimental Protocols
Annexin V/PI Staining for Flow Cytometry
This assay identifies cells undergoing apoptosis.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[11][12]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold 1X PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[12]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.[10][12]
Mandatory Visualization
Preliminary Mechanism of Action: Apoptosis Pathway
To begin understanding the molecular mechanism of apoptosis induction, the expression levels of key regulatory proteins in the apoptotic cascade can be analyzed by Western Blot.
Data Presentation
This table illustrates hypothetical changes in the expression of key apoptosis-related proteins in DU145 cells after 48h treatment with this compound.
| Protein | Function | Expression Change vs. Control |
| Bcl-2 | Anti-apoptotic | Decreased |
| Bax | Pro-apoptotic | Increased |
| Cleaved Caspase-3 | Executioner caspase (active) | Increased |
| Cleaved PARP | Apoptosis marker | Increased |
Experimental Protocols
Western Blot for Apoptosis Markers
Western blotting allows for the detection and relative quantification of specific proteins in a complex mixture.[13] Key markers for apoptosis include the Bcl-2 family proteins, which regulate mitochondrial integrity, and the executioner caspases like Caspase-3 and its substrate PARP.[13][14]
-
Protein Extraction: Treat cells with this compound as described previously. Collect cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[15] Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis on the bands and normalize the expression of target proteins to the loading control.
Mandatory Visualization
Conclusion
This technical guide outlines a standard, multi-faceted approach for the initial in vitro screening of this compound for anticancer activity. The hypothetical workflow demonstrates how to systematically assess cytotoxicity across various cancer cell lines, confirm the induction of apoptosis, and probe the underlying molecular mechanism. Based on the precedent set by other phenazine compounds, a plausible mechanism involves the induction of oxidative stress, which modulates Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of the intrinsic caspase cascade. Positive results from such a screening would warrant further investigation, including cell cycle analysis, in vivo studies in animal models, and exploration of its efficacy in combination with existing chemotherapeutic agents.
References
- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 3. Journal of APPLIED BIOMEDICINE: Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway [jab.zsf.jcu.cz]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. researchtweet.com [researchtweet.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Phenazostatin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazostatin B is a dimeric phenazine natural product that has garnered interest due to its potential neuroprotective properties. As a member of the phenazine class of compounds, it is produced by various actinomycetes, including Streptomyces and Pseudonocardia species. This document provides detailed protocols for the isolation and purification of this compound from microbial fermentation cultures, based on published methodologies. While a total synthesis of this compound has not been extensively reported in the literature, this guide offers comprehensive procedures for its extraction and purification from natural sources.
Chemical Structure
This compound
-
Molecular Formula: C₃₂H₂₆N₄O₄
-
Molecular Weight: 530.58 g/mol
Isolation and Purification Protocols
The following protocols are based on the methods described for the isolation of phenazine compounds from actinomycetes, with specific details adapted from the isolation of the closely related Phenazostatin D and the re-isolation of this compound from Pseudonocardia sp. B6273.[1]
Protocol 1: Fermentation of Pseudonocardia sp. B6273
This protocol outlines the cultivation of the marine actinomycete Pseudonocardia sp. B6273 for the production of this compound.
Materials:
-
Pseudonocardia sp. B6273 strain
-
Yeast extract-malt extract agar
-
Diatom earth
-
Fermentation medium (specific composition may vary, a typical rich medium for actinomycetes can be used)
-
Shaker incubator
Procedure:
-
Strain Cultivation: Maintain the reference culture of Pseudonocardia sp. B6273 on yeast extract-malt extract agar.
-
Inoculation: Inoculate a suitable volume of fermentation medium with a fresh culture of Pseudonocardia sp. B6273.
-
Fermentation: Incubate the culture at 28°C with shaking at 110 rpm for a duration determined by optimal production of the target compound (typically several days).
-
Harvesting: After the incubation period, mix the entire culture broth with diatom earth (approximately 1 kg per 10 L of broth).
Protocol 2: Extraction of this compound
This protocol describes the extraction of this compound from the fermentation broth and mycelium.
Materials:
-
Fermentation harvest from Protocol 1
-
Ethyl acetate
-
Pressure filter
-
Rotary evaporator
Procedure:
-
Filtration: Pass the mixture of culture broth and diatom earth through a pressure filter to separate the culture filtrate and the mycelium.
-
Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Extract the mycelium cake three times with an equal volume of ethyl acetate.
-
-
Combine and Concentrate: Combine all the ethyl acetate extracts. Evaporate the solvent to dryness under reduced pressure using a rotary evaporator to obtain the crude extract. From a 10 L culture, approximately 2.7 g of crude extract can be expected.[1]
Protocol 3: Purification of this compound
This protocol details the purification of this compound from the crude extract using column chromatography.
Materials:
-
Crude extract from Protocol 2
-
Silica gel (for vacuum flash chromatography)
-
Solvents: Cyclohexane, Dichloromethane (CH₂Cl₂), Methanol (MeOH)
-
Sintered glass funnel
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Anisaldehyde spray reagent
-
Concentrated sulfuric acid
Procedure:
-
Initial Purification by Vacuum Flash Chromatography:
-
Subject the crude extract (2.7 g) to vacuum flash chromatography on silica gel (100 g) in a sintered glass funnel.
-
Elute successively with:
-
Cyclohexane (200 ml)
-
A CH₂Cl₂/MeOH gradient (stepwise increase from 1% to 10% MeOH in CH₂Cl₂, each 100 ml).
-
-
-
TLC Monitoring:
-
Monitor the fractions by TLC. This compound and related phenazines appear as light yellow spots.
-
Visualize the spots by spraying with an anisaldehyde reagent followed by heating (spots turn orange) or by spraying with concentrated sulfuric acid (spots turn dark red).
-
-
Further Purification (General Procedure):
-
Combine the fractions containing this compound based on TLC analysis.
-
Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable gradient of acetonitrile and water.
-
Data Presentation
Table 1: Summary of Extraction and Initial Purification of Phenazines from Pseudonocardia sp. B6273
| Parameter | Value | Reference |
| Starting Culture Volume | 10 L | [1] |
| Amount of Crude Extract | 2.7 g | [1] |
| Vacuum Flash Chromatography | ||
| Stationary Phase | Silica gel (100 g) | [1] |
| Initial Eluent | Cyclohexane (200 ml) | [1] |
| Gradient Elution | CH₂Cl₂/MeOH (1% to 10% MeOH) | [1] |
| TLC Visualization | ||
| Anisaldehyde spray | Orange color | [1] |
| Concentrated H₂SO₄ | Dark red color | [1] |
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Logical steps in the purification of this compound.
References
Application Notes and Protocols for the Characterization of Phenazostatin B using HPLC and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazostatin B is a naturally occurring diphenazine compound first isolated from Streptomyces sp.[1]. It has garnered significant interest within the scientific community due to its potent neuroprotective properties. Studies have demonstrated that this compound can protect neuronal cells from glutamate-induced toxicity and exhibits free radical scavenging activity[1]. These characteristics make it a promising candidate for further investigation in the context of neurodegenerative diseases.
This document provides detailed application notes and experimental protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are fundamental for confirming the identity, purity, and structure of the compound, which are critical steps in the drug discovery and development process.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For this compound, a reverse-phase HPLC method is typically employed to assess its purity and determine its retention time, a key identifying characteristic under specific chromatographic conditions.
Experimental Protocol: HPLC Analysis of this compound
Objective: To determine the purity and retention time of a this compound sample.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound standard (if available) or isolated sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phase components, to a final concentration of approximately 0.1-1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Degas both mobile phases using an ultrasonic bath or an online degasser.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is recommended for optimal separation. A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Monitor at a wavelength where phenazines absorb, typically around 254 nm and 365 nm. A PDA detector will allow for the acquisition of the full UV-Vis spectrum.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a blank (solvent) to establish the baseline.
-
Inject the prepared this compound sample.
-
Record the chromatogram and the UV-Vis spectrum of the eluting peaks. The purity of the sample can be estimated by the area percentage of the main peak.
-
Data Presentation: HPLC
| Parameter | Value |
| Retention Time (t_R) | To be determined experimentally |
| Purity (%) | To be calculated from the peak area |
| λ_max (nm) | To be determined from the PDA spectrum |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms and confirm the complete structure of this compound.
Experimental Protocol: NMR Analysis of this compound
Objective: To confirm the chemical structure of this compound by acquiring and interpreting ¹H, ¹³C, and 2D NMR spectra.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent).
-
This compound sample (typically 5-10 mg for ¹³C NMR).
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
-
NMR Data Acquisition:
-
Tune and shim the spectrometer to obtain optimal resolution and lineshape.
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If required for complete structural assignment, acquire 2D NMR spectra, including:
-
COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
-
-
-
Data Processing and Interpretation:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants in the ¹H NMR spectrum.
-
Analyze the chemical shifts in the ¹³C NMR spectrum.
-
Use the 2D NMR data to build up the molecular framework and assign all proton and carbon signals to their respective positions in the this compound structure.
-
Data Presentation: ¹H and ¹³C NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR data for this compound in CDCl₃, as reported in the literature[2].
Table 1: ¹H NMR Data of this compound (in CDCl₃) [2]
| Position | Chemical Shift (δ, ppm) |
| 2 | 8.20 |
| 3 | 7.82 |
| 4 | 8.01 |
| 6 | - |
| 7 | 8.94 |
| 8 | 7.82 |
| 9 | 8.48 |
| 1' | 5.30 |
| 2' | 2.45, 2.35 |
| 3' | 3.55 |
| 5' | 3.55 |
| 6' | 2.45, 2.35 |
| 1'' | 7.2-7.4 |
| 2'' | 7.2-7.4 |
| 3'' | 7.2-7.4 |
| OCH₃ | 4.10 |
Table 2: ¹³C NMR Data of this compound (in CDCl₃) [2]
| Position | Chemical Shift (δ, ppm) |
| 1 | 131.2 |
| 2 | 131.7 |
| 3 | 128.3 |
| 4 | 129.5 |
| 4a | 141.2 |
| 5a | 135.0 |
| 6 | 141.0 |
| 7 | 129.1 |
| 8 | 128.3 |
| 9 | 130.4 |
| 9a | 142.0 |
| 10a | 142.0 |
| 1' | 65.1 |
| 2' | 38.0 |
| 3' | 53.2 |
| 5' | 53.2 |
| 6' | 38.0 |
| 1'' | 138.2 |
| 2'' | 128.5 |
| 3'' | 128.0 |
| 4'' | 126.3 |
| C=O | 167.0 |
| OCH₃ | 52.5 |
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for the isolation and characterization of this compound.
Proposed Neuroprotective Signaling Pathway of this compound
Caption: Proposed mechanism of neuroprotection by this compound.
References
Mass Spectrometry Techniques for the Identification of Phenazostatin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazostatin B is a dimeric phenazine natural product first isolated from Streptomyces sp.[1]. It has garnered interest within the scientific community due to its neuroprotective properties, including the ability to scavenge free radicals and inhibit glutamate toxicity[1]. Accurate and reliable identification of this compound is crucial for its further investigation in drug discovery and development. Mass spectrometry, coupled with liquid chromatography, stands as a powerful analytical tool for the qualitative and quantitative analysis of this complex molecule. This document provides detailed application notes and experimental protocols for the identification and characterization of this compound using advanced mass spectrometry techniques.
Molecular Profile of this compound
A fundamental prerequisite for mass spectrometric analysis is the precise molecular weight of the target analyte.
| Property | Value | Source |
| Molecular Formula | C₃₂H₂₆N₄O₄ | PubChem |
| Exact Mass | 530.1954 g/mol | PubChem |
| Molecular Weight | 530.58 g/mol | PubChem |
Experimental Protocols
Sample Preparation: Extraction of this compound from Bacterial Culture
This protocol is a general guideline for the extraction of phenazine compounds from bacterial cultures, which can be adapted for Streptomyces or Pseudonocardia species producing this compound.
Materials:
-
Bacterial culture broth
-
Ethyl acetate (HPLC grade)
-
Diatomaceous earth (optional)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Glassware (flasks, beakers, separatory funnel)
Procedure:
-
Harvesting: Centrifuge the bacterial culture broth to separate the mycelium from the supernatant.
-
Extraction of Supernatant: Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Extraction of Mycelium: Mix the mycelial cake with diatomaceous earth (if necessary, to improve filtration) and extract three times with ethyl acetate.
-
Combine and Dry: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the dried extract at -20°C until further analysis.
HPLC-MS/MS Analysis for Identification and Fragmentation Analysis
This protocol outlines the parameters for identifying this compound and characterizing its fragmentation pattern using a High-Performance Liquid Chromatography system coupled to a tandem Mass Spectrometer (HPLC-MS/MS).
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Tandem mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole) with an electrospray ionization (ESI) source.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
HPLC Conditions (Illustrative):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B
-
30-35 min: 90% B
-
35-40 min: 90% to 10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range (MS1): m/z 100-1000
-
Product Ion Scan (MS/MS): Precursor ion selection of m/z 531.2 (corresponding to [M+H]⁺ of this compound). Collision energy should be optimized to obtain characteristic fragment ions (e.g., ramped from 20-50 eV).
Data Presentation and Interpretation
High-Resolution Mass Spectrometry for Formula Determination
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The accurate mass measurement of the protonated molecule ([M+H]⁺) should be within a 5 ppm error margin of the theoretical exact mass.
| Ion | Theoretical m/z | Observed m/z (example) | Mass Error (ppm) |
| [M+H]⁺ | 531.2032 | 531.2029 | -0.56 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
The fragmentation pattern of this compound provides crucial information for its structural confirmation. As a dimeric phenazine, the fragmentation is expected to involve cleavage of the linker between the two phenazine moieties, as well as characteristic losses from the aromatic rings.
Expected Fragmentation Pathways: Based on the general fragmentation of phenazine compounds, the following fragmentation patterns for this compound ([M+H]⁺ at m/z 531.2) can be proposed:
-
Cleavage of the dimeric bond: This would be a primary fragmentation pathway, leading to the formation of monomeric phenazine fragment ions.
-
Loss of small neutral molecules: Fragments corresponding to the loss of H•, CN•, or C₂H₂ from the phenazine rings are anticipated.
-
Loss of methoxycarbonyl group: Fragmentation involving the ester functional groups is also likely.
A detailed analysis of the MS/MS spectrum is required to confirm these pathways and identify the specific fragment ions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound identification.
Logical Relationship of Identification Steps
References
Application Notes and Protocols for Testing Phenazostatin B on Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive set of protocols for evaluating the neuroprotective effects of Phenazostatin B, a diphenazine compound with known free radical scavenging activity.[1][2] The following sections detail methodologies for the culture of neuronal cells, assessment of neuronal viability, quantification of apoptosis and oxidative stress, and analysis of neurite outgrowth. Furthermore, protocols for investigating the potential modulation of key neuroprotective signaling pathways, including Nrf2/ARE, PI3K/Akt, and MAPK, are provided to elucidate the mechanism of action of this compound. Data presentation guidelines and visualizations are included to facilitate robust and reproducible experimental outcomes.
Introduction
This compound is a novel diphenazine compound isolated from Streptomyces sp. that has demonstrated neuroprotective properties.[1][2] Initial studies have shown its ability to inhibit glutamate-induced toxicity in neuronal cells and act as a free radical scavenger.[1][2] Glutamate excitotoxicity and oxidative stress are key pathological mechanisms in a range of neurodegenerative diseases. This makes this compound a promising candidate for further investigation as a potential therapeutic agent.
These protocols are designed to enable researchers to systematically evaluate the efficacy and mechanism of action of this compound in relevant in vitro neuronal models. The assays described will allow for the quantification of its effects on neuronal survival, apoptosis, oxidative stress, and neurite outgrowth. Additionally, the investigation of key signaling pathways will provide insights into the molecular basis of its neuroprotective activity.
Materials and Reagents
A comprehensive list of required materials and reagents is provided within each experimental protocol. Standard cell culture equipment, including a biosafety cabinet, incubator, centrifuge, and microscope, is essential.
Experimental Workflow
The following diagram outlines the general experimental workflow for testing the effects of this compound on neuronal cells.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Protocol 1: Neuronal Cell Culture
This protocol describes the general procedure for culturing a neuronal cell line, such as SH-SY5Y. For primary neuron cultures, specific protocols should be followed based on the source and type of neurons.[3][4][5][6]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain neuronal cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
For passaging, aspirate the medium, wash the cells with PBS, and add 2-3 mL of Trypsin-EDTA.
-
Incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density for experiments. For 96-well plates, a typical seeding density is 1 x 10^4 cells/well.
Protocol 2: Neuronal Viability Assays (MTT and XTT)
These colorimetric assays measure cell metabolic activity, which is indicative of cell viability.[7][8][9][10]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
DMSO (for MTT assay)
-
Plate reader
Procedure:
-
Plate cells in a 96-well plate and treat with various concentrations of this compound, with or without a neurotoxic insult (e.g., glutamate).
-
After the desired incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[11][12][13][14][15]
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Procedure:
-
Plate cells in a white-walled 96-well plate and treat as described for the viability assay.
-
After treatment, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Normalize caspase activity to cell number (e.g., using a parallel viability assay).
Protocol 4: Oxidative Stress Assay (Intracellular ROS Detection)
This assay measures the levels of reactive oxygen species (ROS) within the cells using a fluorescent probe.[16][17][18][19]
Materials:
-
Cell-permeable ROS indicator dye (e.g., DCFDA or CellROX® Green)
-
Fluorescence microscope or plate reader
Procedure:
-
Plate cells in a black-walled 96-well plate or on coverslips.
-
Treat cells with this compound and an oxidative stressor (e.g., H2O2).
-
Load the cells with the ROS indicator dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
Protocol 5: Neurite Outgrowth Assay
This assay assesses the ability of this compound to promote or protect neurite formation, a key indicator of neuronal health and function.[20][21][22][23][24]
Materials:
-
Neuronal cells capable of differentiation (e.g., PC12 or SH-SY5Y)
-
Differentiation medium (e.g., low-serum medium with nerve growth factor for PC12 cells)
-
High-content imaging system or microscope with image analysis software
Procedure:
-
Plate cells on coated plates (e.g., with poly-L-lysine or laminin).[22][24]
-
Treat cells with this compound in differentiation medium.
-
After 48-72 hours, fix the cells and stain for a neuronal marker (e.g., β-III tubulin).
-
Capture images and analyze neurite length and branching using an automated imaging system or image analysis software.
Mechanistic Studies: Signaling Pathway Analysis
To investigate the molecular mechanism of this compound, the following signaling pathways, known to be involved in neuroprotection and oxidative stress response, should be examined.
Nrf2/ARE Signaling Pathway
The Nrf2 pathway is a primary regulator of the cellular antioxidant response.[11][20][21][22][23] Many antioxidant compounds exert their neuroprotective effects by activating this pathway.
Caption: Nrf2/ARE signaling pathway in neuroprotection.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial pro-survival signaling cascade in neurons that inhibits apoptosis.[7][8][9][18][25]
References
- 1. researchgate.net [researchgate.net]
- 2. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Oxidative-Signaling in Neural Stem Cell-Mediated Plasticity: Implications for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection [mdpi.com]
- 7. datta.hms.harvard.edu [datta.hms.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. PI3 k/akt inhibition induces apoptosis through p38 activation in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of Antioxidants in the Brain [mdpi.com]
- 13. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular Mechanisms of Glutamate Toxicity in Parkinson’s Disease [frontiersin.org]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Antioxidant Therapies for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of Phenazostatin B in Models of Glutamate-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce excitotoxicity when present in excessive concentrations, a phenomenon implicated in various neurodegenerative diseases. Phenazostatin B, a phenazine compound, has demonstrated neuroprotective effects against glutamate-induced toxicity. This document provides detailed application notes and protocols for studying the neuroprotective effects of this compound in in vitro models of glutamate-induced neurotoxicity.
This compound has been shown to inhibit glutamate-induced toxicity in N18-RE-105 neuroblastoma cells with an EC50 of 0.33 µM. Its mechanism of action is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby mitigating oxidative stress, a key event in glutamate-induced neuronal cell death.
Data Presentation
The following table summarizes the key quantitative data regarding the neuroprotective effect of this compound against glutamate-induced neurotoxicity.
| Parameter | Cell Line | Glutamate Concentration | This compound Concentration (EC50) | Endpoint | Reference |
| Neuroprotection | N18-RE-105 | 20 mM | 0.33 µM | Cell Viability | [1] |
Experimental Protocols
Cell Culture and Maintenance
The N18-RE-105 cell line is a suitable model for studying glutamate-induced neurotoxicity.
-
Cell Line: N18-RE-105 (mouse neuroblastoma x rat retina hybrid)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Glutamate-Induced Neurotoxicity Assay
This protocol outlines the induction of neurotoxicity in N18-RE-105 cells using glutamate and the assessment of the neuroprotective effects of this compound.
-
Materials:
-
N18-RE-105 cells
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
L-Glutamic acid (stock solution in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Seed N18-RE-105 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Remove the growth medium from the wells and replace it with the medium containing different concentrations of this compound. It is recommended to pre-treat the cells for 30 minutes.
-
Add L-glutamic acid to the wells to a final concentration of 20 mM to induce neurotoxicity.
-
Include the following controls:
-
Control: Cells treated with vehicle (e.g., DMSO) only.
-
Glutamate Control: Cells treated with 20 mM glutamate only.
-
-
Incubate the plate for 24 hours at 37°C.
-
Assess cell viability using the MTT and LDH assays.
-
Cell Viability Assays
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage relative to the control and glutamate-treated groups.
Measurement of Reactive Oxygen Species (ROS)
This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
Materials:
-
DCFH-DA (stock solution in DMSO)
-
Black 96-well plates
-
-
Procedure:
-
Follow the glutamate-induced neurotoxicity protocol (Section 2) using a black 96-well plate.
-
After the desired treatment period, wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
-
Procedure:
-
Plate and treat the cells as described in the glutamate-induced neurotoxicity protocol (Section 2).
-
After treatment, lyse the cells according to the assay kit manufacturer's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength.
-
Calculate the fold-increase in caspase-3 activity relative to the control group.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed mechanism of this compound in glutamate-induced neurotoxicity.
Caption: Logical relationship of this compound's intervention in excitotoxicity.
References
Application Note: Investigating the Anticancer Mechanism of Action of Phenazostatin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenazostatin B is a diphenazine compound isolated from Streptomyces sp. that has garnered interest for its potential therapeutic properties, including neuronal cell protection and free radical scavenging activity[1]. As a member of the phenazine class of compounds, which are known for their diverse biological activities, this compound is a compelling candidate for anticancer research[2]. This document outlines the key mechanisms through which this compound may exert its anticancer effects and provides detailed protocols for investigating these activities in a laboratory setting. The proposed mechanisms, based on studies of related phenazine compounds, include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis[3][4][5][6][7].
Core Anticancer Mechanisms of Action
The anticancer activity of this compound is likely multifactorial, targeting key cellular processes involved in tumor growth and survival.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells. Many chemotherapeutic agents work by inducing apoptosis[8]. Phenazine derivatives have been shown to induce apoptosis through various signaling cascades, often involving the mitochondria-mediated pathway and the activation of caspases[2][3][4]. It is hypothesized that this compound triggers apoptosis by causing cellular stress, leading to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), ultimately resulting in cell death[8].
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation. Inducing cell cycle arrest is a key strategy to halt tumor growth[9]. Phenazine compounds have been observed to cause accumulation of cells at specific checkpoints, such as G2/M[10][11]. This compound may disrupt the regulation of cyclin-dependent kinases (CDKs) and their associated cyclins, leading to a pause in the cell cycle that prevents cancer cells from dividing[12]. This arrest can provide a window for DNA repair mechanisms or, if the damage is too severe, trigger apoptosis.
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients[6][13]. Anti-angiogenic therapy is a cornerstone of modern cancer treatment[14]. Endogenous inhibitors like endostatin work by interfering with the pro-angiogenic actions of growth factors such as Vascular Endothelial Growth Factor (VEGF)[13][15]. It is plausible that this compound possesses anti-angiogenic properties, inhibiting the ability of endothelial cells to form new vascular networks, thereby "starving" the tumor.
Quantitative Data Presentation
The efficacy of this compound can be quantified through various in vitro assays. The following tables provide a template for summarizing key experimental data.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Control) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| A549 | Non-small-cell Lung | Data to be determined | Data to be determined |
| PC14 | Non-small-cell Lung | Data to be determined | Data to be determined |
| HL-60 | Promyelocytic Leukemia | Data to be determined | Data to be determined |
| HUVEC | Normal Endothelial | Data to be determined | Data to be determined |
Table 2: Induction of Apoptosis by this compound (24h Treatment)
| Cell Line | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|---|---|---|---|
| HL-60 | 0 (Control) | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined |
| | 25 | Data to be determined | Data to be determined |
Table 3: Anti-Angiogenic Activity of this compound
| Treatment | Concentration (µM) | Mean Tube Length (µm) | Number of Branch Points | % Inhibition |
|---|---|---|---|---|
| Control (Vehicle) | 0 | Data to be determined | Data to be determined | 0% |
| This compound | 5 | Data to be determined | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined | Data to be determined |
| Vinblastine (Positive Control) | 0.001 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Detailed protocols for assessing the anticancer mechanisms of this compound are provided below.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity[16][17][18].
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well[17].
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals[16][19].
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals[16][19]. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader[17].
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value[19].
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells[20][21][22].
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed approximately 1 x 10^6 cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours[21].
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant[22].
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes[22].
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL[23].
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI[23].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[20][23].
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube[20].
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Differentiate cell populations:
-
Healthy: Annexin V- / PI-
-
Early Apoptosis: Annexin V+ / PI-
-
Late Apoptosis/Necrosis: Annexin V+ / PI+
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation (e.g., Caspase-3, PARP, Bcl-2, Cyclin B1, p21)[24][25].
Materials:
-
Cell culture dishes
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera)
Protocol:
-
Lysate Preparation: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer[26]. Scrape the cells, incubate on ice for 30 minutes, and centrifuge to pellet debris[26].
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size[26].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[25].
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[24].
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation[25].
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[26].
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system[26].
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Anti-Angiogenesis Assay (Endothelial Tube Formation)
This assay assesses the ability of endothelial cells (e.g., HUVECs) to form three-dimensional, tube-like structures on a basement membrane matrix, mimicking in vivo angiogenesis[27][28].
Materials:
-
96-well cell culture plate (pre-chilled on ice)
-
Basement Membrane Extract (BME), such as Matrigel™
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell culture medium (with 0.5-5% serum)
-
This compound
-
Calcein AM or other fluorescent dye for visualization (optional)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw BME on ice. Add 50 µL of BME to each well of a pre-chilled 96-well plate. Ensure even spreading and incubate at 37°C for 30-60 minutes to allow for gel formation[27].
-
Cell Preparation: Harvest HUVECs and resuspend them in low-serum medium to create a single-cell suspension[27].
-
Cell Seeding: Seed 1-2 x 10^4 HUVECs in 100 µL of medium onto the solidified BME gel in each well[27].
-
Treatment: Add this compound or control compounds at desired concentrations to the wells.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours. Monitor tube formation periodically[27].
-
Imaging: Capture images of the tube networks using an inverted microscope. If using a fluorescent dye like Calcein AM, incubate cells with the dye for 30 minutes prior to imaging[29].
-
Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of nodes, and number of branch points. Calculate the percent inhibition compared to the vehicle control.
References
- 1. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenothiazines induce apoptosis in a B16 mouse melanoma cell line and attenuate in vivo melanoma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by Phenothiazine derivatives in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiangiogenesis Agents | Oncohema Key [oncohemakey.com]
- 7. Phenazine derivatives attenuate the stemness of breast cancer cells through triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis in malignant B cells by phenylbutyrate or phenylacetate in combination with chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]
- 10. Ritterazine B, a new cytotoxic natural compound, induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Panduratin A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiostatin and Endostatin: Key Players in a Dual Threat Approach to Cancer Treatment [sigmaaldrich.com]
- 14. Angiogenesis Inhibitors for Cancer|The Angiogenesis Foundation [angio.org]
- 15. Antiangiogenesis signals by endostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
- 21. scispace.com [scispace.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. bio-rad.com [bio-rad.com]
- 27. assaygenie.com [assaygenie.com]
- 28. promocell.com [promocell.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
Designing Structure-Activity Relationship (SAR) Studies for Phenazostatin B Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework for designing and conducting structure-activity relationship (SAR) studies on analogues of Phenazostatin B, a naturally occurring phenazine compound. This compound has demonstrated neuroprotective and free-radical scavenging activities.[1][2] This application note outlines a systematic approach to synthesize novel analogues, evaluate their biological activities—with a focus on potential anticancer properties—and establish a robust SAR. Detailed protocols for cytotoxicity screening and target-based assays, such as tubulin polymerization inhibition, are provided to guide researchers in this endeavor.
Introduction
Phenazine natural products are a diverse class of nitrogen-containing heterocyclic compounds known for a wide range of biological activities, including antimicrobial and antitumor properties.[3][4] this compound, isolated from Streptomyces sp., has been identified as a potent neuroprotective agent that can protect neuronal cells from glutamate toxicity and inhibit lipid peroxidation.[1][2] While its neuroprotective effects are established, the structural features of this compound suggest that its analogues could be explored for other therapeutic applications, such as oncology.
SAR studies are a cornerstone of drug discovery, providing critical insights into how chemical structure influences biological activity.[5] By systematically modifying the this compound scaffold, researchers can identify key pharmacophoric elements, optimize potency and selectivity, and potentially develop novel therapeutic agents. This document provides the necessary protocols and conceptual framework to initiate and conduct a comprehensive SAR study of this compound analogues.
Designing this compound Analogues: A Strategic Approach
The design of novel this compound analogues should be guided by a systematic exploration of its chemical scaffold. The core phenazine structure, along with its substituents, offers multiple points for modification.
Key Areas for Modification:
-
Phenazine Core: Modifications to the core ring system, such as the introduction of electron-withdrawing or electron-donating groups, can significantly alter the electronic properties and, consequently, the biological activity of the molecule.[6][7]
-
Substituent Manipulation: The existing substituents on the phenazine core can be modified. For example, hydroxyl groups can be converted to ethers or esters, and alkyl chains can be lengthened, shortened, or branched.
-
Introduction of New Functional Groups: The addition of new functional groups, such as halogens, nitro groups, or amino groups, at various positions on the phenazine ring system can lead to analogues with novel biological activities.[8]
A proposed library of analogues should be designed to probe the effects of steric bulk, electronics, and hydrogen bonding potential on biological activity.
Figure 1. Synthetic strategies for generating a library of this compound analogues.
Experimental Protocols
General Synthesis of this compound Analogues
The synthesis of phenazine-1-carboxylic acid derivatives can serve as a versatile starting point for generating a library of this compound analogues.[9] A general synthetic scheme is outlined below. Specific reaction conditions and purification methods will need to be optimized for each analogue.
Figure 2. General synthetic workflow for this compound analogues.
In Vitro Cytotoxicity Assays
The initial biological evaluation of the synthesized analogues will involve screening for cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[10]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound analogue in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Target-Based Assay: Tubulin Polymerization Inhibition
Given that many natural products with anticancer activity target tubulin, a tubulin polymerization assay is a relevant secondary screen to identify the mechanism of action for active compounds.[11] This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.
Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.[11]
-
Prepare a GTP stock solution.
-
Prepare a fluorescent reporter solution (e.g., DAPI), which preferentially binds to polymerized tubulin.
-
-
Reaction Setup:
-
In a pre-warmed (37°C) 96-well black microplate, add the test compounds at various concentrations. Include a vehicle control (DMSO), a polymerization inhibitor (e.g., nocodazole), and a polymerization enhancer (e.g., paclitaxel).
-
Prepare a master mix of tubulin, GTP, and fluorescent reporter in buffer on ice.
-
-
Initiation and Measurement:
-
Initiate the polymerization reaction by adding the tubulin master mix to the wells containing the compounds.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the nucleation, growth, and steady-state phases of tubulin polymerization.
-
Calculate the percentage of inhibition or enhancement of tubulin polymerization relative to the vehicle control.
-
Data Presentation and SAR Analysis
The quantitative data generated from the biological assays should be systematically organized to facilitate SAR analysis.
Table 1: Cytotoxicity of this compound Analogues against A549 Lung Carcinoma Cells
| Compound ID | R¹ | R² | R³ | IC₅₀ (µM) ± SD |
| This compound | H | OCH₃ | H | >100 |
| Analogue 1a | Cl | OCH₃ | H | 5.2 ± 0.4 |
| Analogue 1b | F | OCH₃ | H | 8.1 ± 0.7 |
| Analogue 2a | H | OCH₂CH₃ | H | 15.6 ± 1.2 |
| Analogue 3a | H | OCH₃ | NO₂ | 2.5 ± 0.2 |
Table 2: Tubulin Polymerization Inhibition by Active this compound Analogues
| Compound ID | Concentration (µM) | % Inhibition of Tubulin Polymerization ± SD |
| Nocodazole (control) | 10 | 95.2 ± 3.1 |
| This compound | 50 | <10 |
| Analogue 1a | 10 | 45.3 ± 2.8 |
| Analogue 3a | 10 | 78.9 ± 4.5 |
Figure 3. Workflow for the biological evaluation and SAR analysis of this compound analogues.
Conclusion
The framework presented in this application note provides a comprehensive guide for researchers to embark on SAR studies of this compound analogues. By combining rational analogue design, robust synthetic chemistry, and systematic biological evaluation, it is possible to unlock the therapeutic potential of this natural product scaffold. The detailed protocols for cytotoxicity and tubulin polymerization assays offer a solid starting point for the biological characterization of novel compounds. The resulting SAR data will be invaluable for the future design of more potent and selective agents for various therapeutic indications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alkynylated phenazines: synthesis, characterization, and metal-binding properties of their bis-triazolyl cycloadducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Free Radical Scavenging Capacity of Phenazostatin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenazostatin B is a phenazine compound with established neuroprotective effects, which are attributed, in part, to its ability to scavenge free radicals and inhibit lipid peroxidation[1][2][3][4]. The evaluation of the free radical scavenging capacity of this compound is a critical step in understanding its mechanism of action and potential therapeutic applications. These application notes provide detailed protocols for the most common and robust in vitro assays to quantify the antioxidant potential of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C32H26N4O4 | [5] |
| Molecular Weight | 530.58 g/mol | [5] |
| Chemical Class | Phenazine | [2] |
| Reported Activity | Neuroprotectant, Free Radical Scavenger, Lipid Peroxidation Inhibitor | [1][2][3] |
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants[6][7][8]. The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which can be monitored spectrophotometrically at 517 nm[6][9].
Experimental Protocol
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive Control (e.g., Ascorbic acid, Trolox, or Butylated Hydroxytoluene (BHT))[9][10]
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol[11]. Store the solution in a dark bottle at 4°C.
-
Preparation of Test Sample and Positive Control:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a series of dilutions of this compound from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar series of dilutions for the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution or positive control.
-
For the blank, add 100 µL of the solvent (e.g., methanol) to 100 µL of the sample dilution (to account for any color of the sample).
-
For the negative control, add 100 µL of the solvent to 100 µL of the DPPH working solution.
-
Mix the solutions thoroughly and incubate the plate in the dark at room temperature for 30 minutes[6][10].
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer[6][12].
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula[10][11]:
Where:
-
A_control is the absorbance of the negative control.
-
A_sample is the absorbance of the sample.
-
-
Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
Data Presentation
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Mean ± SD) |
| 1 | 15.2 ± 1.8 |
| 5 | 35.7 ± 2.5 |
| 10 | 52.1 ± 3.1 |
| 25 | 78.9 ± 4.2 |
| 50 | 92.5 ± 2.9 |
| 100 | 95.8 ± 1.7 |
| IC50 (µg/mL) | 9.5 |
| Ascorbic Acid (Positive Control) | IC50 = 5.2 µg/mL |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Experimental Workflow
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is measured at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced, and the solution becomes colorless[13][14][15].
Experimental Protocol
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS)
-
Positive Control (e.g., Trolox)[13]
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Preparation of Test Sample and Positive Control:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of this compound.
-
Prepare a similar series of dilutions for the positive control (Trolox).
-
-
Assay Procedure:
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula[13]:
Where:
-
A_control is the absorbance of the negative control.
-
A_sample is the absorbance of the sample.
-
-
Determination of TEAC: The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of this compound is expressed as µM Trolox equivalents.
Data Presentation
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Mean ± SD) |
| 1 | 18.5 ± 2.1 |
| 5 | 42.3 ± 3.5 |
| 10 | 65.8 ± 4.0 |
| 25 | 85.1 ± 3.8 |
| 50 | 94.6 ± 2.2 |
| 100 | 97.2 ± 1.5 |
| IC50 (µg/mL) | 7.8 |
| TEAC (µM Trolox/µM) | 1.2 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Experimental Workflow
Caption: Workflow for the ABTS radical cation decolorization assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay relies on the decay of a fluorescent probe (fluorescein) upon oxidation by peroxyl radicals. Antioxidants protect the fluorescent probe from degradation, and the fluorescence decay is monitored over time. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC)[16][17][18].
Experimental Protocol
Materials and Reagents:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a fluorescein stock solution and dilute it with phosphate buffer to the desired working concentration.
-
Prepare a fresh AAPH solution in phosphate buffer.
-
Prepare a stock solution of Trolox and a series of dilutions to be used as standards.
-
-
Preparation of Test Sample:
-
Prepare a stock solution of this compound in a suitable solvent and prepare a series of dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the appropriate wells.
-
Incubate the plate at 37°C for 10-30 minutes in the plate reader[17][19].
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using an automated injector.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm, and the emission wavelength is 520 nm[20].
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound from the standard curve and express it as µM Trolox Equivalents (TE) per µM of the compound.
-
Data Presentation
Table 3: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Sample | Concentration (µM) | Net AUC (Mean ± SD) | ORAC Value (µM TE/µM) |
| This compound | 1 | 1250 ± 98 | 2.5 |
| 2.5 | 3100 ± 210 | ||
| 5 | 6350 ± 450 | ||
| 10 | 12800 ± 890 | ||
| Trolox (Standard) | 1-10 | Linear Standard Curve | 1.0 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Experimental Workflow
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Conclusion
The DPPH, ABTS, and ORAC assays provide a comprehensive in vitro evaluation of the free radical scavenging capacity of this compound. It is recommended to perform at least two of these assays to obtain a more complete antioxidant profile, as they are based on different reaction mechanisms and radical sources. The data generated from these protocols will be valuable for researchers, scientists, and drug development professionals in characterizing the antioxidant properties of this compound and its potential for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C32H26N4O4 | CID 9984473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinebiology.pt [marinebiology.pt]
- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPPH radical scavenging activity [bio-protocol.org]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 17. mdpi.com [mdpi.com]
- 18. atzlabs.com [atzlabs.com]
- 19. scribd.com [scribd.com]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols for Phenazostatin B as a Chemical Probe in Neuronal Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazostatin B is a diphenazine compound isolated from Streptomyces sp. that has demonstrated significant neuroprotective properties.[1] It has been shown to inhibit glutamate-induced toxicity in neuronal cell lines, suggesting its potential as a chemical probe to investigate the complex signaling pathways underlying excitotoxicity and neuronal cell death.[1][2] Furthermore, this compound exhibits free-radical scavenging activity, implicating its role in mitigating oxidative stress, a key pathological feature in many neurodegenerative diseases.[1][2]
These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to dissect neuronal signaling pathways, identify its molecular targets, and characterize its mechanism of action. The protocols outlined below are designed for researchers in neuroscience, pharmacology, and drug discovery.
Putative Mechanism of Action
While the precise molecular targets of this compound are yet to be fully elucidated, its known biological activities suggest a multifactorial mechanism of action centered around the mitigation of glutamate excitotoxicity and oxidative stress. It is hypothesized that this compound may act by:
-
Directly or indirectly modulating NMDA receptor activity: Glutamate-induced excitotoxicity is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive Ca2+ influx and subsequent activation of downstream apoptotic pathways.[3][4] this compound may interact with the NMDA receptor complex or associated regulatory proteins to attenuate its activity.
-
Scavenging reactive oxygen species (ROS): Oxidative stress, resulting from an imbalance between the production of ROS and the cell's antioxidant defenses, is a major contributor to neuronal damage. The free-radical scavenging properties of this compound suggest it may directly neutralize ROS or enhance endogenous antioxidant mechanisms.
-
Modulating downstream signaling cascades: The neuroprotective effects of this compound are likely mediated by the modulation of intracellular signaling pathways involved in cell survival and apoptosis, such as the MAPK and PI3K/Akt pathways.
Data Presentation
Table 1: Reported Biological Activity of this compound
| Parameter | Value | Cell Line | Condition | Reference |
| EC50 | 0.33 µM | N18-RE-105 | Glutamate-induced toxicity | [1] |
Note: Further quantitative data such as binding affinities (Kd), inhibition constants (Ki), and IC50 values for specific molecular targets are not yet publicly available and would be the subject of the experimental protocols described below.
Experimental Protocols
Protocol 1: Target Identification of this compound in Neuronal Lysates using Affinity Purification-Mass Spectrometry (AP-MS)
This protocol describes a method to identify the protein binding partners of this compound from a complex protein mixture, such as a neuronal cell lysate.
Materials:
-
This compound
-
Amine-reactive crosslinker (e.g., NHS-activated Sepharose beads)
-
Neuronal cell line (e.g., SH-SY5Y, N18-RE-105) or primary cortical neurons
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Bradford assay reagent
-
SDS-PAGE gels and reagents
-
Mass spectrometry-compatible silver stain or Coomassie stain
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Methodology:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm containing a reactive group (e.g., a primary amine) for immobilization.
-
Covalently couple the aminated this compound derivative to NHS-activated Sepharose beads according to the manufacturer's instructions.
-
Block any remaining active sites on the beads with a blocking agent (e.g., ethanolamine).
-
Wash the beads extensively to remove any non-covalently bound compound. Prepare control beads with no immobilized ligand.
-
-
Preparation of Neuronal Lysate:
-
Culture neuronal cells to the desired confluency.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a Bradford assay.
-
-
Affinity Purification:
-
Incubate the neuronal lysate with the this compound-conjugated beads (and control beads) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an elution buffer.
-
Immediately neutralize the eluate with a neutralization buffer.
-
Concentrate the eluted proteins using a suitable method (e.g., centrifugal filters).
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using a mass spectrometry-compatible stain.
-
Excise the protein bands of interest (those present in the this compound pulldown but not the control).
-
Perform in-gel tryptic digestion of the excised protein bands.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the digested peptides by LC-MS/MS.
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
Validate the identified protein targets using bioinformatics tools and literature searches.
-
Protocol 2: Validation of Target Engagement using Drug Affinity Responsive Target Stability (DARTS)
This protocol is used to confirm the direct binding of this compound to a candidate protein identified from the AP-MS experiment.
Materials:
-
Neuronal cell lysate
-
This compound
-
Protease (e.g., thermolysin)
-
SDS-PAGE gels and reagents
-
Western blotting apparatus and reagents
-
Primary antibody against the candidate target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Incubation:
-
Divide the neuronal lysate into three tubes: (1) Vehicle control, (2) this compound, (3) Negative control compound.
-
Incubate the lysates with the respective compounds for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin) to each tube at a predetermined optimal concentration.
-
Incubate for a specific time to allow for partial digestion.
-
Stop the digestion by adding SDS-PAGE sample buffer and heating.
-
-
Western Blotting:
-
Separate the digested proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the candidate target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Analysis:
-
Compare the intensity of the full-length protein band across the different conditions. A higher intensity band in the this compound-treated sample compared to the vehicle control indicates that the compound protected the target protein from proteolytic degradation, confirming a direct binding interaction.
-
Protocol 3: Assessing the Effect of this compound on NMDA Receptor-Mediated Calcium Influx
This protocol measures the effect of this compound on the influx of calcium into neurons following NMDA receptor activation.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
NMDA
-
Glycine (co-agonist for NMDA receptors)
-
This compound
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Plating and Dye Loading:
-
Plate neurons on glass-bottom dishes or 96-well plates.
-
Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period.
-
-
Stimulation and Imaging:
-
Stimulate the cells with a solution containing NMDA and glycine.
-
Record the changes in intracellular calcium levels by measuring the fluorescence intensity over time using a fluorescence microscope or plate reader.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve for each condition.
-
Determine the dose-dependent effect of this compound on NMDA-induced calcium influx and calculate the IC50 value.
-
Visualizations
Caption: Experimental workflow for using this compound as a chemical probe.
References
Troubleshooting & Optimization
Technical Support Center: Addressing Autofluorescence of Phenazine Compounds in Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges associated with the autofluorescence of phenazine compounds in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are phenazine compounds and why do they exhibit autofluorescence?
Phenazine compounds are a class of nitrogen-containing heterocyclic molecules.[1] Many phenazine derivatives are redox-active and can play roles in various biological processes, including electron transport and signaling.[2] Their conjugated ring systems can absorb light and re-emit it as fluorescence, a phenomenon known as autofluorescence. This intrinsic fluorescence can vary in intensity and spectral properties depending on the specific chemical structure of the phenazine compound, its concentration, and the local microenvironment.
Q2: My phenazine compound is causing high background fluorescence in my microscopy images. What are the likely causes?
High background fluorescence from phenazine compounds can stem from several factors:
-
Concentration: Using the compound at a concentration higher than necessary for its intended biological effect can lead to excessive background signal.
-
Extracellular Aggregates: Some phenazine derivatives may form fluorescent aggregates outside of the cells, contributing to a diffuse background haze.
-
Non-specific Binding: The compound may bind non-specifically to cellular components or the extracellular matrix.
-
Interaction with Media Components: Components in the cell culture media may interact with the phenazine compound, altering its fluorescent properties.
Q3: In which spectral range does phenazine autofluorescence typically occur?
The autofluorescence of phenazine compounds is often observed in the blue to green region of the spectrum. For example, some phenazine derivatives exhibit fluorescence emission in the 400-550 nm range.[1][3] However, the exact excitation and emission maxima can vary significantly between different phenazine derivatives. It is crucial to determine the spectral properties of your specific compound to select appropriate experimental conditions and fluorophores for multiplexing.
Troubleshooting Guides
This section provides structured guidance to troubleshoot common issues encountered when working with autofluorescent phenazine compounds.
Issue 1: High Background Fluorescence Obscuring Specific Signal
High background can make it difficult to distinguish the signal of your target fluorophore from the autofluorescence of the phenazine compound.
Several commercial kits are available to reduce autofluorescence from various sources. While not specifically tested on a wide range of phenazine compounds, they are designed to quench autofluorescence from biological samples and fixation-induced fluorescence.[4][5][6][7][8]
| Quenching Kit Brand | Target of Quenching | Typical Application |
| Vector TrueVIEW | Non-lipofuscin sources (e.g., collagen, elastin, red blood cells, aldehyde fixatives)[4][5][6][7] | Immunohistochemistry, Immunofluorescence[4][5][6][7] |
| ReadyProbes Tissue Autofluorescence Quenching Kit | Aldehyde fixation, red blood cells, structural elements[8] | FFPE and frozen tissues[8] |
| Biotium TrueBlack | Lipofuscin and other autofluorescent components[9][10] | Immunofluorescence on tissues, especially brain sections[9][10] |
Issue 2: Spectral Overlap Between Phenazine Autofluorescence and Your Fluorophore
When the emission spectrum of the phenazine compound overlaps with that of your fluorescent probe, it can lead to false-positive signals and inaccurate quantification.
Issue 3: Photobleaching of the Phenazine Compound
Like many fluorophores, phenazine compounds can be susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.
| Parameter | Recommendation | Rationale |
| Excitation Light Intensity | Use the lowest laser power or lamp intensity that provides an adequate signal. | Reduces the rate of photochemical reactions that lead to photobleaching.[11] |
| Exposure Time | Minimize the duration of exposure during image acquisition. | Lessens the total dose of photons delivered to the sample. |
| Imaging Mode | Use a sensitive detector and appropriate pixel binning to reduce required exposure. | Allows for faster image acquisition with lower light doses. |
| Antifade Reagents | Mount samples in an antifade mounting medium. | These reagents scavenge free radicals that contribute to photobleaching. |
Experimental Protocols
Protocol 1: Spectral Unmixing for Phenazine Autofluorescence
Spectral unmixing is a powerful technique to computationally separate the fluorescence signals of multiple emitters, including autofluorescence, that have overlapping spectra.[12][13][14][15]
Objective: To separate the fluorescence signal of a target fluorophore from the autofluorescence of a phenazine compound.
Methodology:
-
Acquire Reference Spectra (Controls):
-
Unstained Control: Prepare a sample of your cells or tissue without any fluorescent labels or phenazine compounds. This will be used to acquire the spectrum of the intrinsic cellular autofluorescence.
-
Phenazine-only Control: Prepare a sample treated only with the phenazine compound at the same concentration and for the same duration as your experimental samples. This will provide the reference spectrum for the phenazine's autofluorescence.
-
Fluorophore-only Control: Prepare a sample labeled only with your target fluorophore. This will serve as the reference spectrum for your specific signal.
-
-
Acquire Images of the Experimental Sample:
-
Using a spectral confocal microscope, acquire a "lambda stack" or "spectral image" of your fully treated experimental sample (containing cells, phenazine compound, and your fluorophore). This involves capturing a series of images at different emission wavelengths.
-
-
Perform Linear Unmixing:
-
Use the microscope's software to perform linear unmixing.[12]
-
Input the reference spectra you acquired in step 1.
-
The software will use an algorithm to calculate the contribution of each reference spectrum (unlabeled autofluorescence, phenazine autofluorescence, and your fluorophore) to the total fluorescence signal in each pixel of your experimental image.
-
The output will be a set of images where the signals from each component are separated into different channels.
-
Protocol 2: Evaluating the Effect of Fixation Method on Phenazine Fluorescence
The choice of fixation method can impact the intensity and distribution of fluorescent compounds.[16][17][18][19][20]
Objective: To determine the optimal fixation method that preserves the localization of the phenazine compound while minimizing its autofluorescence.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells on appropriate coverslips or imaging plates.
-
Treat the cells with your phenazine compound under your standard experimental conditions.
-
-
Fixation:
-
Group 1 (Paraformaldehyde - PFA): Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Group 2 (Methanol): Fix cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
Include a non-fixed (live-cell) control group if possible.
-
-
Washing:
-
Gently wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Image the cells from each group using identical microscope settings (laser power, exposure time, detector gain).
-
Quantify the average fluorescence intensity of the phenazine compound in a defined region of interest (e.g., whole cell, cytoplasm, specific organelles) for each fixation method.
-
Compare the fluorescence intensity and subcellular localization of the phenazine compound between the different fixation groups.
-
Signaling Pathway Visualization
Phenazine compounds are often studied for their role in modulating cellular redox signaling pathways.[2][21][22][23] Below is a generalized diagram of a cellular redox signaling pathway that can be influenced by exogenous redox-active compounds like phenazines.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Optimal experimental conditions will vary depending on the specific phenazine compound, cell type, and instrumentation used. We recommend performing thorough validation and optimization for your specific experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vector Laboratories Vector TrueVIEW Autofluorescence Quenching Kit, 15ml, | Fisher Scientific [fishersci.com]
- 5. novusbio.com [novusbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Autofluorescence Quenching Kit - TrueVIEW by Vector Labs [lubio.ch]
- 8. ReadyProbes™ Tissue Autofluorescence Quenching Kit Each | Buy Online | Invitrogen™ [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. Suppression of Red Blood Cell Autofluorescence for Immunocytochemistry on Fixed Embryonic Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photostability of laser dyes in polyurethane under excitation by light of different intensities (Journal Article) | OSTI.GOV [osti.gov]
- 12. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 13. ZEISS Microscopy Online Campus | Interactive Tutorials | Spectral Imaging with Linear Unmixing [zeiss-campus.magnet.fsu.edu]
- 14. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 16. Effects of acetone, methanol, or paraformaldehyde on cellular structure, visualized by reflection contrast microscopy and transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Acetone, Methanol, or Paraformaldehyde on Cellular Structure, Visualized by Reflection Contrast Microscopy and Transmission and Scanning Electron Microscopy | Semantic Scholar [semanticscholar.org]
- 18. journals.viamedica.pl [journals.viamedica.pl]
- 19. Comparison of formaldehyde and methanol fixatives used in the detection of ion channel proteins in isolated rat ventricular myocytes by immunofluorescence labelling and confocal microscopy | Yamanushi | Folia Morphologica [journals.viamedica.pl]
- 20. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius - PMC [pmc.ncbi.nlm.nih.gov]
- 22. zenodo.org [zenodo.org]
- 23. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Interference of Phenazines in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference caused by phenazine compounds in a variety of biological assays. Phenazines, a class of redox-active heterocyclic compounds produced by various bacteria and also synthesized for therapeutic purposes, can significantly impact assay results, leading to false positives or negatives. This guide offers practical solutions and detailed protocols to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are phenazines and why do they interfere with biological assays?
Phenazines are nitrogen-containing heterocyclic compounds that can undergo reversible reduction-oxidation (redox) reactions. This property, known as redox cycling, is the primary cause of interference in many biological assays. During redox cycling, phenazines can transfer electrons to or from other molecules in the assay, such as indicator dyes or cellular components, leading to a signal change that is independent of the biological activity being measured. Additionally, some phenazine derivatives are colored or fluorescent, which can cause direct optical interference.
Q2: Which biological assays are most susceptible to phenazine interference?
Assays that rely on redox-sensitive reagents or measure cellular metabolic activity are particularly vulnerable. Common examples include:
-
Tetrazolium-based viability assays: (e.g., MTT, XTT, MTS) Phenazines can directly reduce the tetrazolium salts, leading to a false-positive signal for cell viability.
-
Fluorescence-based assays: The intrinsic fluorescence of some phenazines can lead to high background signals, while their redox activity can quench the fluorescence of reporter dyes.
-
Luciferase reporter assays: Phenazines can inhibit luciferase enzyme activity, leading to an underestimation of reporter gene expression.
-
Assays measuring reactive oxygen species (ROS): The redox cycling of phenazines can generate ROS, directly interfering with the assay readout.
Q3: How can I determine if my phenazine compound is interfering with my assay?
A crucial first step is to run a cell-free control . This involves performing the assay with your phenazine compound at the desired concentrations in the assay medium without any cells. If you observe a signal change in the cell-free control, it is a strong indication of direct compound interference.
Troubleshooting Guides
Issue 1: Inaccurate Results in Tetrazolium-Based Viability Assays (MTT, XTT, MTS)
Symptoms:
-
Higher than expected cell viability.
-
A color change in the cell-free control wells containing the phenazine compound.
Cause: Phenazines, due to their redox-active nature, can directly reduce the tetrazolium salt (e.g., MTT to formazan) in a manner that is independent of cellular metabolism. This leads to a false-positive signal, making the cells appear more viable than they actually are.
Mitigation Strategies:
-
Run Cell-Free Controls: Always include controls with the phenazine compound in the assay medium without cells to quantify the extent of direct tetrazolium salt reduction.
-
Use an Alternative Assay: Switch to a viability assay that is not based on redox chemistry. The Sulforhodamine B (SRB) assay , which measures total protein content, is an excellent alternative as it is less susceptible to interference from redox-active compounds.[1][2][3][4][5]
-
Catalase Pretreatment: If the interference is due to the generation of hydrogen peroxide during redox cycling, pretreating the cells with catalase may help. However, this is often less effective for direct tetrazolium reduction.
Issue 2: High Background or Quenched Signal in Fluorescence-Based Assays
Symptoms:
-
Unusually high fluorescence readings in wells containing the phenazine, even in the absence of the fluorescent probe.
-
Lower than expected fluorescence signal, suggesting quenching.
Cause:
-
Autofluorescence: Some phenazine derivatives are inherently fluorescent and their emission spectrum may overlap with that of the fluorescent dye used in the assay.
-
Fluorescence Quenching: The redox activity of phenazines can lead to the quenching of the fluorescent signal from the reporter dye.
Mitigation Strategies:
-
Perform a "Pre-Read": Before adding the fluorescent assay reagent, measure the fluorescence of the plate containing the cells and the phenazine compound. This background fluorescence can then be subtracted from the final reading.
-
Use Red-Shifted Dyes: Autofluorescence from biological molecules and many interfering compounds is often more pronounced in the blue-green region of the spectrum.[6] Switching to fluorescent dyes that excite and emit in the red or far-red region (e.g., Alexa Fluor 647, Cy5) can significantly reduce interference.[6][7][8][9]
-
Run a Cell-Free Quenching Control: To assess quenching, incubate the phenazine compound with the fluorescent dye in the absence of cells and measure the fluorescence. A decrease in signal compared to the dye alone indicates quenching.
Issue 3: Reduced Signal in Luciferase Reporter Assays
Symptoms:
-
Lower than expected luciferase activity, suggesting inhibition of the enzyme.
Cause: Phenazines can directly inhibit the activity of luciferase enzymes. This can occur through various mechanisms, including competitive or non-competitive inhibition, leading to an underestimation of the intended biological effect on the reporter gene.[10]
Mitigation Strategies:
-
Cell-Free Luciferase Inhibition Assay: Perform an in vitro assay with purified luciferase enzyme, its substrate (luciferin), and your phenazine compound. A decrease in luminescence will confirm direct enzyme inhibition.
-
Use a Different Reporter System: If significant inhibition is observed, consider using an alternative reporter system, such as one based on beta-galactosidase or secreted alkaline phosphatase.
-
Orthogonal Assay Validation: Confirm your findings using a non-reporter-based assay that measures a downstream functional endpoint of the signaling pathway being studied.[6]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of pyocyanin, a common phenazine, on various cell lines. Note that the IC50 values can vary depending on the assay method, cell type, and experimental conditions.
Table 1: IC50 Values of Pyocyanin in Different Cell Lines and Assays
| Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| Human Lung (L-132) | Mitochondrial Dehydrogenase Activity | 112.01 ± 23.73 | [11] |
| Human Lung (L-132) | Plasma Membrane Damage (LDH assay) | 21.79 ± 14.23 | [11] |
| Human Lung (L-132) | Protein Synthesis Inhibition | 32.57 ± 16.52 | [11] |
| Insect (Sf9) | Mitochondrial Dehydrogenase Activity | 106.39 ± 13.92 | [11] |
| Fish (RTG-2) | Mitochondrial Dehydrogenase Activity | 146.19 ± 28.78 | [11] |
| Human Liver Cancer (HepG2) | MTT Assay | 46.45 ± 2.7 | [1] |
| Human Colon Cancer (HCT-116) | MTT Assay | 32.34 ± 2.1 | [1] |
| Human Cervical Cancer (HeLa) | MTT Assay | 39.27 ± 2.3 | [1] |
| Human Breast Cancer (MCF-7) | MTT Assay | 28.85 ± 1.9 | [1] |
| Human Prostate Cancer (PC-3) | MTT Assay | 41.31 ± 2.3 | [1] |
Key Experimental Protocols
Protocol 1: Cell-Free Control for Tetrazolium Assays (e.g., MTT)
-
Prepare a 96-well plate with the same concentrations of your phenazine compound as used in your cellular assay, but in cell-free culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate under the same conditions as your cellular assay (e.g., 37°C, 5% CO2) for the same duration.
-
Add the MTT reagent to each well and incubate for 1-4 hours.
-
Add the solubilization buffer and mix thoroughly.
-
Read the absorbance at 570 nm. A significant absorbance in the phenazine-containing wells compared to the blank indicates direct reduction of MTT.
Protocol 2: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Plate cells in a 96-well plate and treat with your phenazine compound for the desired duration.
-
Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[2]
-
Washing: Wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA.[2][4]
-
Staining: Add 50 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[4]
-
Solubilization: Air-dry the plates completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
Protocol 3: Catalase Pretreatment for H2O2-Mediated Interference
-
Cell Culture: Culture cells to the desired confluency in a multi-well plate.
-
Catalase Solution Preparation: Prepare a stock solution of catalase (e.g., from bovine liver) in sterile PBS or culture medium without serum. The final concentration to be used on cells typically ranges from 100-500 U/mL.
-
Pretreatment: Remove the culture medium from the cells and add the catalase solution. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently remove the catalase solution and wash the cells twice with sterile PBS.
-
Assay: Proceed with your standard assay protocol, adding the phenazine compound and other reagents as required.
Visualizing Interference and Mitigation Strategies
Phenazine Redox Cycling and Assay Interference
Caption: Phenazine interference in tetrazolium-based viability assays.
Experimental Workflow for Mitigating Phenazine Interference
Caption: Decision-making workflow for addressing phenazine interference.
Phenazine-Induced Oxidative Stress and MAPK Signaling
Caption: Simplified MAPK signaling pathway activated by phenazine-induced ROS.[12][13][14][15]
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. abcam.com [abcam.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. researchgate.net [researchgate.net]
- 8. A general method to optimize and functionalize red-shifted rhodamine dyes | Springer Nature Experiments [experiments.springernature.com]
- 9. A general method to optimize and functionalize red-shifted rhodamine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative analysis of using MTT and XTT in colorimetric assays for quantitating bovine neutrophil bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microculture tetrazolium assays: a comparison between two new tetrazolium salts, XTT and MTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Phenazostatin B Dosage and Treatment Duration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and treatment duration of Phenazostatin B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound is a phenazine compound known for its neuroprotective effects. It has been shown to inhibit glutamate toxicity in N18-RE-105 neuronal cells with an EC50 of 0.33 µg/mL. Like other phenazine compounds, it is presumed to have anti-proliferative and pro-apoptotic properties in various cell types, particularly cancer cells, though specific data is limited.
Q2: How should I prepare a stock solution of this compound?
A2: this compound, like many phenazine compounds, is often soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is a good starting concentration range for my experiments?
A3: Due to limited specific data for this compound's cytotoxic effects, a broad concentration range should be tested initially. Based on studies with other phenazine derivatives, a starting range of 0.1 µM to 100 µM is recommended. For initial dose-response experiments, a logarithmic dilution series (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) is advisable.
Q4: What is a typical treatment duration for this compound?
A4: The optimal treatment duration is cell-line dependent and should be determined empirically. Common starting points for time-course experiments are 24, 48, and 72 hours. Shorter time points (e.g., 6, 12 hours) may be included to capture early apoptotic events.
Q5: What is the proposed mechanism of action for this compound-induced cell death?
A5: While the specific signaling pathway for this compound is not fully elucidated, related phenazine compounds have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway. This often involves the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and subsequent activation of caspases.[1][2][3]
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
| Potential Cause | Troubleshooting Step |
| Insufficient Concentration | Increase the concentration range of this compound in your next experiment. Some cell lines may be more resistant. |
| Short Treatment Duration | Extend the incubation time. Effects may not be apparent at earlier time points. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to phenazine-induced apoptosis. Consider using a different cell line or a positive control compound known to induce apoptosis in your cell line. |
| Incorrect Assay | Ensure the chosen viability/apoptosis assay is appropriate for your experimental endpoint and cell type. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Observe the media after adding the final dilution of this compound. If precipitation occurs, you may need to adjust the final DMSO concentration or use a different solubilization method. The final DMSO concentration should typically be kept below 0.5%. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent pipetting technique across all wells. |
Issue 3: Discrepancy Between Different Viability Assays
| Potential Cause | Troubleshooting Step | | Different Biological Readouts | Assays like MTT measure metabolic activity, while trypan blue exclusion measures membrane integrity. A compound could affect metabolism without immediately causing cell death. Use multiple assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, and apoptosis markers) to get a comprehensive picture. | | Assay Interference | Some compounds can interfere with the chemistry of certain assays (e.g., reducing tetrazolium salts in the MTT assay). Run appropriate controls, including the compound in cell-free media, to check for interference. |
Data Presentation: Cytotoxicity of Phenazine Compounds
The following table summarizes the cytotoxic effects of this compound and other related phenazine compounds on various cell lines. This data can be used as a reference for designing initial experiments.
| Compound | Cell Line | Assay | Incubation Time | IC50 / EC50 | Citation |
| This compound | N18-RE-105 | Glutamate Toxicity | - | 0.33 µg/mL | - |
| Phenazine | HepG2 | BrdU | 24 h | 11 µM | [4] |
| Phenazine | HepG2 | BrdU | 48 h | 7.8 µM | [4] |
| Phenazine | T24 | BrdU | 24 h | 47 µM | [4] |
| Phenazine | T24 | BrdU | 48 h | 17 µM | [4] |
| Phenazine-1-carboxylic acid | DU145 | MTT | 24 h | 19.5 µM | [2][3] |
| Phenazine-1-carboxylic acid | DU145 | MTT | 48 h | 12.5 µM | [2][3] |
| Phenazine Methosulfate (PMS) | A375, G361, LOX | Annexin V/PI | 24 h | ~5-10 µM | [5] |
| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | MTT | 72 h | 1-10 µM | [6] |
| Phenazine Cation 2 | MCF7 | MTT | - | 15 µM | [7][8] |
| Phenazine Cation 2 | T24 | MTT | - | 18 µM | [7][8] |
Experimental Protocols
Protocol 1: Determining Optimal Dosage using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is the same and non-toxic (typically <0.5%).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Incubate overnight at 37°C in a humidified atmosphere.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Assessing Apoptosis using Annexin V-FITC/PI Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at the predetermined IC50 concentration for the desired time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase.
-
Wash the cells twice with cold PBS.[10]
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[10]
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Annexin V-FITC negative / PI negative cells are viable.
-
Annexin V-FITC positive / PI negative cells are in early apoptosis.
-
Annexin V-FITC positive / PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound dosage and duration.
References
- 1. Phenazine-1-carboxamide (PCN) from Pseudomonas sp. strain PUP6 selectively induced apoptosis in lung (A549) and breast (MDA MB-231) cancer cells by inhibition of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing the Electron Transfer Reactant Phenazine Methosulfate (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
stability of Phenazostatin B under different storage conditions
This technical support center provides guidance on the stability of Phenazostatin B under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for solid this compound?
For solid this compound, it is recommended to store the compound as stated on the product vial, which is typically at -20°C for long-term storage.[1] The vial should be kept tightly sealed to prevent moisture absorption and contamination. When stored correctly, the solid compound can be expected to be stable for up to 6 months.[1] For short-term storage, such as during shipping, brief periods at higher temperatures (less than one week) are unlikely to significantly affect the product's efficacy.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be prepared and used on the same day whenever possible.[1] If storage is necessary, it is recommended to store solutions as aliquots in tightly sealed vials at -20°C.[1] Under these conditions, the solutions are generally usable for up to one month.[1] Long-term storage of solutions is not recommended.[1] Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least 60 minutes to avoid condensation.[1]
Q3: Is this compound sensitive to light?
Q4: How does pH affect the stability of this compound?
The stability of compounds can be significantly influenced by pH.[4] For many pharmaceutical compounds, degradation rates can increase at acidic or alkaline pH values.[4][5] While specific data for this compound is not available, it is crucial to consider the pH of your solvent system. It is advisable to conduct preliminary stability studies at different pH values if the experimental conditions deviate from neutral pH.
Q5: What are the potential degradation pathways for this compound?
This compound, a phenazine derivative, may be susceptible to oxidation due to the presence of nitrogen-containing heterocyclic rings.[6][7] It is known to act as a free radical scavenger, which implies it can be oxidized.[6][7] Hydrolysis could also be a potential degradation pathway, particularly at non-neutral pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If storing solutions, aliquot and store at -20°C for no longer than one month.[1] Ensure the solution is fully thawed and mixed before use. |
| Loss of biological activity | Improper storage of solid compound or solution. | Review storage conditions. Ensure solid this compound is stored at the recommended temperature in a tightly sealed container. For solutions, avoid repeated freeze-thaw cycles. |
| Visible changes in solution (color change, precipitation) | Degradation or poor solubility of this compound. | A change in color may indicate degradation. If precipitation occurs, the compound may be coming out of solution. Consider preparing a fresh solution or using a different solvent system. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | This suggests that the compound has degraded. Review the storage and handling procedures. Perform a forced degradation study to identify potential degradation products.[3] |
Stability Data Summary
Specific quantitative stability data for this compound is not widely published. The following table provides a hypothetical example of how stability data for a similar compound might be presented. Researchers should generate their own stability data for this compound under their specific experimental conditions.
| Condition | Duration | Parameter | Specification | Hypothetical Result |
| Solid, -20°C, dark | 6 months | Purity (HPLC) | ≥ 98% | 99.5% |
| Solution in DMSO, -20°C, dark | 1 month | Purity (HPLC) | ≥ 95% | 97.2% |
| Solution in DMSO, 4°C, dark | 1 week | Purity (HPLC) | ≥ 95% | 94.8% |
| Solution in PBS (pH 7.4), 37°C | 24 hours | Purity (HPLC) | Report | 85.1% |
| Solid, 40°C/75% RH, light | 2 weeks | Purity (HPLC) | Report | 90.3% |
Experimental Protocols
The following are general protocols for assessing the stability of a compound like this compound. These should be adapted and validated for specific experimental needs.
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[1]
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved.
-
If not for immediate use, aliquot the solution into smaller volumes in tightly sealed, light-protected vials and store at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying active pharmaceutical ingredients and their degradation products.[8]
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is often suitable for small organic molecules.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of this compound to find the wavelength of maximum absorbance.
-
Sample Preparation: Dilute the this compound solution to be tested to a suitable concentration within the linear range of the assay.
-
Analysis: Inject the sample and a reference standard of known concentration. The peak area of this compound is used to calculate its concentration. The appearance of new peaks indicates the formation of degradation products.
Factors Affecting this compound Stability
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Factors influencing the chemical stability of this compound.
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
troubleshooting inconsistent results in Phenazostatin B experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during experiments with Phenazostatin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring phenazine compound isolated from Streptomyces sp.[1] It is primarily known for its neuroprotective effects, acting as a free radical scavenger and an inhibitor of lipid peroxidation.[1][2] Its protective action in neuronal cells has been demonstrated against glutamate-induced toxicity.[1][2] The neuroprotective effects of many antioxidant compounds are mediated through the activation of the Nrf2/HO-1 signaling pathway, which is a key regulator of cellular defense against oxidative stress.
Q2: What is the reported potency of this compound?
In cell-based assays, this compound has been shown to inhibit glutamate toxicity in N18-RE-105 neuronal cells with an EC50 value of 0.33 µg/mL.[1][2]
Q3: How should this compound be stored?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, storage at room temperature in the continental US is acceptable for short periods, but specific conditions may vary.[2] Given the general sensitivity of phenazine compounds to light and oxidation, it is recommended to store this compound protected from light and in a tightly sealed container, preferably under an inert atmosphere for long-term storage.
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors, from compound stability and purity to experimental procedure variations. This section provides a guide to identifying and addressing common issues.
Issue 1: Higher than expected EC50 value or loss of activity.
Possible Causes:
-
Compound Degradation: this compound, like other phenazine compounds, may be susceptible to degradation under certain conditions. Exposure to light, extreme pH, or oxidizing agents can lead to a loss of potency.
-
Improper Storage: Failure to store the compound as recommended can lead to gradual degradation over time.
-
Incorrect Concentration: Errors in weighing the compound or in serial dilutions can lead to inaccurate final concentrations in the assay.
Solutions:
-
Verify Compound Integrity:
-
Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.
-
Prepare fresh stock solutions for each experiment.
-
Assess the purity of your this compound stock using HPLC if you suspect degradation.
-
-
Optimize Storage Conditions:
-
Aliquot the solid compound upon receipt to avoid repeated freeze-thaw cycles if stored in a freezer.
-
Store stock solutions at -20°C or -80°C.
-
-
Confirm Concentration:
-
Use a calibrated analytical balance for weighing the compound.
-
Carefully check all calculations for dilutions.
-
Issue 2: High variability between replicate wells or experiments.
Possible Causes:
-
Cell Culture Health and Consistency: Variations in cell density, passage number, or overall health can significantly impact the cellular response to this compound.
-
Batch-to-Batch Variability of this compound: Different synthesis or purification batches of this compound may have varying purity levels or the presence of minor impurities that could affect its biological activity.
-
Inconsistent Assay Conditions: Minor differences in incubation times, reagent concentrations, or temperature can introduce variability.
Solutions:
-
Standardize Cell Culture Practices:
-
Use cells within a consistent and low passage number range.
-
Ensure a uniform cell seeding density across all wells and plates.
-
Regularly monitor cell morphology and viability.
-
-
Address Compound Variability:
-
If possible, purchase a larger single batch of this compound for a series of experiments.
-
Perform a purity check (e.g., via HPLC) on new batches and compare the results to previous batches.
-
-
Maintain Consistent Assay Execution:
-
Use calibrated pipettes and consistent pipetting techniques.
-
Ensure all reagents are properly mixed and at the correct temperature before addition.
-
Use a consistent incubation time for all plates.
-
Data Presentation
Table 1: Reported Bioactivity of this compound
| Cell Line | Assay | EC50 | Reference |
| N18-RE-105 | Inhibition of glutamate toxicity | 0.33 µg/mL | [1][2] |
Table 2: General Stability Considerations for Phenazine Compounds
| Condition | Potential Effect on Stability | Recommendation |
| Light Exposure | Photodegradation | Protect from light at all times (use amber vials, foil). |
| pH | Susceptible to degradation in highly acidic or alkaline conditions. | Maintain solutions at a neutral pH unless the experimental protocol specifies otherwise. |
| Oxidation | Can be oxidized, leading to loss of activity. | Use degassed solvents for stock solutions and consider storage under an inert gas (e.g., argon or nitrogen). |
| Temperature | Degradation rate may increase with temperature. | Store stock solutions at low temperatures (-20°C or -80°C). |
Experimental Protocols
Key Experiment: Neuroprotection Assay Against Glutamate-Induced Toxicity in Neuronal Cells
This protocol is adapted from general neuroprotection assay procedures and should be optimized for your specific cell line and experimental conditions.
1. Cell Seeding:
-
Seed neuronal cells (e.g., HT22 or N18-RE-105) in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate the cells with this compound for a predetermined pre-treatment time (e.g., 1-2 hours).
3. Induction of Glutamate Toxicity:
-
After the pre-treatment period, add a solution of glutamate to the wells to a final concentration known to induce cytotoxicity (e.g., 5 mM for HT22 cells).
-
Include a negative control group of cells that are not treated with glutamate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
4. Assessment of Cell Viability:
-
Measure cell viability using a standard assay such as the MTT, MTS, or resazurin assay, following the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
5. Data Analysis:
-
Calculate the percentage of neuroprotection for each concentration of this compound relative to the glutamate-treated control and the untreated control.
-
Plot the concentration-response curve and determine the EC50 value using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Workflow for a neuroprotection assay with this compound.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting inconsistent this compound results.
References
methods for preventing degradation of Phenazostatin B in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Phenazostatin B in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be losing potency over a short period. What could be the cause?
A1: The degradation of this compound in solution is likely due to exposure to light and/or oxidative stress. Phenazine compounds, the chemical class to which this compound belongs, are known to be sensitive to photodegradation and oxidation. The stability of these compounds is also highly dependent on the pH of the solution.
Q2: What are the primary degradation pathways for this compound?
A2: Based on studies of related phenazine compounds, the two primary degradation pathways for this compound are likely:
-
Photodegradation: Exposure to light, particularly UV and visible light, can induce chemical reactions that alter the structure of the phenazine core, leading to the formation of degradation products such as hydroxylated phenazines.
-
Oxidative Degradation: As redox-active molecules, phenazines are susceptible to oxidation. The presence of dissolved oxygen or other oxidizing agents in the solution can lead to the formation of various oxidation products, reducing the concentration of the active this compound.
Q3: How can I prevent the degradation of my this compound solution?
A3: To minimize degradation, adhere to the following best practices for handling and storage:
-
Protect from Light: Always store this compound solutions in amber vials or wrap the container with aluminum foil to protect it from light. When working with the solution, minimize its exposure to ambient light.
-
Control the pH: Maintain the pH of the solution in the neutral to slightly alkaline range (pH 7.0-8.0). Studies on similar phenazine compounds have shown significantly greater stability in this pH range compared to acidic conditions.[1][2][3]
-
Deoxygenate Solvents: For long-term storage or when working with the solution for extended periods, it is advisable to use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon. This will minimize oxidative degradation.
-
Low-Temperature Storage: Store stock solutions at -20°C or -80°C. For working solutions, refrigeration at 2-8°C is recommended for short-term use, provided the solution is protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | Contamination of solvent or glassware; initial degradation during preparation. | Use high-purity solvents and thoroughly clean all glassware. Prepare the solution under subdued light and consider using deoxygenated solvents. |
| Rapid color change of the solution. | Degradation of this compound. | Immediately protect the solution from light and check the pH. If necessary, adjust the pH to the neutral/alkaline range. Prepare a fresh solution if significant degradation is suspected. |
| Inconsistent results in biological assays. | Degradation of this compound leading to variable concentrations of the active compound. | Prepare fresh working solutions from a properly stored stock solution before each experiment. Perform a stability check of your working solution under your experimental conditions. |
| Precipitate formation in the solution upon storage. | Poor solubility at the storage temperature or pH; degradation products may be less soluble. | Ensure the storage concentration is within the solubility limits at the chosen temperature. Check the pH of the solution. If a precipitate forms after thawing, gently warm and vortex the solution to redissolve. If it persists, it may be due to degradation, and a fresh solution should be prepared. |
Quantitative Data on Phenazine Stability
| Compound | Condition | pH | Half-life (t½) | Degradation Kinetics |
| Phenazine-1-carboxylic acid (PCA) | Visible Light Exposure | 5.0 | 2.2 days[1][2][3] | First-order[1][2][3] |
| Phenazine-1-carboxylic acid (PCA) | Visible Light Exposure | 6.8 | 37.6 days[1][2][3] | First-order[1][2][3] |
| Phenazine-1-carboxylic acid (PCA) | Visible Light Exposure (Oxygen removed) | Not specified | Doubled compared to aerobic conditions[2] | First-order[2] |
This data highlights the significant impact of pH and oxygen on the photodegradation of a phenazine compound.
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Phosphate buffer solutions (pH 5.0, 7.0, and 9.0)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
3. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute the stock solution with a neutral buffer (pH 7.0) to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours, protected from light.
-
Photodegradation: Dilute the stock solution with a neutral buffer (pH 7.0) to a final concentration of 100 µg/mL. Expose to light in a photostability chamber (ICH Q1B option 2) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
Monitor the peak area of this compound to calculate the percentage of degradation.
5. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation products.
-
Calculate the rate of degradation under each condition to understand the stability profile of this compound.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Optimizing Phenazostatin B Extraction and Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction and purification yields of Phenazostatin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial sources for this compound production?
A1: this compound is a diphenazine compound primarily isolated from the culture broth of actinomycetes. Notable producing strains include Streptomyces sp. 833 and the marine actinomycete isolate Pseudonocardia sp. B6273.[1][2] These microorganisms produce this compound as a secondary metabolite.[1]
Q2: What are the key challenges in the extraction and purification of this compound?
A2: Researchers may face several challenges, including:
-
Low Titer: The natural production levels of this compound in microbial cultures can be low, requiring large fermentation volumes.
-
Co-extraction of Analogs: Structurally similar phenazine derivatives, such as its meso-form Phenazostatin D, are often co-produced and co-extracted, complicating purification.[1][3]
-
Compound Stability: Phenazines can be sensitive to factors like pH, light, and temperature, which may lead to degradation during the lengthy extraction and purification process.[4][5]
-
Chromatographic Separation: Achieving high purity requires multi-step chromatographic techniques, and optimizing solvent systems to effectively separate closely related analogs can be complex.[1][6]
Q3: Are there any known stability issues with this compound that I should be aware of during extraction and purification?
A3: While specific degradation pathways for this compound are not extensively detailed in the provided literature, related compounds containing functional groups like amides can be susceptible to hydrolysis, especially under non-neutral pH conditions or elevated temperatures.[4] It is advisable to work at moderate temperatures, protect extracts from direct light, and minimize the duration of exposure to harsh solvents or pH extremes to prevent potential degradation and loss of yield.[5][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Problem: Consistently low or no yield of this compound from the culture extract.
Possible Causes & Solutions:
-
Suboptimal Fermentation: The production of secondary metabolites like this compound is highly dependent on culture conditions.
-
Troubleshooting: Review and optimize fermentation parameters such as media composition (e.g., malt extract, yeast extract, glucose), incubation time (typically 3 days), temperature (around 28°C), and agitation speed (e.g., 110 rpm).[1]
-
-
Inefficient Extraction Solvent: The choice of solvent is critical for effectively partitioning this compound from the aqueous culture broth and mycelium.
-
Troubleshooting: Ethyl acetate is a commonly used and effective solvent for extracting phenazines.[1][8] Ensure thorough and repeated extractions (e.g., three times) of both the culture filtrate and the mycelial mass to maximize recovery.[1] Using a solvent-to-feed ratio of at least 1:1 can improve extraction efficiency.[9]
-
-
Compound Degradation: this compound may degrade during extraction or solvent evaporation if exposed to excessive heat or light.
-
Troubleshooting: Use a rotary evaporator at a reduced temperature (e.g., <40°C) for solvent removal. Protect the crude extract from prolonged exposure to direct light.
-
-
Loss During Purification: The target compound may be lost in fractions during chromatography if the wrong solvent systems are used.
-
Troubleshooting: Use Thin-Layer Chromatography (TLC) to guide the fractionation process.[1] Analyze all fractions to ensure this compound is not being discarded. Adjust the polarity of the mobile phase in smaller increments to achieve better separation.
-
Problem: The purified sample contains impurities, particularly other phenazine analogs.
Possible Causes & Solutions:
-
Insufficient Chromatographic Resolution: A single chromatography step is often insufficient to separate structurally similar compounds.
-
Troubleshooting: Employ sequential chromatographic techniques. An initial separation using vacuum flash chromatography with a broad solvent gradient can be followed by a second, finer separation using a shallower gradient or a different stationary phase.[1] Techniques like High-Performance Liquid Chromatography (HPLC) can be used for final polishing.[6]
-
-
Improper Solvent Gradient: The polarity change in the mobile phase may be too steep, causing co-elution of compounds.
-
Troubleshooting: After an initial separation with a stepwise gradient (e.g., CH2Cl2 with 1% to 10% MeOH), perform re-chromatography with a less polar, isocratic, or very shallow gradient system (e.g., cyclohexane with 1% to 4% CH2Cl2).[1]
-
-
Overloading the Column: Exceeding the capacity of the chromatography column leads to poor separation.
-
Troubleshooting: Reduce the amount of crude extract loaded onto the column. For a given amount of extract, use a larger column with more stationary phase. A general rule of thumb is a sample-to-sorbent ratio of 1:40 to 1:100.
-
Experimental Protocols
The following protocols are based on methodologies reported for the isolation of phenazines from Pseudonocardia sp. B6273.[1]
Protocol 1: Extraction from Culture Broth
-
Culture Growth: Inoculate a suitable production medium (e.g., malt extract/yeast extract/glucose in 50% artificial seawater) with an agar culture of the producing strain. Incubate for approximately 3 days at 28°C with shaking (110 rpm).[1]
-
Harvesting: Mix the entire culture broth with diatomaceous earth (approx. 1 kg for 20 L of culture).[1]
-
Filtration: Press the mixture through a pressure filter to separate the culture filtrate from the mycelium.[1]
-
Solvent Extraction: Extract both the filtrate and the mycelium separately three times each with an equal volume of ethyl acetate.[1]
-
Concentration: Combine all organic layers and evaporate the solvent to dryness under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.[1]
Protocol 2: Two-Step Chromatographic Purification
-
Initial Purification (Vacuum Flash Chromatography):
-
Prepare a column with silica gel.
-
Load the crude extract (e.g., 2.7 g) onto the column (e.g., 100 g silica gel).[1]
-
Elute successively with cyclohexane, followed by a stepwise gradient of dichloromethane (CH2Cl2) and methanol (MeOH) (e.g., increasing from 1% to 10% MeOH in CH2Cl2).[1]
-
Collect fractions and monitor using TLC, looking for the characteristic yellow spots of phenazines.[1][10]
-
-
Secondary Purification (Re-chromatography):
-
Combine the fractions containing the target compound (e.g., the fraction eluted with CH2Cl2/2% MeOH).[1]
-
Evaporate the solvent and load the residue onto a fresh silica gel column.
-
Elute with a less polar solvent system, such as cyclohexane with a very shallow gradient of CH2Cl2 (e.g., stepwise from 1% to 4%).[1]
-
Further sub-fractionate by preparative TLC if necessary to isolate pure this compound.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for extraction and purification.
Table 1: Summary of an Exemplary Purification Protocol [1]
| Parameter | Value / Description |
|---|---|
| Starting Material | 20 L culture of Pseudonocardia sp. B6273 |
| Crude Extract Yield | 2.7 g |
| Primary Chromatography | |
| Technique | Vacuum Flash Chromatography |
| Stationary Phase | Silica Gel (100 g) |
| Mobile Phase | Cyclohexane, then CH2Cl2/MeOH gradient (1-10%) |
| Secondary Chromatography | |
| Technique | Vacuum Flash Chromatography |
| Stationary Phase | Silica Gel (60 g) |
| Mobile Phase | Cyclohexane, then Cyclohexane/CH2Cl2 gradient (1-4%) |
Table 2: Illustrative Extraction Efficiencies of Different Solvents for Phenolic Compounds [9] Note: This data is for phenolic acids and serves as a general guide for optimizing solvent selection. Efficiency can vary based on the specific properties of this compound.
| Solvent | Type | Relative Extraction Efficiency |
|---|---|---|
| Ethyl Acetate (EA) | Conventional | High (96-100%) |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Very High (96-100%) |
| Cyclopentyl methyl ether (CPME) | Bio-based | High (96-100%) |
| D-Limonene | Bio-based | Low to Moderate (15-73%) |
| Hexane | Conventional | Generally low for polar compounds |
| Toluene | Conventional | Moderate |
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. [PDF] Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ecoxtract.com [ecoxtract.com]
- 10. researchgate.net [researchgate.net]
Navigating the Synthesis of Phenazostatin B: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of Phenazostatin B, a neuroprotective phenazine compound, presents a significant challenge for synthetic chemists. While a specific, detailed total synthesis has not been widely published, this technical support center provides guidance on potential challenges and troubleshooting strategies based on the synthesis of related phenazine natural products and analogous complex molecules. This guide aims to address common issues encountered during key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in constructing the phenazine core of this compound?
A1: The construction of the substituted phenazine core is often a critical hurdle. Key challenges include achieving the correct regioselectivity during the condensation of substituted o-phenylenediamines with o-quinones or their equivalents, managing potential side reactions such as self-condensation of precursors, and ensuring the stability of electron-rich aromatic systems throughout the synthetic sequence.
Q2: How can I improve the yield of the final phenazine-forming cyclization step?
A2: Low yields in the final cyclization can often be attributed to several factors. To troubleshoot, consider the following:
-
Reaction Conditions: Optimization of solvent, temperature, and reaction time is crucial. Aprotic polar solvents can sometimes facilitate the reaction.
-
Oxidant Choice: The choice of oxidizing agent to convert the dihydro-phenazine intermediate to the final aromatic phenazine is critical. Common oxidants include air (oxygen), DDQ, or manganese dioxide. The choice of oxidant should be compatible with the existing functional groups on your molecule.
-
Precursor Purity: Ensure the purity of the diamine and diketone precursors. Impurities can interfere with the condensation and subsequent oxidation steps.
Q3: I am observing the formation of multiple regioisomers. How can this be controlled?
A3: The formation of regioisomers is a common issue when using unsymmetrically substituted precursors. To address this:
-
Directing Groups: The electronic nature and steric bulk of substituents on the precursors can direct the cyclization. Careful planning of the synthetic route to incorporate appropriate directing groups can enhance regioselectivity.
-
Stepwise Approach: A stepwise approach, where one C-N bond is formed before the other, can offer better control over regiochemistry compared to a one-pot condensation.
-
Protecting Groups: Strategic use of protecting groups on one of the amino groups of the diamine precursor can prevent undesired reactions and favor the formation of the desired isomer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in C-N bond formation (e.g., Buchwald-Hartwig amination to form a diarylamine intermediate) | - Catalyst deactivation- Inappropriate ligand choice- Steric hindrance around the reaction center- Base incompatibility | - Screen different palladium catalysts and phosphine ligands (e.g., XPhos, SPhos).- Use a stronger, non-nucleophilic base (e.g., LHMDS, K₃PO₄).- Increase reaction temperature and/or time.- Ensure anhydrous and oxygen-free conditions. |
| Difficulty in selective functionalization of the phenazine core | - Similar reactivity of multiple positions on the phenazine ring.- Harsh reaction conditions leading to over-reaction or decomposition. | - Employ directed ortho-metalation (DoM) if a suitable directing group is present.- Utilize milder, more selective reagents (e.g., for halogenation, use NBS or NCS at low temperatures).- Introduce functional groups at an earlier stage on the precursors before the phenazine ring formation. |
| Cleavage of protecting groups during the synthesis | - Incompatible protecting group with the reaction conditions (e.g., acid-labile group in an acidic step). | - Re-evaluate the protecting group strategy. Select orthogonal protecting groups that can be removed under specific conditions without affecting other parts of the molecule.- Use milder deprotection conditions (e.g., enzymatic cleavage, photolytic deprotection). |
| Poor solubility of advanced intermediates | - Planar, aromatic nature of the phenazine core leading to aggregation. | - Modify the solvent system; a mixture of polar aprotic and nonpolar solvents may be effective.- Introduce temporary solubilizing groups that can be removed at a later stage.- Perform reactions at higher dilution. |
Experimental Workflow & Logic
The following diagram illustrates a generalized logical workflow for troubleshooting common synthetic challenges.
Caption: A logical flow for troubleshooting synthetic issues.
Key Signaling Pathway Analogy in Synthetic Strategy
While not a biological signaling pathway, the logical progression of a multi-step synthesis can be visualized similarly, with each step "triggering" the next transformation.
Caption: A conceptual flow of a synthetic route to this compound.
Detailed Methodologies
As a specific total synthesis of this compound is not publicly detailed, the following protocols are generalized for key transformations relevant to phenazine synthesis. Researchers should adapt these protocols based on their specific substrates and intermediates.
General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Phenazine Formation via Condensation and Oxidation
-
Condensation: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 equiv) and the substituted o-quinone (1.0 equiv) in a suitable solvent (e.g., ethanol or acetic acid).
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can often be monitored by a color change.
-
Oxidation: Once the condensation is complete (as determined by TLC or LC-MS), introduce an oxidizing agent. If using air, simply stir the reaction mixture open to the atmosphere, potentially bubbling air through the solution. If using a chemical oxidant like DDQ (1.1 equiv), add it portion-wise to the reaction mixture.
-
Work-up: After the oxidation is complete, remove the solvent under reduced pressure. If an acid was used as the solvent, neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude phenazine derivative by column chromatography or recrystallization.
dealing with off-target effects of Phenazostatin B in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Phenazostatin B in cellular models. The information is designed to help users identify and mitigate potential off-target effects, ensuring data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a neuroprotective agent known to function as a free radical scavenger.[1][2] It protects neuronal cells from glutamate-induced toxicity and inhibits lipid peroxidation.[1][2] Its primary therapeutic potential is attributed to its ability to mitigate oxidative stress in cellular models.
Q2: I'm observing cellular effects at concentrations of this compound that are inconsistent with its reported EC50 value. What could be the cause?
A2: Discrepancies between observed and expected effective concentrations can arise from several factors, including cell type-specific differences, variations in experimental conditions (e.g., cell density, incubation time), or potential off-target effects.[3] It is also crucial to ensure the stability and purity of the compound stock.
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target proteins for this compound are not extensively documented in publicly available literature, its structure as a phenazine suggests it may have redox-cycling properties that could lead to the generation of reactive oxygen species (ROS) under certain conditions. This could indirectly affect various signaling pathways. General off-target effects for small molecules can include binding to unintended proteins, which can lead to a range of cellular responses unrelated to the primary mechanism of action.
Q4: How can I confirm that the observed phenotype in my experiment is due to the on-target activity of this compound?
A4: On-target validation is a critical step. A rescue experiment is a common approach. For example, if this compound is protecting against a specific insult (e.g., an oxidizing agent), you could try to mimic the protective effect through an alternative, known mechanism (e.g., overexpressing an antioxidant enzyme). If the downstream effects are the same, it provides evidence for on-target activity. Additionally, using a structurally related but inactive analog of this compound as a negative control can be very informative.
Troubleshooting Guides
Problem 1: Unexpected or Unexplained Cellular Phenotypes
You observe a cellular response that cannot be readily explained by the known neuroprotective, antioxidant activity of this compound (e.g., changes in cell cycle, unexpected activation of a signaling pathway).
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess the direct binding of this compound to both its intended and unintended protein targets in a cellular context. A shift in the thermal stability of a protein in the presence of the compound indicates a direct interaction.
-
Chemical Proteomics: This unbiased approach can identify a broader range of potential protein targets. Techniques like affinity purification coupled with mass spectrometry can pull down proteins that interact with a modified this compound probe.
-
CRISPR-Based Genetic Screens: These screens can help identify genes that, when knocked out, either enhance or suppress the observed phenotype in the presence of this compound. This can reveal the cellular pathways being affected.[4]
Problem 2: High Variability in Experimental Results
You are observing significant variability in the effects of this compound between experimental replicates.
-
Assess Compound Stability: this compound, like many small molecules, may be unstable in cell culture media over long incubation periods. Test its stability in your media at 37°C over the course of your experiment.
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and seeding density, as these can all impact cellular responses to treatment.[3]
-
Control for Vehicle Effects: The solvent for this compound (e.g., DMSO) can have its own cellular effects. Ensure that all experiments include a vehicle control at the same final concentration used for the compound treatment.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data obtained from experiments aimed at identifying off-target effects.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Protein | Melting Temp (°C) - Vehicle | Melting Temp (°C) - this compound | Thermal Shift (ΔTm) | Potential Interaction |
| Target Protein X | 52.1 | 55.3 | +3.2 | Strong |
| Off-Target Protein A | 61.5 | 63.8 | +2.3 | Moderate |
| Off-Target Protein B | 48.9 | 49.1 | +0.2 | Unlikely |
| Housekeeping Protein | 72.4 | 72.5 | +0.1 | None |
Table 2: Chemical Proteomics Hit Prioritization
| Protein ID | Peptide Count | Fold Enrichment (Compound vs. Beads) | Known Function | Priority |
| P12345 | 25 | 15.2 | Kinase | High |
| Q67890 | 18 | 12.5 | Transcription Factor | High |
| R11121 | 10 | 8.1 | Metabolic Enzyme | Medium |
| S31415 | 5 | 2.3 | Structural Protein | Low |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol allows for the assessment of target engagement in intact cells.
Materials:
-
Cells in culture
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies for western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle at the desired concentration for the appropriate time.
-
Harvest and Resuspend: Harvest cells, wash with PBS, and resuspend in PBS.
-
Heat Shock: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Western Blot Analysis: Collect the supernatant (containing soluble proteins) and analyze the abundance of the protein of interest by western blotting.
-
Data Analysis: Plot the band intensity for each temperature point for both the vehicle and this compound treated samples. A shift in the melting curve indicates a change in protein stability due to compound binding.
References
Technical Support Center: Improving the Bioavailability of Phenazostatin B for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the bioavailability of Phenazostatin B for in vivo studies.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the formulation and in vivo testing of this compound.
Issue 1: Low Oral Bioavailability Observed in Initial Pharmacokinetic (PK) Studies
-
Question: My initial in vivo PK studies with a simple suspension of this compound in water or saline show very low and variable plasma concentrations. What could be the cause and how can I improve this?
-
Answer: Low oral bioavailability of a compound like this compound, which is likely poorly water-soluble, is often due to dissolution rate-limited absorption.[1][2] Here are the potential causes and troubleshooting steps:
-
Poor Solubility and Dissolution: this compound's chemical structure suggests it may have low aqueous solubility, limiting its dissolution in the gastrointestinal (GI) tract.
-
Solution 1: Particle Size Reduction. Decrease the particle size to increase the surface area for dissolution.[3][4]
-
Solution 2: Formulation Strategies.
-
Amorphous Solid Dispersions: Create a solid dispersion of this compound in a polymer matrix (e.g., PVP, HPMC). This stabilizes the drug in a higher-energy amorphous state, enhancing its solubility and dissolution rate.[5][6]
-
Lipid-Based Formulations: Formulate this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS). These systems form fine emulsions or microemulsions in the GI tract, keeping the drug in a solubilized state.[2]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug, forming an inclusion complex with enhanced aqueous solubility.[2]
-
-
-
High First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[1]
-
Solution: While not directly a formulation fix, some lipid-based formulations can promote lymphatic transport, which partially bypasses the liver and can reduce first-pass metabolism.[2][5] Co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) could be explored in preclinical models, though this adds complexity.
-
-
Efflux by Transporters: The drug might be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).
-
Solution: Some formulation excipients used in lipid-based systems and solid dispersions can inhibit P-gp.[2] Alternatively, co-administration with a P-gp inhibitor could be investigated.
-
-
Issue 2: High Variability in Plasma Concentrations Between Individual Animals
-
Question: I am observing significant variability in the plasma concentration-time profiles of this compound between different animals in the same dosing group. What could be the reasons?
-
Answer: High inter-individual variability is a common issue for poorly soluble drugs. The primary reasons are often related to physiological differences affecting drug dissolution and absorption.
-
Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of poorly soluble drugs.
-
Troubleshooting: Standardize the feeding schedule for your study animals. For example, fast the animals overnight before dosing. If a positive food effect is observed (higher absorption with food), consider a formulation that mimics this effect, such as a lipid-based formulation.
-
-
GI Tract pH Variability: The pH of the stomach and intestines can vary between animals and affect the dissolution of a drug if its solubility is pH-dependent.
-
Troubleshooting: Use a formulation that reduces the impact of pH, such as an amorphous solid dispersion or a lipid-based system. These formulations are designed to create a consistent microenvironment for dissolution.[7]
-
-
Inconsistent Formulation Dosing: For suspensions, inadequate mixing can lead to inconsistent dosing.
-
Troubleshooting: Ensure your formulation is homogenous. For suspensions, vortex thoroughly before each animal is dosed. Consider using a formulation where the drug is in solution, such as a SEDDS, to ensure dose uniformity.
-
-
Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What is the first formulation strategy I should try for this compound?
-
A1: A logical starting point is particle size reduction through micronization, as it is a relatively straightforward technique.[7] If this does not provide sufficient improvement, progressing to more advanced enabling formulations like amorphous solid dispersions or lipid-based systems is recommended.[5][6]
-
-
Q2: How do I choose between an amorphous solid dispersion and a lipid-based formulation?
-
A2: The choice depends on the physicochemical properties of this compound and your development goals. A screening approach using small amounts of the compound can help.
-
Amorphous Solid Dispersions (ASDs): Generally suitable for compounds that can be stabilized in an amorphous form within a polymer. They are often formulated into solid dosage forms like powders or tablets.[5]
-
Lipid-Based Formulations (LBFs): A good option for lipophilic (fat-soluble) compounds. LBFs can also enhance lymphatic transport, which can be beneficial if first-pass metabolism is a concern.[2] They are typically liquids filled into capsules.
-
-
In Vivo Study Design
-
Q3: What are the key parameters to measure in a pharmacokinetic (PK) study for bioavailability assessment?
-
A3: The primary PK parameters to determine bioavailability are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.[8] Absolute bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.[9]
-
-
-
Q4: How can I perform an initial screen of different formulations in vitro before moving to in vivo studies?
-
A4: In vitro dissolution testing under biorelevant conditions can be a valuable tool to predict in vivo performance.[10]
-
Biorelevant Media: Use simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) that contain bile salts and lecithin to mimic the GI environment more closely.
-
Lipolysis Models: For lipid-based formulations, in vitro lipolysis models can predict how the formulation will behave and release the drug in the presence of digestive enzymes.[10]
-
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 ± 0.5 | 250 ± 80 | 100 (Reference) |
| Micronized Suspension | 150 ± 40 | 1.5 ± 0.5 | 900 ± 250 | 360 |
| Amorphous Solid Dispersion | 450 ± 110 | 1.0 ± 0.3 | 3150 ± 700 | 1260 |
| Self-Emulsifying System | 600 ± 150 | 0.8 ± 0.2 | 4500 ± 950 | 1800 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion by Spray Drying
-
Materials: this compound, a suitable polymer (e.g., HPMC-AS, PVP VA64), and a volatile organic solvent (e.g., acetone, methanol).
-
Procedure:
-
Dissolve this compound and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Set the parameters on the spray dryer (e.g., inlet temperature, gas flow rate, solution feed rate). These will need to be optimized.
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving a fine powder of the amorphous solid dispersion.
-
Collect the resulting powder from the cyclone.
-
Characterize the powder for its amorphous nature (using techniques like XRD or DSC) and dissolution properties.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Allow the animals to acclimatize for at least 3 days before the experiment.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Formulation Administration:
-
Divide the rats into groups (e.g., one group for each formulation to be tested).
-
Administer the specific this compound formulation orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
References
- 1. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. Methods of improving bioavailability | PDF [slideshare.net]
- 5. upm-inc.com [upm-inc.com]
- 6. lonza.com [lonza.com]
- 7. SPECIAL FEATURE - Improving Bioavailability & Solubility: Each Molecule Is Unique [drug-dev.com]
- 8. Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phenazostatin B and Edaravone in Models of Oxidative Stress-Induced Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress is a key pathological mechanism implicated in a wide range of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and Parkinson's disease. The overproduction of reactive oxygen species (ROS) can lead to cellular damage and neuronal death. Consequently, therapeutic strategies aimed at mitigating oxidative stress are of significant interest. This guide provides a comparative overview of two compounds with demonstrated neuroprotective potential in models of oxidative stress: Phenazostatin B and Edaravone.
Edaravone is a well-established free radical scavenger approved for the treatment of acute ischemic stroke and ALS in several countries.[1] Its neuroprotective effects and mechanisms of action have been extensively studied. In contrast, this compound is a more recently discovered natural product with initial evidence of potent neuroprotective activity. However, the body of research on this compound is substantially smaller, limiting a direct, comprehensive comparison. This guide will summarize the available experimental data for both compounds, present their proposed mechanisms of action, and provide detailed experimental protocols for relevant assays.
This compound: A Promising but Understudied Neuroprotectant
This compound is a diphenazine compound isolated from Streptomyces sp. that has demonstrated neuronal cell-protecting and free radical-scavenging activities.[2]
Quantitative Data
To date, the publicly available quantitative data on the neuroprotective efficacy of this compound is limited to a single study.
| Parameter | Cell Line | Insult | EC50 | Reference |
| Neuroprotection | N18-RE-105 | Glutamate | 0.33 µM | [2] |
This initial finding suggests that this compound is a potent neuroprotective agent in a model of glutamate-induced excitotoxicity, a process closely linked to oxidative stress. However, further studies are required to confirm and expand upon this result in other models of oxidative stress and to elucidate its broader pharmacological profile.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated beyond its characterization as a free radical scavenger.[2] The phenazine chemical scaffold is known to possess redox-active properties, which may contribute to its antioxidant effects. Further research is needed to identify the specific cellular pathways modulated by this compound.
Edaravone: A Clinically Validated Neuroprotective Agent
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a synthetic free radical scavenger that has been in clinical use for over two decades.[1] It is known to protect neurons, glia, and vascular endothelial cells from oxidative stress.[3]
Quantitative Data
The neuroprotective effects of Edaravone have been quantified in numerous preclinical studies. The following table summarizes representative data from in vitro models of oxidative stress.
| Parameter | Model System | Insult | Efficacy | Reference |
| Neuroprotection | ||||
| Cell Viability | Primary rat cortical neurons | 50 µM Glutamate | Significant increase in cell survival at 500 µM | [4] |
| Cell Viability | HT22 hippocampal cells | 500 µM H₂O₂ | Concentration-dependent increase in cell viability | [5] |
| Neurite Outgrowth | iPSC-derived motor neurons | 25 µM H₂O₂ | Reduced neurite length reduction from 93% to 26% | [6] |
| Neurite Outgrowth | iPSC-derived motor neurons | 200 µM Glutamate | Reduced neurite length reduction from 57% to 15% | [6] |
| Antioxidant Activity | ||||
| Lipid Peroxidation | Rat brain homogenate | Spontaneous | IC50 = 15.3 µM | [1] |
| ROS Reduction | Diabetic mouse retina | Streptozotocin-induced diabetes | Reduced ROS production by ~25% | [2] |
Mechanism of Action
Edaravone is a potent scavenger of various free radicals, including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻).[1][7] Its amphiphilic nature allows it to act in both aqueous and lipid environments, thereby protecting cell membranes from lipid peroxidation and scavenging water-soluble radicals.[1] Beyond direct radical scavenging, Edaravone has been shown to modulate signaling pathways involved in cellular defense against oxidative stress, such as the Nrf2 pathway.[8] It can also exhibit anti-inflammatory properties by suppressing the activation of microglia.[3]
Signaling Pathways and Experimental Workflows
General Antioxidant Mechanism
The following diagram illustrates the general mechanism by which antioxidant compounds like this compound and Edaravone can neutralize reactive oxygen species, thereby preventing cellular damage.
Caption: General mechanism of ROS-induced cellular damage and its prevention by antioxidants.
Experimental Workflow for In Vitro Neuroprotection Assay
This diagram outlines a typical workflow for assessing the neuroprotective effects of a compound in a cell-based model of oxidative stress.
Caption: Workflow for in vitro screening of neuroprotective compounds.
Experimental Protocols
Glutamate-Induced Neurotoxicity Assay in N18-RE-105 Cells (for this compound)
This protocol is based on the methodology implied in the original publication on this compound.
1. Cell Culture:
-
Culture N18-RE-105 neuroblastoma-glioma hybrid cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to various final concentrations in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for a predetermined period (e.g., 1-2 hours).
3. Induction of Glutamate Toxicity:
-
Prepare a stock solution of L-glutamic acid in a buffered salt solution.
-
Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5 mM).
-
Incubate the cells for 24 hours at 37°C.
4. Assessment of Cell Viability:
-
Quantify cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
For the MTT assay, add MTT solution to each well, incubate for 2-4 hours, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the EC50 value by plotting the concentration of this compound against the percentage of neuroprotection.
Hydrogen Peroxide (H₂O₂)-Induced Neurotoxicity Assay in HT22 Cells (for Edaravone)
This protocol is a representative example based on published studies.[5]
1. Cell Culture:
-
Culture HT22 murine hippocampal neuronal cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells into 96-well plates and allow them to attach for 24 hours.
2. Compound and Oxidant Treatment:
-
Prepare a stock solution of Edaravone in a suitable solvent.
-
Treat cells with varying concentrations of Edaravone.
-
Concurrently, or shortly after, add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (e.g., 500 µM, to be optimized for the specific cell line and conditions).
-
Include control groups: untreated cells, cells treated with Edaravone alone, and cells treated with H₂O₂ alone.
-
Incubate the plates for 24 hours.
3. Measurement of Cell Viability:
-
Assess cell viability using the Cell Counting Kit-8 (CCK-8) assay or MTT assay as described above.
-
Express the results as a percentage of the viability of the untreated control group.
4. Measurement of Intracellular ROS:
-
To measure ROS levels, replace the culture medium with a medium containing 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Comparative Summary and Future Perspectives
| Feature | This compound | Edaravone |
| Chemical Class | Diphenazine | Pyrazolone |
| Origin | Natural product (Streptomyces sp.) | Synthetic |
| Mechanism of Action | Free radical scavenger (details unknown) | Potent free radical scavenger (•OH, ROO•, ONOO⁻), modulator of Nrf2 pathway, anti-inflammatory |
| Preclinical Data | Very limited (single EC50 value) | Extensive in vitro and in vivo data |
| Clinical Status | Not clinically evaluated | Approved for ALS and ischemic stroke |
| Potency (Glutamate Model) | EC50 = 0.33 µM (N18-RE-105 cells) | Significant protection at 500 µM (primary neurons) |
To enable a more direct and meaningful comparison with established drugs like Edaravone, future research on this compound should focus on:
-
Expanding the Pharmacological Profile: Evaluating its efficacy in a wider range of in vitro and in vivo models of oxidative stress-induced neurodegeneration.
-
Elucidating the Mechanism of Action: Investigating its specific molecular targets and its effects on key signaling pathways involved in oxidative stress and cell death.
-
Assessing Safety and Toxicity: Determining its therapeutic window and potential off-target effects.
Such studies would be crucial to determine if this compound holds promise as a lead compound for the development of novel therapies for neurodegenerative diseases.
References
- 1. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Edaravone, an ROS Scavenger, Ameliorates Photoreceptor Cell Death after Experimental Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of the free radical scavenger edaravone against glutamate neurotoxicity in nearly pure neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edaravone Protects HT22 Neurons from H2O2‐induced Apoptosis by Inhibiting the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Protective Effect of Edaravone on TDP-43 Plus Oxidative Stress-Induced Neurotoxicity in Neuronal Cells: Analysis of Its Neuroprotective Mechanisms Using RNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenazostatin B and Cisplatin: A Comparative Review of Anticancer Efficacy
A comprehensive comparison of the anticancer properties of the natural product Phenazostatin B and the conventional chemotherapeutic drug cisplatin is currently hampered by a significant lack of publicly available data on the anticancer activity of this compound. While cisplatin has been extensively studied and is a cornerstone of cancer treatment, information regarding the specific anticancer effects of this compound is scarce in the scientific literature. This guide, therefore, presents a detailed overview of the established anticancer efficacy of cisplatin, supported by experimental data, and contextualizes the potential of phenazine compounds as a class, in lieu of a direct comparison with this compound.
Cisplatin: A Potent and Widely Used Anticancer Agent
Cisplatin is a platinum-based chemotherapeutic agent that has been a mainstay in the treatment of various cancers for decades. Its efficacy stems from its ability to induce cancer cell death through multiple mechanisms.
Quantitative Assessment of Anticancer Efficacy
The in vitro potency of cisplatin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values vary depending on the cancer cell line and the duration of exposure.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| A549 | Lung Carcinoma | 7.49 - 10.91 | 24 - 72 |
| MCF-7 | Breast Adenocarcinoma | Varies widely | 48 - 72 |
| HeLa | Cervical Carcinoma | Varies widely | 48 - 72 |
| HepG2 | Hepatocellular Carcinoma | Varies widely | 48 - 72 |
| K562 | Chronic Myelogenous Leukemia | Comparable to some phenazine derivatives | Not Specified |
| Ovarian Carcinoma Cell Lines | Ovarian Cancer | 0.1 - 0.45 µg/mL | Not Specified |
Note: IC50 values for cisplatin can show significant variability between studies due to differences in experimental protocols and cell culture conditions[1][2].
In vivo studies in animal models have consistently demonstrated the potent antitumor activity of cisplatin against a wide range of cancers, leading to tumor growth inhibition and increased survival rates[3][4][5][6][7].
This compound: Unexplored Anticancer Potential
This compound is a naturally occurring diphenazine compound isolated from Streptomyces sp.[8]. While its neuroprotective properties have been documented, with an EC50 value of 0.33 µM for inhibiting glutamate toxicity in neuronal cells, its anticancer efficacy remains largely uninvestigated in publicly accessible research[8]. The absence of published IC50 values against cancer cell lines, detailed mechanistic studies in the context of cancer, and in vivo anticancer data makes a direct comparison with cisplatin impossible at this time.
The Phenazine Class: A Glimmer of Anticancer Promise
While specific data on this compound is lacking, the broader class of phenazine compounds, to which it belongs, has shown promise in the field of oncology. Several synthetic phenazine derivatives have been developed and evaluated for their anticancer activities.
For instance, one study reported the synthesis of 2-phenazinamine derivatives, with one compound demonstrating a potent anticancer effect comparable to cisplatin against K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cancer cells[9]. The mechanism of action for this derivative was linked to the induction of apoptosis[9]. This suggests that the phenazine scaffold may be a valuable starting point for the development of new anticancer agents.
Mechanisms of Action
Cisplatin's Multifaceted Attack on Cancer Cells
Cisplatin exerts its anticancer effects primarily by damaging the DNA of cancer cells[10][11]. Once inside the cell, it forms cross-links with DNA, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death)[8][9][10].
The key signaling pathways involved in cisplatin-induced apoptosis include:
-
DNA Damage Response (DDR): Cisplatin-DNA adducts trigger a complex cellular response involving proteins like p53, which can halt the cell cycle to allow for DNA repair or initiate apoptosis if the damage is too severe[9].
-
Mitochondrial Pathway: DNA damage can lead to the activation of pro-apoptotic proteins, causing the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.
-
Death Receptor Pathway: Cisplatin can also sensitize cancer cells to death receptor-mediated apoptosis.
Caption: Signaling pathway of cisplatin-induced apoptosis.
Potential Mechanisms of Phenazine Compounds
The anticancer mechanisms of phenazine derivatives are not as well-defined as those of cisplatin and can vary depending on the specific compound. Some proposed mechanisms include:
-
Induction of Apoptosis: As seen with some synthetic derivatives, phenazines can trigger programmed cell death in cancer cells[9].
-
Generation of Reactive Oxygen Species (ROS): Some phenazines may exert their cytotoxic effects by increasing the levels of ROS within cancer cells, leading to oxidative stress and cell death.
-
Topoisomerase Inhibition: Certain phenazine compounds have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair.
Experimental Protocols
A standardized workflow is typically employed to evaluate the anticancer efficacy of novel compounds.
Caption: General experimental workflow for anticancer drug evaluation.
Key Experimental Methodologies
-
MTT Assay (Cell Viability): This colorimetric assay is widely used to determine the IC50 of a compound. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). An MTT reagent is then added, which is converted by metabolically active cells into a purple formazan product. The absorbance of the formazan is measured using a spectrophotometer, and the IC50 value is calculated from the dose-response curve.
-
-
In Vivo Tumor Xenograft Model: This model is used to assess the antitumor efficacy of a compound in a living organism.
-
Protocol: Human cancer cells are injected into immunocompromised mice. Once tumors are established, the mice are treated with the test compound or a control (e.g., vehicle or a standard drug like cisplatin). Tumor volume is measured regularly to determine the extent of tumor growth inhibition. At the end of the study, tumors and major organs may be collected for further analysis.
-
-
Apoptosis Assays (e.g., Annexin V/PI Staining): These assays are used to quantify the number of cells undergoing apoptosis.
-
Protocol: Treated and untreated cancer cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which stains the nucleus of late apoptotic or necrotic cells). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion
Cisplatin remains a potent and clinically vital anticancer drug with a well-characterized mechanism of action. While this compound's potential as an anticancer agent is currently unknown due to a lack of research, the broader phenazine class of compounds has demonstrated promising anticancer activities, warranting further investigation. Future studies are essential to elucidate the specific anticancer efficacy and mechanisms of this compound to determine if it holds any therapeutic promise in the field of oncology. Without such data, a direct and meaningful comparison to established drugs like cisplatin is not feasible. Researchers in drug development are encouraged to explore the potential of this and other natural products.
References
- 1. Novel Marine Phenazines as Potential Cancer Chemopreventive and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1,2,4-triazoloazines as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New Anticancer Agents: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenazostatin C, a new diphenazine with neuronal cell protecting activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenazostatin B: Evaluating Neuroprotective Potential in the Context of Established Stroke Therapies
A Comparative Analysis of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Phenazostatin B has emerged as a compound of interest due to its demonstrated neuroprotective properties in preliminary in-vitro studies. This guide provides a comparative analysis of this compound's performance against established neuroprotective agents that have undergone testing in animal models of stroke. This document aims to contextualize the current understanding of this compound's efficacy and outline the experimental landscape for its future preclinical validation.
Executive Summary
Currently, the evaluation of this compound's neuroprotective effects is limited to in-vitro models of glutamate-induced excitotoxicity. While it shows promising activity in these initial screens, there is a notable absence of data from in-vivo animal models of stroke. This guide, therefore, presents a comparison between the in-vitro efficacy of this compound and the in-vivo efficacy of three well-characterized neuroprotective agents: Edaravone, NXY-059, and Citicoline. This comparison highlights the critical need for future in-vivo studies to validate the therapeutic potential of this compound in a more physiologically relevant setting.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for this compound and the selected comparator compounds. It is crucial to note the different experimental paradigms (in-vitro vs. in-vivo) when interpreting these results.
Table 1: In-Vitro Neuroprotective Efficacy of this compound
| Compound | Assay | Cell Line | Endpoint | EC50 |
| This compound | Glutamate-induced toxicity | N18-RE-105 | Inhibition of glutamate toxicity | 0.33 µM |
Table 2: In-Vivo Neuroprotective Efficacy of Comparator Agents in Animal Models of Stroke (MCAO)
| Compound | Animal Model | Primary Outcome | Efficacy |
| Edaravone | Rat (MCAO) | Infarct Volume Reduction | ~25.5%[1] |
| Functional Outcome Improvement | ~30.3%[1] | ||
| NXY-059 | Rat (transient MCAO) | Infarct Volume Reduction | ~59% (at 10 mg/kg/h)[2] |
| Primate (pMCAO) | Infarct Volume Reduction | ~28%[3] | |
| Citicoline | Rat (ischemic stroke models) | Infarct Volume Reduction | ~27.8%[4][5] |
| Neurological Deficit Improvement | ~20.2%[4][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate a deeper understanding of the presented data.
In-Vitro Protocol: Glutamate-Induced Neurotoxicity Assay
This protocol is based on the methodology used for the initial characterization of this compound.
1. Cell Culture:
- The N18-RE-105 neuroblastoma-glioma hybrid cell line is used.
- Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are cultured in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
- Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
- The culture medium is then replaced with a serum-free medium.
- This compound is added at various concentrations and incubated for 30 minutes.
- Glutamate is then added to a final concentration of 20 mM to induce excitotoxicity.[7]
- The cells are incubated for an additional 24 hours.
3. Assessment of Neuroprotection:
- Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- The absorbance is measured at 570 nm using a microplate reader.
- The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
In-Vivo Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This is a widely used model to mimic ischemic stroke in animals.
1. Animal Preparation:
- Male Sprague-Dawley or Wistar rats (250-300g) are used.
- Animals are anesthetized with isoflurane (5% for induction, 1.5-2% for maintenance).[8]
- Body temperature is maintained at 37°C using a heating pad.
2. Surgical Procedure:
- A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
- The ECA is ligated and transected.
- A 4-0 nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[9] Occlusion is often confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.[8]
- The filament is left in place for a specified duration (e.g., 60, 90, or 120 minutes) to induce transient ischemia.
- For reperfusion, the filament is withdrawn.
3. Post-Operative Care:
- The incision is sutured, and the animal is allowed to recover.
- Pain relief and hydration are provided as necessary.
4. Assessment of Infarct Volume (TTC Staining):
- At 24 or 48 hours post-MCAO, the rat is euthanized, and the brain is removed.
- The brain is sliced into 2 mm coronal sections.
- The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.[9][10]
- Viable tissue stains red, while the infarcted tissue remains white.[11]
- The infarct area of each slice is measured using image analysis software, and the total infarct volume is calculated.[11]
5. Assessment of Neurological Deficit:
- Neurological function is assessed at various time points post-MCAO using a standardized scoring system.
- A common system is the 5-point scale:[12]
- 0: No neurological deficit.
- 1: Failure to extend the contralateral forepaw fully.
- 2: Circling to the contralateral side.
- 3: Falling to the contralateral side.
- 4: No spontaneous walking with a depressed level of consciousness.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the neuroprotective mechanisms and experimental procedures discussed in this guide.
Caption: Putative mechanisms of neuroprotection in the ischemic cascade.
Caption: Workflow for preclinical validation of neuroprotective agents.
References
- 1. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of NXY-059 on infarct volume after transient or permanent middle cerebral artery occlusion in the rat; studies on dose, plasma concentration and therapeutic time window - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. 2.3. Transient middle cerebral artery occlusion (tMCAO) [bio-protocol.org]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Phenazostatin B in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenazostatin B, a synthetic analog of phenstatin, has emerged as a compound of interest in oncology research due to its potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of this compound's molecular targets and mechanism of action with other established microtubule-targeting agents. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz illustrate critical signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying molecular interactions.
Executive Summary
This compound exerts its anticancer effects primarily by acting as a microtubule-destabilizing agent . Its core mechanism involves binding to β-tubulin , a key component of microtubules, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis. This compound is structurally related to phenstatin and combretastatin A-4 and is believed to bind to the colchicine-binding site on tubulin. While specific quantitative data for this compound is limited in publicly available literature, this guide draws comparisons from data on its parent compound, phenstatin, and other well-characterized microtubule inhibitors.
Molecular Target: Tubulin
The primary molecular target of this compound in cancer cells is the protein tubulin . Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound effectively halts cell proliferation and induces cell death.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound is classified as a microtubule-destabilizing agent, placing it in the same functional class as vinca alkaloids (e.g., Vincristine) and colchicine. These agents prevent the assembly of tubulin dimers into microtubules. This is in contrast to microtubule-stabilizing agents like taxanes (e.g., Paclitaxel), which promote tubulin polymerization and inhibit depolymerization.
The binding of this compound to the colchicine site on β-tubulin is thought to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into the growing microtubule lattice. This leads to a net depolymerization of microtubules, disruption of the mitotic spindle, and ultimately, cell cycle arrest and apoptosis.
Comparative Performance Data
Table 1: Comparative Growth Inhibition (GI50) of Microtubule-Targeting Agents in Various Cancer Cell Lines
| Compound | Class | Cell Line | GI50 (µM) |
| Phenstatin | Destabilizer | COLO 205 (Colon) | 0.03 - 0.09 |
| A498 (Kidney) | 0.03 - 0.09 | ||
| MCF7 (Breast) | 0.03 - 0.09 | ||
| Paclitaxel | Stabilizer | NCI-60 Panel (Mean) | Varies widely |
| Vincristine | Destabilizer | NCI-60 Panel (Mean) | Varies widely |
| Colchicine | Destabilizer | NCI-60 Panel (Mean) | Varies widely |
Note: GI50 values represent the concentration of a drug that causes 50% inhibition of cell growth. Data for phenstatin analogs suggest a high degree of potency.[1]
Table 2: Comparative Inhibition of Tubulin Polymerization
| Compound | Class | IC50 (µM) |
| Phenstatin | Destabilizer | ~1.93 - 15.0 |
| Paclitaxel | Stabilizer | Promotes polymerization |
| Vincristine | Destabilizer | ~10 nM |
| Colchicine | Destabilizer | ~3.2 |
Note: IC50 values represent the concentration of a drug that inhibits tubulin polymerization by 50%. Lower values indicate greater potency.[2]
Signaling Pathways and Cellular Effects
The disruption of microtubule dynamics by this compound triggers a cascade of downstream cellular events, culminating in apoptosis.
Cell Cycle Arrest at G2/M Phase
A hallmark of microtubule-targeting agents is their ability to arrest the cell cycle at the G2/M transition. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, preventing cells from proceeding into anaphase and leading to a prolonged mitotic arrest.
Induction of Apoptosis
Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of the caspase cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the molecular targets and effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol (Turbidity-based):
-
Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA).
-
Add varying concentrations of this compound or a control compound to the reaction mixture.
-
Transfer the mixture to a pre-warmed 96-well plate.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Culture cancer cells and treat them with this compound or a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
Conclusion
This compound represents a promising microtubule-destabilizing agent with a mechanism of action centered on the inhibition of tubulin polymerization. Its structural similarity to phenstatin and combretastatin A-4, coupled with the potent anticancer activity of its analogs, underscores its potential as a lead compound for the development of novel cancer therapeutics. Further studies are warranted to precisely quantify its binding affinity and inhibitory concentrations and to fully elucidate the downstream signaling pathways it modulates. The experimental frameworks provided in this guide offer a robust starting point for such investigations.
References
A Researcher's Guide to Cross-Validating the Bioactivity of Phenazostatin B in Neuronal Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of Phenazostatin B's neuroprotective effects. Due to a lack of publicly available data on this compound in multiple neuronal cell lines, this document focuses on the established bioactivity in the N18-RE-105 cell line and offers a template for extending these studies to other relevant models such as SH-SY5Y and PC12 cells.
This compound, a phenazine compound isolated from Streptomyces sp., has demonstrated neuroprotective properties by scavenging free radicals and inhibiting glutamate-induced toxicity.[1] This guide outlines the known quantitative data, provides detailed experimental protocols for bioactivity assessment, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Bioactivity of this compound
While data is currently limited to the N18-RE-105 cell line, the following table provides a structure for comparing the neuroprotective efficacy of this compound across different neuronal models. Researchers are encouraged to use the provided protocols to populate this table with their own experimental data.
| Cell Line | Organism | Cell Type | Bioactivity Endpoint | EC50/IC50 | Toxin/Stressor | Reference |
| N18-RE-105 | Mouse | Hybrid neuroblastoma x rat glioma | Inhibition of Glutamate Toxicity | 0.33 µM | Glutamate | [1] |
| SH-SY5Y | Human | Neuroblastoma | Data not available | Data not available | e.g., 6-OHDA, MPP+, H₂O₂ | - |
| PC12 | Rat | Pheochromocytoma | Data not available | Data not available | e.g., Glutamate, Rotenone | - |
| Primary Cortical Neurons | e.g., Rat, Mouse | Primary Neurons | Data not available | Data not available | e.g., Glutamate, OGD | - |
Experimental Protocols
To ensure reproducibility and facilitate cross-study comparisons, detailed methodologies for assessing the neuroprotective effects of this compound are provided below.
Glutamate-Induced Neurotoxicity Assay in N18-RE-105 Cells
This protocol is based on the established method used to determine the EC50 of this compound.
a. Cell Culture and Plating:
-
Culture N18-RE-105 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
b. Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in culture medium.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Introduce glutamate to a final concentration known to induce significant cell death (e.g., 5-20 mM).
-
Include control groups: untreated cells, cells treated with glutamate alone, and cells treated with this compound alone.
c. Assessment of Cell Viability (e.g., MTT Assay):
-
After 24 hours of incubation with glutamate, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50 value.
Proposed Neuroprotection Assay in SH-SY5Y Cells
This protocol provides a template for assessing this compound's efficacy against a different neurotoxin in a human cell line.
a. Cell Culture and Differentiation (Optional but Recommended):
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For differentiation into a more mature neuronal phenotype, treat cells with retinoic acid (e.g., 10 µM) for 5-7 days.
b. Treatment:
-
Seed differentiated or undifferentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity with a relevant toxin such as 6-hydroxydopamine (6-OHDA) or MPP+ to model Parkinson's disease, or hydrogen peroxide (H₂O₂) to induce oxidative stress.
-
Include appropriate control groups.
c. Assessment of Cell Viability and Apoptosis:
-
Measure cell viability after 24-48 hours using assays like MTT, MTS, or CellTiter-Glo.
-
Assess apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy, or by measuring caspase-3/7 activity.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of glutamate-induced neurotoxicity and a general experimental workflow.
Caption: Proposed signaling pathway of glutamate-induced neurotoxicity and the potential intervention point for this compound.
Caption: A generalized experimental workflow for assessing the neuroprotective bioactivity of this compound in neuronal cell lines.
Conclusion and Future Directions
The available data robustly supports the neuroprotective effect of this compound against glutamate-induced toxicity in N18-RE-105 cells. However, to fully understand its therapeutic potential, it is imperative to expand these investigations to a broader range of neuronal cell models, including those of human origin and primary neuronal cultures. The protocols and frameworks provided in this guide are intended to facilitate these future studies and encourage a standardized approach to data collection and reporting. Such efforts will be crucial in building a comprehensive profile of this compound's bioactivity and elucidating its mechanism of action in different neuronal contexts.
References
A Comparative Analysis of the Antioxidant Potential of Phenazostatin B and Other Natural Products
A comprehensive guide for researchers, scientists, and drug development professionals on the antioxidant capacities of the phenazine class of compounds, benchmarked against a selection of well-established natural antioxidants.
While direct quantitative antioxidant data for Phenazostatin B remains elusive in publicly available literature, its known free radical scavenging activity, along with that of its structural analogs Phenazostatin A and C, positions it within the broader class of phenazine natural products known for their diverse biological activities, including antioxidant effects. This guide provides a comparative perspective on the antioxidant potential of phenazine derivatives, contextualized with data from other prominent natural antioxidants. This comparison is supported by established experimental protocols and visual workflows to aid in research and development.
Quantitative Comparison of Antioxidant Potential
To provide a quantitative framework for comparison, the following table summarizes the antioxidant potential of a representative phenazine derivative and a selection of well-known natural antioxidants. The data is presented in terms of IC50 values from the DPPH and ABTS assays, and ORAC values, which are standard methods for evaluating antioxidant capacity. A lower IC50 value indicates a higher antioxidant activity.
| Compound/Extract | Class | DPPH IC50 (µM) | ABTS Trolox Equivalents (TEAC) | ORAC (µmol TE/g) | Source(s) |
| Phenazine Derivative (10T024A) | Phenazine | 125 (ED50) | Not Reported | Not Reported | [1] |
| Ascorbic Acid (Vitamin C) | Vitamin | ~30 - 100 | High | ~2,100 | [2] |
| Trolox (Vitamin E analog) | Vitamin | ~40 - 60 | 1.0 (Standard) | High | [3][4] |
| Gallic Acid | Phenolic Acid | ~5 - 15 | High | High | [5] |
| Quercetin | Flavonoid | ~5 - 20 | High | Very High | [4] |
| Green Tea Extract | Polyphenols | Varies | High | High | |
| Blueberry Extract | Anthocyanins | Varies | High | ~92.6 |
Note: The value for the phenazine derivative 10T024A is reported as ED50, which is conceptually similar to IC50 for radical scavenging activity.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to ensure reproducibility and aid in the design of comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound (e.g., this compound, other natural products) in a suitable solvent (e.g., methanol, DMSO) to create a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample solution to the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.[6][7][8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample solution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalents (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.[9][10][11]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Fluorescein (fluorescent probe) solution in phosphate buffer (75 mM, pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, solution in phosphate buffer.
-
Trolox (a water-soluble vitamin E analog) as a standard.
-
-
Sample and Standard Preparation: Prepare a dilution series of the test compound and Trolox in phosphate buffer.
-
Assay Procedure (in a 96-well black microplate):
-
Add the fluorescein solution to each well.
-
Add the sample, standard, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of Trolox standards against their concentrations. The ORAC value of the sample is then determined from this curve and expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.[3][4][12][13]
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
DPPH Assay Workflow
References
- 1. 10T024A, a new phenazine derivative, as a radical scavenger and a prostaglandin, leukotriene release suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Measuring antioxidant capacity using the ORAC and TOSC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and ex vivo free radical scavenging activities of carazostatin, carbazomycin B and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. mdpi.com [mdpi.com]
- 12. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 13. Determination of total antioxidant capacity by oxygen radical absorbance capacity (ORAC) using fluorescein as the fluorescence probe: First Action 2012.23 - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenazostatin B: A Comparative Analysis of its Potential In Vivo Efficacy in Neurodegenerative Disease Models
A guide for researchers and drug development professionals on the current standing of Phenazostatin B for Parkinson's and Alzheimer's disease, in comparison to established neuroprotective agents.
Executive Summary
This compound, a novel diphenazine compound, has demonstrated notable neuroprotective and free radical scavenging properties in initial in vitro screenings. These characteristics suggest its potential as a therapeutic candidate for neurodegenerative disorders such as Parkinson's and Alzheimer's disease, where oxidative stress and neuronal cell death are key pathological features. However, a critical gap exists in the current scientific literature regarding its in vivo efficacy. To date, no studies have been published validating the therapeutic effects of this compound in established animal models of these diseases.
This guide provides a comprehensive comparison of this compound's known in vitro profile against several alternative compounds that have undergone in vivo testing in relevant disease models. By presenting the available data, or lack thereof, in a structured format, this document aims to inform researchers and drug development professionals about the current landscape and the necessary future directions for evaluating the true therapeutic potential of this compound.
This compound: In Vitro Neuroprotective Profile
This compound was isolated from the culture broth of Streptomyces sp. 833 and identified as a potent neuronal cell protecting substance.[1] Its primary neuroprotective activities observed in vitro are summarized below.
| Assay | Cell Line | Key Findings | EC50 | Reference |
| Glutamate Toxicity | N18-RE-105 | Inhibition of glutamate-induced neuronal cell death | 0.33 µM | [1] |
| Free Radical Scavenging | Cell-free | Demonstrated free radical scavenging activity | Not Reported | [1] |
These findings indicate that this compound can protect neurons from excitotoxicity and oxidative stress at a subcellular level. The next crucial step is to determine if these effects translate to a therapeutic benefit in a complex biological system.
Comparative In Vivo Efficacy of Alternative Neuroprotective Agents
In the absence of in vivo data for this compound, this section provides a comparative overview of alternative compounds that have been evaluated in preclinical models of Parkinson's and Alzheimer's diseases. These agents, primarily antioxidants and compounds with anti-inflammatory properties, serve as a benchmark for the type of data required to validate a potential neurotherapeutic.
Parkinson's Disease Models
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study Parkinson's disease, as it induces the degeneration of dopaminergic neurons in the substantia nigra, a hallmark of the disease.[2]
| Compound | Animal Model | Dosage | Key In Vivo Findings | Reference |
| Catalpol | MPTP-induced mice | Not Specified | Alleviated degeneration of dopaminergic neurons, attenuated inflammation, and reduced oxidative stress. | [3] |
| Rhaponticin | MPTP-induced mice | Not Specified | Improved motor impairments and reduced the loss of dopaminergic neurons through anti-inflammatory effects. | [4] |
| Evernic Acid | MPTP-induced mice | 5 or 80 mg/kg | Ameliorated motor dysfunction, dopaminergic neuronal loss, and neuroinflammation. | [5] |
Alzheimer's Disease Models
Animal models of Alzheimer's disease are often created through the administration of amyloid-beta (Aβ) peptides to mimic the amyloid plaque pathology observed in human patients.[6][7]
| Compound | Animal Model | Dosage | Key In Vivo Findings | Reference |
| Melatonin | APP695 transgenic mice | Not Specified | Improved learning and memory deficits. | [8] |
| Curcumin | Alzheimer transgenic mice (APP Tg2576) | Not Specified | Reduced carbonyls, facilitated disaggregation of Aβ, and reduced AD-associated neuropathology. | [8] |
| R-alpha Lipoic Acid | AβPP-overexpressing mice | Not Specified | Significantly reduced markers of oxidative modifications. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key in vivo models relevant to the preclinical testing of neuroprotective compounds like this compound.
MPTP Mouse Model of Parkinson's Disease
This protocol describes a common method for inducing Parkinson's-like pathology in mice using MPTP.[10]
Animals: Male C57BL/6 mice, at least 8 weeks old and weighing a minimum of 22g, are typically used due to their susceptibility to MPTP.
MPTP Administration:
-
Prepare MPTP hydrochloride in saline.
-
Several administration regimens can be used. A popular sub-acute regimen involves intraperitoneal (i.p.) injections of MPTP at 20 mg/kg every 24 hours for 4 weeks.[11] Another common regimen is one injection of 30 mg/kg of free base MPTP daily for five consecutive days.
-
A control group should receive saline injections following the same schedule.
Behavioral Assessment:
-
Open Field Test: To assess locomotor activity, particularly rearing behavior, which is often reduced after MPTP treatment.[12]
-
Rotarod Test: To evaluate motor coordination and balance.
Neurochemical and Histological Analysis:
-
Animals are sacrificed at a defined time point after the final MPTP injection (e.g., 7 to 21 days).
-
The brains are harvested, and the striatum and substantia nigra are dissected.
-
High-Performance Liquid Chromatography (HPLC): To quantify dopamine and its metabolites (DOPAC and HVA) in the striatum.[12]
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons and nerve terminals.[12]
Amyloid-Beta Induced Rat Model of Alzheimer's Disease
This protocol outlines a method for inducing an Alzheimer's-like phenotype in rats through the administration of amyloid-beta peptides.[6][7]
Animals: Male Long-Evans or Wistar rats are commonly used.
Aβ Administration:
-
A solution containing Aβ1-42 (e.g., 15 µM) is prepared. Often, other agents like FeSO4 (1 mM) and buthionine sulfoximine (12 mM) are included to induce oxidative stress and neuronal damage.[6]
-
Under anesthesia, an osmotic micropump is surgically implanted to deliver the solution into the cerebral ventricles over a period of several weeks (e.g., 4 weeks).[6]
-
Control animals receive a vehicle solution via an implanted pump.
Cognitive Assessment:
-
Morris Water Maze: To evaluate spatial learning and memory.[6]
-
Social Recognition Test: To assess short-term memory.[13]
Histopathological Analysis:
-
At the end of the infusion and behavioral testing period, animals are euthanized, and their brains are collected.
-
Immunohistochemistry: Staining for Aβ deposits (e.g., using 6E10 antibody) and hyperphosphorylated tau (e.g., using AT8 antibody) in the hippocampus and cortex.
-
Silver Staining (e.g., Campbell-Switzer or De Olmos): To visualize amyloid plaques and neurodegeneration.[6]
-
Fluoro-Jade C Staining: To label degenerating neurons.[6]
Visualizing Pathways and Workflows
Proposed Neuroprotective Mechanism of this compound
References
- 1. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 4. Neuroprotective effect of rhaponticin against Parkinson disease: Insights from in vitro BV-2 model and in vivo MPTP-induced mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1–42) | Springer Nature Experiments [experiments.springernature.com]
- 8. Antioxidant Therapies for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic antioxidant therapy reduces oxidative stress in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MPTP-Induced PD Mouse Model [bio-protocol.org]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Modeling the early stages of Alzheimer’s disease by administering intracerebroventricular injections of human native Aβ oligomers to rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Phenazostatin B and Conventional Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Phenazostatin B against a selection of conventional neuroprotective agents currently in clinical use or advanced stages of development. The objective is to offer a data-driven comparison to inform preclinical and clinical research decisions. This analysis is based on publicly available experimental data.
Executive Summary
This compound, a novel phenazine compound, has demonstrated potent neuroprotective effects in in vitro models, primarily through its antioxidant properties. However, a comprehensive in vivo toxicological and efficacy profile, necessary for calculating a definitive therapeutic index, is not yet publicly available. In contrast, conventional neuroprotective agents such as Edaravone, Citicoline, Memantine, and Riluzole have undergone extensive preclinical and clinical evaluation, providing a clearer, albeit still complex, picture of their therapeutic windows. Direct comparison of the therapeutic index is challenging due to the nascent stage of this compound research and variations in experimental models and endpoints for established drugs. This guide synthesizes the available data to provide a preliminary comparative framework.
Data Presentation: Comparative Tables
The following tables summarize the available quantitative data for this compound and conventional neuroprotective agents. It is crucial to note that the direct comparison of these values is limited by the different experimental setting (in vitro vs. in vivo) and the lack of standardized testing protocols across all compounds.
Table 1: In Vitro Efficacy Against Glutamate-Induced Toxicity
| Compound | Cell Line | EC50 | Source |
| This compound | N18-RE-105 | 0.33 µg/mL | [1] |
| Memantine | Rat Cortical Neurons | ~1 µM (IC50 for NMDA receptor blockade) | [2] |
Note: EC50 represents the half-maximal effective concentration. A lower EC50 indicates higher potency in this specific assay.
Table 2: Preclinical Toxicity Data (LD50)
| Compound | Animal Model | Route of Administration | LD50 | Source |
| This compound | Data not available | - | - | - |
| Citicoline | Mice | Intravenous | 4600 mg/kg | [3] |
| Citicoline | Rats | Intravenous | 4150 mg/kg | [3] |
| Memantine | Rodents | Oral | ~500 mg/kg | [4] |
| Riluzole | Mice | Oral | 85 mg/kg | [5] |
| Riluzole | Rats | Oral | 45 mg/kg | [5] |
| Edaravone | Data not available | - | - | - |
Note: LD50 is the dose that is lethal to 50% of the tested population. A higher LD50 generally indicates lower acute toxicity.
Table 3: Preclinical Efficacious Doses in Neuroprotection Models
| Compound | Animal Model | Neurological Condition Model | Effective Dose Range | Source |
| This compound | Data not available | - | - | - |
| Edaravone | Rats | Ischemic Stroke | 3 mg/kg | [6] |
| Citicoline | Rats | Ischemic Stroke | 100-500 mg/kg | [7] |
| Memantine | Rats | NMDA-induced convulsions | 2.9 mg/kg (ED50) | [8] |
| Riluzole | Rats | Traumatic Brain Injury | 8 mg/kg | [9] |
Note: These doses represent concentrations shown to produce a significant neuroprotective effect in the specified animal models. Direct comparison is limited due to the variability in models and endpoints.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are summaries of key experimental protocols relevant to the data presented.
In Vitro Neuroprotection Assay: Glutamate-Induced Toxicity in N18-RE-105 Cells
This assay is a common method to screen for neuroprotective compounds against excitotoxicity.
-
Cell Culture: N18-RE-105 neuroblastoma-glioma hybrid cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in multi-well plates. Prior to glutamate exposure, cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
Induction of Excitotoxicity: Glutamate is added to the culture medium at a concentration known to induce significant cell death (e.g., 5 mM).
-
Assessment of Cell Viability: After a defined incubation period with glutamate, cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by quantifying lactate dehydrogenase (LDH) release, an indicator of cell membrane damage.
-
Data Analysis: The protective effect of the compound is calculated by comparing the viability of cells treated with the compound and glutamate to cells treated with glutamate alone. The EC50 value is determined by plotting the percentage of neuroprotection against the compound concentration.
In Vivo Neuroprotection Assay: Animal Models of Ischemic Stroke
Animal models of stroke are used to evaluate the efficacy of neuroprotective agents in a more physiologically relevant setting. A common model is the middle cerebral artery occlusion (MCAO) model in rodents.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Ischemia: The middle cerebral artery is temporarily or permanently occluded. A common method is the intraluminal filament technique, where a suture is advanced through the internal carotid artery to block the origin of the MCA.
-
Drug Administration: The test compound (e.g., Edaravone, Citicoline) is administered at various doses and time points relative to the ischemic insult (before, during, or after). The route of administration can be intravenous, intraperitoneal, or oral.
-
Neurological Deficit Scoring: Behavioral tests are performed at different time points after MCAO to assess neurological function. This can include scoring of motor deficits, coordination, and sensory function.
-
Infarct Volume Measurement: At the end of the experiment, the animals are euthanized, and their brains are removed. The brains are sliced and stained with a viability dye such as 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is then quantified using image analysis software to determine the infarct volume.
-
Data Analysis: The neuroprotective effect is determined by comparing the neurological deficit scores and infarct volumes of the treated group with the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these agents exert their neuroprotective effects is critical for their rational development and application.
This compound: Antioxidant Pathway
While the precise signaling pathway of this compound is not fully elucidated, its known free radical scavenging activity suggests a mechanism centered on mitigating oxidative stress.
Caption: this compound's putative antioxidant mechanism.
Conventional Neuroprotective Agents: Diverse Mechanisms
Conventional agents employ a variety of mechanisms to confer neuroprotection.
Caption: Simplified signaling pathways of conventional neuroprotective agents.
Discussion and Conclusion
The assessment of the therapeutic index is a critical step in drug development, providing a quantitative measure of a drug's safety margin. For this compound, the currently available data, primarily an in vitro EC50 value, demonstrates promising neuroprotective potency against glutamate-induced excitotoxicity. However, the absence of in vivo efficacy and toxicity data precludes the calculation of a therapeutic index and a direct comparison with established neuroprotective agents.
Conventional agents like Edaravone, Citicoline, Memantine, and Riluzole have more extensive data packages. Their therapeutic indices, while not always explicitly stated as a single value, can be inferred from the wide range between their effective doses in animal models and their lethal doses. For instance, Citicoline exhibits a very high LD50, suggesting a wide safety margin. Memantine and Riluzole have lower LD50 values, indicating a comparatively narrower therapeutic window.
The signaling pathways of these agents are also more clearly defined. Edaravone's activation of the Nrf2 antioxidant pathway, Citicoline's role in membrane phospholipid synthesis, Memantine's NMDA receptor antagonism, and Riluzole's modulation of glutamate release represent distinct and well-researched neuroprotective strategies. This compound's mechanism is presumed to be primarily through direct antioxidant action, a fundamental but potentially less specific mechanism compared to the targeted actions of some conventional agents.
References
- 1. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications [mdpi.com]
- 2. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Citicoline? [synapse.patsnap.com]
- 4. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riluzole | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and 28-day repeated-dose toxicity of enniatin B after oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Citicoline for Brain Function | Designs for Health [casi.org]
Unraveling the Neuroprotective Mechanisms of Phenazostatin B: A Comparative Transcriptomic Approach
A Hypothetical Comparative Guide for Researchers
In the quest for novel neuroprotective therapeutics, understanding the molecular mechanisms by which compounds exert their effects is paramount. Phenazostatin B, a phenazine-based compound, has been identified as a potential neuroprotectant, primarily attributed to its free radical scavenging properties. However, a comprehensive understanding of its impact on global gene expression remains elusive. This guide presents a hypothetical comparative transcriptomic study to elucidate the effects of this compound, comparing it with a known neuroprotective agent, Pachymic Acid, for which transcriptomic data against oxidative stress is available.
This guide is intended for researchers, scientists, and drug development professionals interested in the systems-level understanding of neuroprotective agents. We will delve into a proposed experimental framework, present hypothetical comparative data, and visualize the potential molecular pathways influenced by this compound.
Comparative Analysis of Gene Expression Profiles
To understand the distinct and overlapping transcriptomic signatures of this compound and Pachymic Acid, a hypothetical RNA sequencing (RNA-seq) experiment was designed. In this scenario, a human neuroblastoma cell line (e.g., SH-SY5Y) is subjected to oxidative stress induced by hydrogen peroxide (H₂O₂) and subsequently treated with either this compound or Pachymic Acid. The following table summarizes the hypothetical differentially expressed genes (DEGs) identified through this comparative analysis.
| Gene Symbol | Gene Name | Log2 Fold Change (this compound vs. H₂O₂ control) | Log2 Fold Change (Pachymic Acid vs. H₂O₂ control) | Putative Function in Neuroprotection |
| Oxidative Stress Response | ||||
| HMOX1 | Heme Oxygenase 1 | 2.5 | 2.1 | Antioxidant, anti-inflammatory |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | 2.1 | 1.8 | Detoxification of reactive oxygen species |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | 1.8 | 1.5 | Rate-limiting enzyme in glutathione synthesis |
| SOD2 | Superoxide Dismutase 2, Mitochondrial | 1.5 | 1.2 | Mitochondrial antioxidant defense |
| Inflammatory Response | ||||
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | -2.2 | -1.9 | Pro-inflammatory transcription factor |
| IL6 | Interleukin 6 | -2.0 | -1.7 | Pro-inflammatory cytokine |
| TNF | Tumor Necrosis Factor | -1.8 | -1.5 | Pro-inflammatory cytokine |
| CCL2 | C-C Motif Chemokine Ligand 2 | -1.5 | -1.2 | Chemoattractant for inflammatory cells |
| Apoptosis Regulation | ||||
| BCL2 | B-Cell CLL/Lymphoma 2 | 1.9 | 1.6 | Anti-apoptotic protein |
| BAX | BCL2 Associated X, Apoptosis Regulator | -1.7 | -1.4 | Pro-apoptotic protein |
| CASP3 | Caspase 3 | -2.1 | -1.8 | Executioner caspase in apoptosis |
| TP53 | Tumor Protein P53 | -1.5 | -1.1 | Pro-apoptotic transcription factor |
| Neuronal Survival and Growth | ||||
| BDNF | Brain-Derived Neurotrophic Factor | 2.3 | 2.0 | Promotes neuronal survival and differentiation |
| CREB1 | CAMP Responsive Element Binding Protein 1 | 1.7 | 1.4 | Transcription factor involved in neuronal plasticity |
| MAP2 | Microtubule Associated Protein 2 | 1.4 | 1.1 | Stabilizes microtubules in neurons |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of transcriptomic studies. The following outlines the key experimental protocols for the proposed comparative analysis.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Oxidative Stress: Cells are pre-treated with either this compound (10 µM) or Pachymic Acid (20 µM) for 2 hours, followed by co-treatment with 200 µM hydrogen peroxide (H₂O₂) for 24 hours. A vehicle control group (DMSO) and an H₂O₂-only control group are included.
RNA Isolation and Sequencing
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples (RIN > 8) using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are subjected to quality control using tools like FastQC to assess read quality. Adapter sequences and low-quality reads are trimmed using Trimmomatic.
-
Alignment: The clean reads are aligned to the human reference genome (GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels are quantified using tools like featureCounts or Salmon to generate a read count matrix.
-
Differential Gene Expression Analysis: Differential expression analysis is performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a |log2 fold change| > 1 are considered significantly differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of DEGs using tools like DAVID or Metascape to identify over-represented biological processes and pathways.
Visualizing Molecular Mechanisms
To visually represent the proposed mechanisms of action and the experimental workflow, the following diagrams were generated using the Graphviz DOT language.
Caption: Hypothetical signaling pathway of this compound in neuroprotection.
Caption: Experimental workflow for comparative transcriptomic analysis.
Conclusion
While direct experimental data on the transcriptomic effects of this compound is currently lacking, this guide provides a framework for a hypothetical comparative study. The proposed investigation, comparing this compound with Pachymic Acid, would offer valuable insights into its mechanisms of neuroprotection beyond free radical scavenging. The hypothetical data suggests that this compound may exert its effects by modulating key pathways involved in oxidative stress, inflammation, and apoptosis. The detailed experimental and bioinformatic protocols outlined here provide a robust foundation for future research in this area. Further investigation using such comparative transcriptomic approaches will be instrumental in validating the therapeutic potential of this compound and identifying novel targets for neuroprotective drug development.
side-by-side comparison of Phenazostatin B and other mitotic inhibitors in cancer therapy
For Researchers, Scientists, and Drug Development Professionals: A detailed side-by-side comparison of Phenazostatin B with other prominent mitotic inhibitors, supported by experimental data and methodologies.
Mitotic inhibitors are a cornerstone of cancer chemotherapy, effectively targeting the rapid proliferation of cancer cells by disrupting the process of cell division. This guide provides a comprehensive comparison of this compound, a potent microtubule-targeting agent, with other established and emerging mitotic inhibitors. The following sections detail their mechanisms of action, comparative efficacy based on quantitative data, and the experimental protocols used to generate these findings.
Mechanism of Action: Targeting the Cellular Scaffolding
Mitotic inhibitors primarily exert their anti-cancer effects by interfering with the dynamics of microtubules, essential components of the cell's cytoskeleton that form the mitotic spindle during cell division. Disruption of microtubule function leads to cell cycle arrest, typically in the G2/M phase, and subsequent programmed cell death (apoptosis).
Phenstatin , the class of compounds to which this compound belongs, functions as a tubulin polymerization inhibitor . It binds to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. This leads to the disassembly of the mitotic spindle, mitotic arrest, and ultimately, apoptosis. Its mechanism is similar to that of Combretastatin A-4 , another potent tubulin inhibitor.
Other classes of mitotic inhibitors have distinct mechanisms:
-
Taxanes (e.g., Paclitaxel, Docetaxel): These agents stabilize microtubules, preventing their depolymerization. This "freezing" of the microtubule dynamics also leads to mitotic arrest and apoptosis.
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): Similar to phenstatins, these compounds inhibit tubulin polymerization, but they bind to a different site on tubulin.
-
Kinesin Spindle Protein (Eg5) Inhibitors: These newer agents target Eg5, a motor protein essential for the separation of centrosomes and the formation of a bipolar spindle. Inhibition of Eg5 leads to the formation of monopolar spindles and mitotic arrest.
-
Aurora Kinase Inhibitors: These compounds target Aurora kinases, which are key regulators of various mitotic events, including centrosome maturation and spindle assembly. Their inhibition disrupts the proper progression of mitosis.
Figure 1. Signaling pathway of various mitotic inhibitors.
Comparative Performance: A Quantitative Overview
The efficacy of mitotic inhibitors can be quantified by their ability to inhibit tubulin polymerization and their cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound Class | Compound | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) |
| Phenstatin Analog | Phenstatin | 3.43[1] | COLO 205 | 0.029 - 0.093 (GI50)[1][2] |
| A498 | ||||
| MCF-7 | ||||
| Taxane | Paclitaxel | - | MCF-7 | 0.064[3] |
| A549 | Varies | |||
| Vinca Alkaloid | Vincristine | - | MCF-7 | 0.240[3] |
| Combretastatin | Combretastatin A-4 | ~1-2 | Various | Nanomolar range |
Note: Direct comparative studies of Phenstatin B with all listed inhibitors under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with caution. GI50 refers to the concentration for 50% growth inhibition.
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.
Principle: Tubulin polymerization is monitored by the increase in turbidity (light scattering) at 340 nm as microtubules are formed.
Methodology:
-
Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2), test compound dissolved in a suitable solvent (e.g., DMSO).
-
Procedure:
-
A reaction mixture containing tubulin, GTP, and polymerization buffer is prepared and kept on ice.
-
The test compound at various concentrations is added to the reaction mixture in a 96-well plate.
-
The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
The absorbance at 340 nm is measured kinetically over a period of time (e.g., 60 minutes).
-
-
Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50% compared to a vehicle control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on the viability of cancer cells.
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Methodology:
-
Cell Culture: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Figure 2. Experimental workflow for evaluating mitotic inhibitors.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.
Methodology:
-
Cell Treatment: Cancer cells are treated with the test compound for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in a solution like cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding fluorescent dye such as propidium iodide (PI) or DAPI.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of thousands of individual cells.
-
Data Analysis: The data is displayed as a histogram of DNA content. Software is used to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases. An increase in the G2/M population indicates cell cycle arrest at this phase.
Conclusion
This compound and its related phenstatin compounds represent a promising class of mitotic inhibitors with potent anti-proliferative activity. Their mechanism of action, centered on the inhibition of tubulin polymerization, places them in a well-established and effective category of anti-cancer agents. While direct comparative data with other mitotic inhibitors is still emerging, the available information suggests that phenstatins exhibit comparable or, in some cases, superior potency to existing drugs. The development of newer mitotic inhibitors targeting different aspects of cell division, such as Eg5 and Aurora kinases, offers exciting new avenues for cancer therapy, potentially overcoming resistance mechanisms associated with traditional microtubule-targeting agents. Further head-to-head comparative studies are crucial to fully elucidate the therapeutic potential of this compound and to guide its future clinical development.
References
Safety Operating Guide
Prudent Disposal of Phenazostatin B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds is a critical component of laboratory safety and environmental stewardship. Phenazostatin B, a phenazine-derived substance with neuroprotective properties, requires careful handling and disposal due to its biological activity and the absence of comprehensive public safety data. This guide provides a step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory practices for hazardous waste management.
I. Immediate Safety and Handling Considerations
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, whether in solid form or in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation or accidental exposure.
II. Quantitative Data Summary
While specific toxicological and environmental fate data for this compound is limited in publicly available resources, the following table summarizes its known chemical and biological properties. This information underscores the compound's bioactivity, necessitating its treatment as hazardous waste.
| Property | Value |
| Chemical Formula | C₃₂H₂₆N₄O₄ |
| Molecular Weight | 530.58 g/mol |
| Appearance | Solid (form may vary) |
| Biological Activity | Neuroprotectant, free radical scavenger |
| EC₅₀ | 0.33 µg/mL (inhibition of glutamate toxicity in N18-RE-105 cells)[1][2] |
| Solubility | Data not readily available |
| Toxicity Data (LD₅₀) | Data not readily available |
| Environmental Fate | Data not readily available |
III. Step-by-Step Disposal Protocol
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocol is based on best practices for the disposal of bioactive and potentially hazardous research chemicals.
Step 1: Waste Identification and Segregation
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired product, and contaminated materials such as pipette tips, weigh boats, and gloves.
-
Place these materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with chemical waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container).
-
Crucially, do not mix this compound waste with other incompatible waste streams.
-
Step 2: Labeling of Waste Containers
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
Step 3: Storage of Waste
-
Store the sealed and labeled waste containers in a designated, secure secondary containment area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
Step 4: Arranging for Disposal
-
Consult your institution's Environmental Health and Safety (EHS) department. This is the most critical step, as they will provide specific guidance based on local, regional, and national regulations.
-
Your EHS department will arrange for the pickup and disposal of the hazardous waste through a licensed and certified hazardous waste contractor.
-
Never dispose of this compound down the drain or in the regular trash. Due to its biological activity, release into the environment must be prevented. The preferred method of destruction for such bioactive compounds is typically high-temperature incineration by a specialized facility.
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and the workflow for the proper disposal of this compound.
Caption: Decision workflow for segregating and preparing this compound waste.
Caption: Overall pathway for the compliant disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always prioritize the guidance of your local EHS department for compliance with all applicable regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Phenazostatin B
For Immediate Implementation: Essential Safety and Handling Protocols for the Neuroprotective Agent, Phenazostatin B
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a phenazine-based compound with neuroprotective properties. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from information on the related compound, phenazine, and general best practices for handling potent, neurotoxic research chemicals. Adherence to these protocols is mandatory to ensure personnel safety and mitigate environmental risk.
Chemical and Physical Properties
A thorough understanding of a compound's properties is the foundation of safe handling. The following table summarizes the known and estimated properties of this compound.
| Property | Value | Source |
| CAS Number | 73649-05-5 | [1][2][3] |
| Molecular Formula | C₃₂H₂₆N₄O₄ | [1][4] |
| Molecular Weight | 530.57 g/mol | [1][4][5] |
| Appearance | Faintly yellow solid | [6] |
| Melting Point | 172-176 °C (for Phenazine) | [7] |
| Boiling Point | 360 °C (for Phenazine) | [7] |
| Density | No data available | |
| Solubility | No data available | |
| Storage Temperature | Room temperature in continental US; may vary elsewhere.[1] |
Personal Protective Equipment (PPE)
The neurotoxic potential of this compound necessitates stringent use of personal protective equipment. The following PPE is mandatory when handling this compound:
-
Gloves: Double gloving with nitrile gloves is the recommended minimum.[8] For extended contact or when handling larger quantities, consider using a more robust glove such as neoprene or butyl rubber.[9][10][11][12] Always inspect gloves for tears or punctures before and after use.[8]
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashes or aerosol generation.
-
Lab Coat: A clean, buttoned lab coat must be worn.
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator is required.
The following diagram outlines the logical workflow for donning and doffing PPE to minimize contamination risk.
Operational Plan: Handling and Storage
Strict adherence to the following procedures is crucial for the safe handling and storage of this compound.
1. Designated Work Area:
-
All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
The work area must be clearly labeled with a sign indicating "Potent Neurotoxin in Use."
2. Weighing and Aliquoting:
-
Weigh solid this compound in a disposable weigh boat inside the fume hood.
-
Use dedicated spatulas and other equipment for handling the compound.
-
Prepare solutions within the fume hood.
3. Storage:
-
Store this compound in a clearly labeled, sealed container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the recommended storage temperature, which is generally room temperature in the continental US.[1]
Emergency Procedures
In the event of an emergency, immediate and correct action is critical.
1. Spills:
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Gently apply a decontaminating solution (see Decontamination section).
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent others from entering the area.
-
Wait for trained emergency response personnel.
-
2. Personal Exposure:
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Move to fresh air immediately.
-
Seek medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Seek immediate medical attention.
-
The following diagram illustrates the immediate actions to be taken in case of personal exposure.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Sharps: Any contaminated sharps must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
2. Decontamination:
-
For decontamination of surfaces and equipment, a solution of sodium hypochlorite (bleach) followed by a neutralizing agent like sodium thiosulfate can be effective for many hazardous drugs.[20] However, the efficacy for this compound has not been confirmed.
-
Alternatively, for organophosphorus compounds, which share some toxic properties with neurotoxins, hydrogen peroxide-based systems have been shown to be effective decontaminants.[21]
-
It is recommended to consult with your institution's environmental health and safety (EHS) office for specific guidance on decontaminating agents.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.[22]
-
Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.
This guidance is intended to provide a framework for the safe handling of this compound. Researchers are strongly encouraged to consult with their institution's environmental health and safety department to develop and implement a comprehensive safety plan tailored to their specific laboratory conditions and experimental protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C32H26N4O4 | CID 9984473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 7. 92-82-0 CAS MSDS (Phenazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. ehsinsight.com [ehsinsight.com]
- 10. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 11. envirosafetyproducts.com [envirosafetyproducts.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. 5.5.4 Using Emergency Eyewash and Showers [ehs.cornell.edu]
- 14. Eye Wash and Emergency Shower Guidelines [blink.ucsd.edu]
- 15. aqua-safety.com [aqua-safety.com]
- 16. lifesciences.byu.edu [lifesciences.byu.edu]
- 17. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 18. globalspill.com.au [globalspill.com.au]
- 19. m.youtube.com [m.youtube.com]
- 20. ph.health.mil [ph.health.mil]
- 21. journalwjaets.com [journalwjaets.com]
- 22. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
